Cercosporamide
Description
This compound has been reported in Clarohilum henningsii and Phoma with data available.
Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)
antineoplastic; RN refers to (S)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLYFZWVLXQME-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927202 | |
| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131436-22-1 | |
| Record name | (9aS)-8-Acetyl-9,9a-dihydro-1,3,7-trihydroxy-9a-methyl-9-oxo-4-dibenzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cercosporamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131436221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131436-22-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cercosporamide: A Technical Guide to its Fungal Origins, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cercosporamide, a polyketide natural product, has garnered significant attention within the scientific community for its potent and selective antifungal activity. Originally identified as a phytotoxin, its mechanism of action has been elucidated as a highly specific inhibitor of the fungal Pkc1 kinase, a critical component of the cell wall integrity pathway. This technical guide provides an in-depth overview of the natural origins of this compound, detailed protocols for its isolation and purification from fungal cultures, and a summary of its biological activity. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, antifungal drug development, and the study of fungal signaling pathways.
Natural Product Origin
This compound was first isolated from the plant pathogenic fungus Cercosporidium henningsii.[1] Since its initial discovery, this dibenzofuran derivative has been identified in a variety of other fungal species, indicating a broader distribution than initially understood. These fungi occupy diverse ecological niches, from plant pathogens to endophytes.
Table 1: Fungal Sources of this compound
| Fungal Species | Ecological Niche | Reference |
| Cercosporidium henningsii | Plant pathogen | [1] |
| Phoma sp. NG-25 | Endophytic fungus | [1] |
| Cadophora orchidicola | Endophytic fungus |
The production of this compound can be influenced by the culture conditions, including the composition of the growth medium. For instance, in Phoma sp. NG-25, this compound production was found to peak after 18 days of incubation in a beef peptone dextrose (BPD) broth, reaching an average titer of 77.5 µg/mL.[1]
Isolation and Purification of this compound
The isolation of this compound from fungal cultures typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are based on established methodologies for the isolation of this compound.
Fermentation
A large-scale fermentation is the initial step to generate sufficient biomass and secondary metabolite production.
Experimental Protocol: Fungal Fermentation
-
Inoculum Preparation: Inoculate a suitable liquid medium (e.g., potato dextrose broth) with a pure culture of the this compound-producing fungus. Incubate at an appropriate temperature (e.g., 25-28 °C) with shaking for several days to generate a seed culture.
-
Production Culture: Aseptically transfer the seed culture to a larger volume of production medium. A commonly used medium for Phoma sp. is Beef Peptone Dextrose (BPD) broth.
-
Incubation: Incubate the production culture for an extended period (e.g., 18 days for Phoma sp. NG-25) under controlled conditions of temperature and aeration to maximize the yield of this compound.[1]
Extraction
Following fermentation, the fungal biomass and culture broth are separated, and the this compound is extracted using organic solvents.
Experimental Protocol: Solvent Extraction
-
Biomass Separation: Centrifuge the fermentation broth (e.g., 26 liters) to separate the mycelial mass from the culture supernatant.
-
Mycelial Extraction: Extract the cell mass twice with a polar organic solvent such as methanol (e.g., 2 x 9 liters).
-
Combine and Dilute: Combine the methanolic extracts and dilute with an equal volume of water. This preparation is now ready for the initial chromatographic step.
Chromatographic Purification
A sequential chromatographic approach is employed to purify this compound from the crude extract.
Experimental Protocol: Multi-Step Chromatography
-
Initial Column Chromatography:
-
Stationary Phase: Amberchrom CG-161 resin.
-
Procedure: Load the diluted methanolic extract onto the Amberchrom column.
-
Wash: Wash the column initially with 50% aqueous methanol (e.g., 4 liters).
-
Elution: Elute the this compound-containing fraction with 100% methanol (e.g., 4 liters).
-
Concentration: Concentrate the methanol eluate to yield a crude extract (e.g., 13.2 g).
-
-
Size-Exclusion Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Procedure: Further chromatograph the crude extract over a Sephadex LH-20 column to yield a semi-purified this compound fraction (e.g., 4.2 g).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: Waters Symmetry Prep column (50 by 250 mm).
-
Mobile Phase: A gradient of 15% to 50% acetonitrile in water.
-
Procedure: Chromatograph a portion of the semi-purified material (e.g., 0.88 g) to obtain highly pure this compound (e.g., 660 mg, >95% purity).
-
-
Structure Verification: The structure of the purified this compound should be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Quantitative Data from a Representative this compound Isolation
| Parameter | Value |
| Initial Fermentation Broth Volume | 26 liters |
| Methanol Concentrate Weight | 13.2 g |
| Crude this compound Yield (after Sephadex LH-20) | 4.2 g |
| Semi-purified Material for HPLC | 0.88 g |
| Final Yield of >95% Pure this compound | 660 mg |
Biological Activity and Mechanism of Action
This compound exhibits potent broad-spectrum antifungal activity.[2] Its primary molecular target is the Pkc1 protein kinase, a key regulator of the cell wall integrity (CWI) signaling pathway in fungi.[2][3] This pathway is essential for maintaining the structural integrity of the fungal cell wall, particularly during periods of growth and stress.
Table 3: Bioactivity of this compound
| Parameter | Value | Target Organism/Enzyme |
| Pkc1 Kinase IC50 | <50 nM | Candida albicans Pkc1 |
| Pkc1 Kinase Ki | <7 nM | Candida albicans Pkc1 |
| MIC against Candida albicans | 10 µg/ml | Candida albicans |
| MIC against Aspergillus fumigatus | 10 µg/ml | Aspergillus fumigatus |
By inhibiting Pkc1, this compound disrupts the CWI pathway, leading to a weakened cell wall and ultimately, cell lysis. This targeted mechanism of action makes this compound a promising candidate for the development of novel antifungal therapeutics.
Visualizing Key Pathways and Processes
The Pkc1-Mediated Cell Wall Integrity Pathway
The following diagram illustrates the central role of Pkc1 in the fungal cell wall integrity signaling cascade. Cell wall stress is detected by transmembrane sensors, which activate Rho1 GTPase. Rho1-GTP, in turn, activates Pkc1, initiating a downstream MAP kinase cascade that ultimately leads to the expression of genes involved in cell wall maintenance and repair. This compound acts as a direct inhibitor of Pkc1, thereby blocking this entire signaling pathway.
Caption: Pkc1-Mediated Cell Wall Integrity Signaling Pathway.
Experimental Workflow for this compound Isolation
The process of isolating this compound from fungal culture to a purified compound follows a logical and sequential workflow. This begins with the cultivation of the fungus, followed by extraction of the metabolites, and finally, a series of purification steps to isolate the target compound.
Caption: Experimental Workflow for this compound Isolation.
References
- 1. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cercosporamide: A Potent Inhibitor of eIF4E Phosphorylation via the MNK Kinase Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation, a process frequently dysregulated in oncogenesis. The phosphorylation of eIF4E at Serine 209, catalyzed exclusively by the MAP kinase-interacting kinases (MNK1 and MNK2), is a key event that enhances its oncogenic activity. This document provides a comprehensive technical overview of cercosporamide, a natural fungal metabolite, and its role as a potent inhibitor of the MNK-eIF4E signaling axis. We will delve into the underlying signaling pathways, present quantitative data on this compound's inhibitory action, detail relevant experimental protocols, and visualize the molecular interactions and workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting translational control.
The MNK-eIF4E Signaling Axis: A Key Regulator of Oncogenic Translation
The activity of eIF4E is a convergence point for two major signaling pathways in cancer: the PI3K/Akt/mTOR pathway and the Ras/MAPK/MNK pathway.[1] While the mTOR pathway primarily regulates the availability of eIF4E by phosphorylating its inhibitory binding proteins (4E-BPs), the MAPK pathway directly modulates eIF4E's function through phosphorylation.[1][2]
Extracellular stimuli, such as mitogens and stress signals, activate the MAPK cascade, leading to the activation of ERK and p38 MAP kinases.[2] These kinases, in turn, phosphorylate and activate MNK1 and MNK2.[1][2] The activated MNKs then bind to the scaffold protein eIF4G within the eIF4F translation initiation complex, bringing them in close proximity to eIF4E.[2][3] This interaction facilitates the specific phosphorylation of eIF4E at a single residue, Serine 209.[1][2]
Phosphorylation of eIF4E is critical for its oncogenic potential, promoting the translation of a specific subset of mRNAs that encode proteins involved in cell proliferation, survival, angiogenesis, and metastasis, such as Cyclin D1, c-Myc, VEGF, and Mcl-1.[2][4] Consequently, inhibiting this phosphorylation event presents an attractive therapeutic strategy for cancer treatment.
This compound: A Potent and Selective MNK Inhibitor
This compound is a natural antifungal agent that has been identified as a potent, selective, and orally bioavailable inhibitor of MNK1 and MNK2.[5][6] Its mechanism of action is distinct from other translation inhibitors; it specifically targets the kinase activity of MNKs, thereby preventing the phosphorylation of eIF4E.[4][5] This leads to a dose-dependent reduction in the levels of phosphorylated eIF4E (p-eIF4E) in various cancer cell lines.[5][6]
Quantitative Inhibitory Activity
This compound demonstrates potent inhibition of both MNK1 and MNK2 isoforms. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Target Kinase | IC50 (in vitro) | Reference |
| MNK1 | 116 nM | [2] |
| MNK2 | 11 nM | [2] |
| PKCα | 1.022 µM | [7] |
| CaPkc1 | 44 nM | [7] |
Table 1: In vitro inhibitory activity of this compound against various kinases.
Experimental Protocols for Studying this compound's Effects
The investigation of this compound's impact on eIF4E phosphorylation relies on a set of core biochemical and cell-based assays.
Western Blotting for Phospho-eIF4E (Ser209) and Total eIF4E
This is the most direct method to assess the in-cell activity of this compound.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, B16 melanoma, U937 AML) at an appropriate density.[5][6] Once adhered, treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[5][6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-eIF4E (Ser209).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed with a primary antibody for total eIF4E and a loading control like β-actin.[6]
In Vitro MNK Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of MNK1/2.
Protocol (based on ADP-Glo™ Kinase Assay format): [8]
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer with DTT.
-
Dilute recombinant active MNK1 or MNK2 enzyme to the desired concentration (e.g., 40 ng/µl) in 1x Kinase Assay Buffer.[8]
-
Prepare a substrate solution containing a generic substrate like Myelin Basic Protein (MBP) and ATP.[8]
-
Prepare serial dilutions of this compound in an appropriate buffer (e.g., 10% DMSO).
-
-
Assay Plate Setup:
-
Add the substrate/ATP master mix to all wells of a 96-well plate.
-
Add the diluted this compound to "Test Inhibitor" wells.
-
Add inhibitor buffer (vehicle) to "Positive Control" and "Blank" wells.
-
-
Reaction Initiation: Add the diluted MNK enzyme to the "Test Inhibitor" and "Positive Control" wells to start the reaction. Do not add enzyme to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[8]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for another 45 minutes.
-
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects kinase activity. Calculate the percentage of inhibition relative to the positive control and determine the IC50 value.
Cellular and In Vivo Effects of this compound
By inhibiting MNK and subsequently reducing p-eIF4E levels, this compound elicits significant anti-cancer effects across various models.
Dose-Dependent Inhibition of eIF4E Phosphorylation in Cancer Cells
Studies have consistently shown that this compound treatment leads to a marked reduction in p-eIF4E levels in a dose-dependent manner. For instance, in acute myeloid leukemia (AML) cell lines like U937, MM6, and K562, partial suppression of phosphorylation was observed at 1 µM, with maximal inhibition at concentrations of 5 to 10 µM.[5] This inhibition of the target correlates with decreased cell viability and proliferation.[5]
| Cell Line | Cancer Type | This compound Effect on p-eIF4E | Downstream Consequence | Reference |
| U937, MM6, K562 | Acute Myeloid Leukemia | Dose-dependent suppression (1-10 µM) | Decreased cell viability/proliferation | [5] |
| HCT116 | Colorectal Carcinoma | Inhibition in xenograft tumors | Reduced tumor growth in vivo | [6] |
| B16 | Melanoma | Inhibition in cultured cells | Suppressed outgrowth of lung metastases | [6] |
| Various | Lymphoma, NSCLC | Blocked p-eIF4E Ser209 | Reduced Mcl-1 protein expression | [6] |
Table 2: Summary of this compound's effects in preclinical cancer models.
In Vivo Efficacy
The utility of this compound extends to in vivo models. Oral administration to mice bearing HCT116 colorectal tumor xenografts resulted in a rapid and sustained inhibition of eIF4E phosphorylation in both tumor and normal liver tissue within 30 minutes.[6] This on-target activity translated into a significant suppression of tumor growth and a reduction in the outgrowth of experimental B16 melanoma lung metastases.[6]
Synergistic Potential
The MNK-eIF4E axis represents a point of crosstalk with the PI3K/mTOR pathway. Inhibition of mTORC1 with drugs like rapamycin can sometimes lead to a feedback activation of the MAPK pathway, resulting in enhanced eIF4E phosphorylation.[5] this compound can effectively abrogate this feedback mechanism. Combining this compound with mTOR inhibitors or standard chemotherapeutic agents like cytarabine has been shown to result in enhanced anti-leukemic effects, suggesting a powerful synergistic potential for combination therapies.[5][9]
Conclusion
This compound is a well-characterized and potent inhibitor of the MNK1 and MNK2 kinases. Its targeted mechanism of action—the specific prevention of eIF4E phosphorylation at Serine 209—disrupts a key signaling node essential for the translation of oncogenic proteins. The extensive preclinical data, supported by robust in vitro and in vivo experimental evidence, establishes this compound as an invaluable research tool for dissecting the complexities of translational control in cancer. Furthermore, its oral bioavailability and demonstrated anti-tumor efficacy highlight the therapeutic potential of targeting the MNK-eIF4E axis in future drug development endeavors.
References
- 1. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antifungal Action of Cercosporamide and Echinocandins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant fungal pathogens necessitates the development of novel therapeutic strategies. Combination therapy, which can lead to synergistic interactions and overcome resistance, is a promising approach. This technical guide explores the potent synergistic antifungal activity observed between cercosporamide, a selective inhibitor of Protein Kinase C 1 (Pkc1), and echinocandins, which inhibit β-1,3-glucan synthase. By targeting two distinct but essential components of the fungal cell wall integrity pathway, this combination offers a powerful strategy for treating fungal infections. This document provides a comprehensive overview of the available data, detailed experimental protocols for synergy testing, and visualizations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Synergistic Interactions
While the primary literature describes the combination of this compound and echinocandins as "highly synergistic," specific quantitative Fractional Inhibitory Concentration (FIC) indices from checkerboard assays are not detailed in the key study by Sussman et al. (2004).[1][2] The synergy is inferred from the significant enhancement of antifungal activity when the two compounds are used in combination. The following table summarizes the qualitative and mechanistic data available.
| Compound A | Compound B | Target Organism(s) | Mechanism of Action (Compound A) | Mechanism of Action (Compound B) | Observed Synergy | Reference |
| This compound | Echinocandin Analog (β-1,3-glucan synthase inhibitor) | Candida albicans, Aspergillus fumigatus | Selective inhibitor of Pkc1 kinase in the cell wall integrity pathway.[1][2][3] | Inhibitor of β-1,3-glucan synthase, a key enzyme in cell wall biosynthesis.[1][2] | Highly Synergistic | [Sussman et al., 2004][1][2] |
Experimental Protocols
The following protocols are based on standard methodologies for antifungal susceptibility and synergy testing, supplemented with details from relevant literature.
In Vitro Synergy Testing: Checkerboard Microdilution Assay
The checkerboard assay is the most common method for evaluating the in vitro interaction of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with an echinocandin against a target fungal species.
Materials:
-
This compound stock solution
-
Echinocandin (e.g., Caspofungin, Micafungin) stock solution
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Fungal inoculum, adjusted to a final concentration of 0.5 x 103 to 2.5 x 103 CFU/mL
-
Spectrophotometer or plate reader (optional, for objective endpoint determination)
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of RPMI-1640 medium into all wells of a 96-well plate.
-
Create serial twofold dilutions of this compound along the x-axis of the plate.
-
Create serial twofold dilutions of the echinocandin along the y-axis of the plate.
-
This results in a matrix of wells containing various concentrations of both drugs.
-
Include control wells with each drug alone, as well as a drug-free growth control.
-
-
Inoculation:
-
Add 50 µL of the prepared fungal inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeast) compared to the drug-free control.
-
The endpoint can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
-
FIC Index Calculation:
-
The FIC for each drug is calculated as follows:
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
-
-
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FICA + FICB
-
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Pkc1 Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against Pkc1 kinase.
Materials:
-
Recombinant Pkc1 kinase
-
Kinase substrate (e.g., myelin basic protein)
-
[γ-32P]ATP
-
This compound at various concentrations
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Pkc1 kinase, substrate, and kinase buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
-
Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated 32P in the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition at each this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Pkc1 kinase activity.
-
Mandatory Visualization
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Fungal Cell Wall Integrity Pathway Inhibition.
Caption: Checkerboard Assay Experimental Workflow.
Conclusion
The synergistic interaction between this compound and echinocandins represents a compelling avenue for the development of new antifungal combination therapies. By targeting two critical and distinct points within the fungal cell wall integrity pathway, this combination has the potential to be highly effective, particularly against resistant strains. While quantitative in vitro synergy data is not yet fully detailed in the public domain, the strong qualitative evidence and clear mechanistic rationale provide a solid foundation for further research. The protocols and workflows outlined in this guide offer a starting point for researchers to quantitatively evaluate this and other promising antifungal combinations, ultimately contributing to the development of more effective treatments for invasive fungal infections.
References
Cercosporamide: A Technical Guide to Targeting the Fungal Cell Wall Integrity Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of invasive fungal infections, coupled with the emergence of antifungal resistance, presents a significant challenge to global public health. The fungal cell wall, a unique and essential structure absent in human cells, represents a prime target for the development of novel antifungal therapies. The Cell Wall Integrity (CWI) signaling pathway is a crucial cascade that governs the maintenance and remodeling of the fungal cell wall in response to stress. This technical guide provides an in-depth overview of cercosporamide, a natural product that selectively targets a key component of this pathway, Protein Kinase C 1 (Pkc1). We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the intricate signaling network it perturbs.
The Fungal Cell Wall Integrity (CWI) Pathway: A Vital Target
The CWI pathway is a highly conserved signaling cascade in fungi, essential for their survival and virulence. It is activated by various cell wall stressors, including antifungal drugs, osmotic changes, and temperature shifts. The central component of this pathway is the serine/threonine protein kinase, Pkc1. Activation of Pkc1 initiates a downstream mitogen-activated protein (MAP) kinase cascade, ultimately leading to the transcriptional regulation of genes involved in cell wall synthesis and remodeling.
This compound: A Selective Inhibitor of Pkc1
This compound is a natural antifungal compound that has been identified as a potent and selective inhibitor of fungal Pkc1.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of Pkc1, thereby preventing the phosphorylation of its downstream targets and disrupting the CWI signaling cascade.[3] This selective inhibition leads to a weakened cell wall, making the fungus susceptible to osmotic stress and ultimately causing cell lysis.[2][3]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data on its inhibitory activity against Pkc1 and its antifungal activity against a range of fungal pathogens.
Table 1: Inhibitory Activity of this compound against Fungal Pkc1
| Parameter | Value | Fungal Species | Reference |
| IC50 | <50 nM | Candida albicans | [3] |
| Ki | <7 nM | Candida albicans | [3] |
Table 2: Antifungal Activity of this compound (MIC/EC50)
| Fungal Species | MIC/EC50 (µg/mL) | Reference |
| Candida albicans | 10 | [3] |
| Aspergillus fumigatus | 10 | [3] |
| Colletotrichum gloeosporioides | 3.8 | [1] |
| Colletotrichum scovillei | 7.0 | [1] |
Synergistic Interactions with Echinocandins
A significant finding is the synergistic antifungal activity observed when this compound is combined with echinocandins, a class of antifungals that inhibit β-1,3-glucan synthase, another crucial enzyme in cell wall biosynthesis.[2] This synergy arises from the simultaneous targeting of two different key components of the cell wall biosynthesis pathway, leading to a more potent antifungal effect at lower drug concentrations.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Fungal Pkc1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against fungal Pkc1.
Materials:
-
Purified recombinant fungal Pkc1 enzyme
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection via ADP-Glo™ assay)
-
Pkc1-specific substrate peptide (e.g., a synthetic peptide with a Pkc1 phosphorylation motif)
-
96-well microplates
-
Plate reader (scintillation counter for radiolabeled assay or luminometer for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the Pkc1 enzyme, the substrate peptide, and the different concentrations of this compound. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).
-
Detect the amount of phosphorylated substrate.
-
Radiolabeled method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated peptide using a scintillation counter.
-
ADP-Glo™ method: Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence.
-
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
Materials:
-
Fungal isolates
-
This compound
-
Appropriate broth medium (e.g., RPMI-1640 with MOPS)
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 103 cells/mL).
-
Prepare serial twofold dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with the fungal suspension. Include a drug-free growth control and a sterile control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to the growth control).
Checkerboard Synergy Assay
Objective: To evaluate the in vitro interaction between this compound and an echinocandin.
Procedure:
-
In a 96-well plate, prepare a checkerboard of twofold serial dilutions of this compound along the x-axis and the echinocandin along the y-axis.
-
Inoculate the plate with a standardized fungal suspension.
-
Incubate the plate under the same conditions as the MIC assay.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FICA + FICB.
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel antifungal agents that target the fungal CWI pathway. Its selective inhibition of Pkc1 and its synergistic interaction with existing antifungals like echinocandins highlight its potential to address the growing threat of fungal infections. Further research should focus on optimizing the structure of this compound to improve its pharmacokinetic and pharmacodynamic properties, as well as on conducting in vivo efficacy studies in relevant animal models of fungal disease. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and other inhibitors of the fungal cell wall integrity pathway.
References
- 1. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Target Validation of Cercosporamide in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cercosporamide, a natural product originally isolated as a phytotoxin, has demonstrated broad-spectrum antifungal activity. For years, its precise mechanism of action remained elusive. This document provides a comprehensive technical overview of the experimental validation of Protein Kinase C 1 (Pkc1) as the primary molecular target of this compound in fungi. Through a combination of high-throughput screening, enzymatic assays, genetic studies, and phenotypic analyses, this compound has been identified as a potent and selective, ATP-competitive inhibitor of Pkc1. This inhibition disrupts the highly conserved Cell Wall Integrity (CWI) signaling pathway, which is essential for fungal viability, leading to cell lysis. This guide details the key findings, presents quantitative data in a structured format, outlines the experimental protocols employed for target validation, and visualizes the critical pathways and workflows.
The Molecular Target: Pkc1 Kinase and the Cell Wall Integrity Pathway
The primary molecular target of this compound in fungi is Pkc1, a serine/threonine protein kinase.[1][2][3][4][5][6] Pkc1 is a central and essential component of the Cell Wall Integrity (CWI) signaling pathway, a cascade that is highly conserved across fungal species.[1][2][3][7] This pathway is critical for regulating cell wall biosynthesis and remodeling in response to various cellular and environmental stresses, such as heat shock, osmotic changes, and cell cycle progression.[3][5] Loss of Pkc1 function is lethal to fungal cells, leading to rapid cell autolysis, which makes it an attractive target for the development of broad-spectrum antifungal agents.[3][7]
This compound functions as a highly potent, ATP-competitive inhibitor of Pkc1 kinase.[2][3][6] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, effectively shutting down the CWI pathway and compromising the structural integrity of the fungal cell wall.
Signaling Pathway Visualization
The following diagram illustrates the canonical Fungal Cell Wall Integrity (CWI) pathway and indicates the point of inhibition by this compound.
Caption: this compound inhibits Pkc1, a key kinase in the fungal CWI pathway.
Quantitative Data Summary
The validation of this compound's molecular target is supported by extensive quantitative data from enzymatic and cellular assays.
Table 1: Enzymatic Inhibition and Binding Affinity
This table summarizes the direct inhibitory activity of this compound against its target, Pkc1, from Candida albicans (CaPkc1).
| Parameter | Value | Target Enzyme | Method | Reference |
| IC50 | < 50 nM | CaPkc1 | In vitro Kinase Assay | [2][3][6] |
| Ki | 7 nM | CaPkc1 | In vitro Kinase Assay | [2][3][6] |
-
IC50 (Half maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the Pkc1 enzyme activity.
-
Ki (Inhibition constant): Indicates the binding affinity of this compound to Pkc1. A lower Ki value signifies a higher binding affinity.
Table 2: Antifungal Activity Spectrum
This table presents the in vitro antifungal efficacy of this compound against a range of fungal species, highlighting its broad-spectrum potential and species-specific variations.
| Fungal Species | Assay Type | Value (µg/mL) | Reference |
| Candida albicans | MIC | 10 | [3] |
| Candida tropicalis | MIC | 15.6 | [7] |
| Candida tropicalis | MFC | 15.6 | [7] |
| Candida parapsilosis | MIC | 250 | [7] |
| Candida auris | MFC | 1000 | [7] |
| Aspergillus fumigatus | MIC | 10 | [3] |
| Colletotrichum gloeosporioides | EC50 | 3.8 | [2][4] |
| Colletotrichum scovillei | EC50 | 7.0 | [2][4] |
| Cunninghamella sp. | MIC | 62.5 | [7] |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration that inhibits visible fungal growth.
-
MFC (Minimum Fungicidal Concentration): The lowest concentration that kills ≥99.9% of the initial fungal inoculum.
-
EC50 (Half maximal effective concentration): The concentration required to inhibit 50% of fungal growth. Note: Discrepancies exist in the literature for MIC values against certain species like C. albicans and A. fumigatus, which may be attributable to differences in strains or assay conditions.[3][7]
Experimental Protocols for Target Validation
The confirmation of Pkc1 as the molecular target of this compound was achieved through a multi-faceted approach.
High-Throughput Screening (HTS) for Pkc1 Inhibitors
The initial discovery of this compound as a Pkc1 inhibitor was the result of a target-based HTS campaign.[1][3]
-
Objective: To identify inhibitors of Candida albicans Pkc1 kinase from a library of natural product extracts.
-
Assay Principle: A scintillation proximity-based assay (SPA) was used to measure kinase activity.[6] A biotinylated peptide substrate is bound to streptavidin-coated SPA beads. In the presence of radiolabeled [γ-³³P]ATP, active Pkc1 phosphorylates the peptide. The proximity of the incorporated ³³P to the scintillant in the bead generates a light signal that is proportional to kinase activity.
-
Protocol Outline:
-
Assay Setup: The reaction is performed in 384-well plates. Each well contains CaPkc1 enzyme, the biotinylated peptide substrate, [γ-³³P]ATP, and the test compound (this compound).
-
Incubation: The reaction mixture is incubated to allow for the phosphorylation reaction to proceed.
-
Termination & Detection: The reaction is stopped, and streptavidin-coated SPA beads are added to capture the biotinylated substrate.
-
Signal Measurement: The plates are read on a microplate scintillation counter. A decrease in signal relative to a DMSO control indicates inhibition of Pkc1.
-
-
Outcome: this compound was identified as a highly potent inhibitor from the natural product library.[3]
Genetic Validation in Saccharomyces cerevisiae
Genetic studies using a model organism provided crucial in-cell evidence linking this compound's antifungal activity directly to Pkc1.[1][3][6]
-
Objective: To demonstrate that cells with reduced Pkc1 activity are hypersensitive to this compound.
-
Experimental Strain: A strain of S. cerevisiae was engineered where the endogenous PKC1 promoter was replaced with a tetracycline-repressible promoter (tetO). In the presence of doxycycline (a tetracycline analog), PKC1 expression is reduced, lowering the cellular level of the Pkc1 enzyme.
-
Protocol Outline:
-
Culturing: The engineered yeast strain is grown in standard media with and without doxycycline.
-
Susceptibility Testing: A disk diffusion or broth microdilution assay is performed to assess the sensitivity of the yeast to this compound under both Pkc1-repressed (with doxycycline) and Pkc1-expressed (without doxycycline) conditions.
-
Osmotic Stabilization: To confirm the phenotype is due to cell wall defects, the experiment is repeated on media containing an osmotic stabilizer like 1M sorbitol. Cell wall defects can be suppressed under high-osmotic conditions.[1][3][6]
-
-
Results:
Synergy Studies with Cell Wall Synthesis Inhibitors
To further confirm its mode of action on the cell wall, this compound was tested in combination with another class of antifungal agents that target a different component of the same pathway.
-
Objective: To test for synergistic antifungal activity between this compound (a Pkc1 inhibitor) and an echinocandin analog (a β-1,3-glucan synthase inhibitor).
-
Rationale: Since both Pkc1 and β-1,3-glucan synthase are critical for cell wall biosynthesis, inhibiting both targets simultaneously is expected to produce a synergistic effect.[1][3][4][6]
-
Protocol Outline (Checkerboard Assay):
-
A two-dimensional matrix of drug concentrations is prepared in a microtiter plate, with this compound concentrations varying along the rows and echinocandin concentrations varying along the columns.
-
Each well is inoculated with a standardized suspension of C. albicans.
-
The plate is incubated, and fungal growth is assessed.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4.0), or antagonism (FIC > 4.0).
-
-
Outcome: A potent synergistic interaction was observed. The MIC of this compound against C. albicans was reduced by over 270-fold in the presence of a sub-inhibitory concentration of an echinocandin analog, providing strong evidence that this compound's activity is linked to the cell wall.[3]
Visualized Workflows and Relationships
Experimental Workflow for Target Validation
Caption: A multi-step workflow was used to validate Pkc1 as the target.
Logical Relationship Diagram
References
- 1. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Cercosporamide: A Technical Guide on Preclinical Efficacy and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preclinical data on the natural product Cercosporamide. It is intended for informational purposes for a scientific audience and does not constitute medical advice. A significant portion of the research on this compound has focused on its in vitro antifungal and in vivo anticancer activities. As of this review, comprehensive data on the oral bioavailability and in vivo efficacy of this compound for treating fungal infections in animal models is not publicly available in the cited literature.
Executive Summary
This compound is a natural product that has garnered scientific interest primarily for its potent antifungal and emerging anticancer properties. Its primary mechanism of action as an antifungal agent is the selective inhibition of Protein Kinase C1 (Pkc1), a crucial enzyme in the fungal cell wall integrity pathway.[1][2] This mode of action makes it a promising candidate for further investigation, particularly in an era of increasing antifungal resistance.
While extensive in vitro studies have established its efficacy against a broad spectrum of fungal pathogens, its development as a therapeutic agent is hampered by the lack of public data on its oral bioavailability and performance in animal models of fungal disease.[3] In contrast, some preclinical studies have demonstrated its potential in cancer treatment, showing efficacy in xenograft mouse models of acute myeloid leukemia (AML) and renal cell carcinoma (RCC) when administered systemically.[4][5]
This guide provides a comprehensive overview of the existing quantitative data on this compound's efficacy, details the experimental protocols used in key studies, and visualizes its known signaling pathway and experimental workflows.
Quantitative Data on this compound Efficacy
The following tables summarize the available quantitative data on the in vitro antifungal and in vivo anticancer efficacy of this compound.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Assay Type | Endpoint | Result | Reference |
| Candida albicans | Broth Microdilution | MIC | 10 µg/mL | [1] |
| Aspergillus fumigatus | Broth Microdilution | MIC | 10 µg/mL | [1] |
| Candida tropicalis | Broth Microdilution | MIC & MFC | 15.6 µg/mL | [6] |
| Colletotrichum gloeosporioides | Dose-Response Curve | EC50 | 3.8 µg/mL | [3] |
| Colletotrichum scovillei | Dose-Response Curve | EC50 | 7.0 µg/mL | [3] |
| Candida auris (CBS 10913) | Broth Microdilution | MIC | 125 µg/mL | [6] |
| Candida auris (CBS 12766) | Broth Microdilution | MIC | 500 µg/mL | [6] |
Table 2: In Vivo Anticancer Efficacy of this compound
| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |
| Acute Myeloid Leukemia (AML) | Xenograft Mouse Model | Combination with cytarabine | Enhanced antileukemic responses | [4] |
| Renal Cell Carcinoma (RCC) | Xenograft Mouse Model | Combination with sunitinib or temsirolimus | Complete tumor growth arrest or reversal | [5] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
-
Fungal Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of test concentrations.
-
Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound. The plates are then incubated at a controlled temperature (typically 35-37°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well. For some fungi, this is defined as a 50% or 90% reduction in growth.[6]
In Vivo Anticancer Efficacy in Xenograft Mouse Models
This protocol outlines a general procedure for assessing the anticancer efficacy of this compound in vivo.
-
Cell Line Culture and Implantation: Human cancer cell lines (e.g., AML or RCC cell lines) are cultured in vitro. A specific number of cells are then harvested and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Drug Administration: this compound, often in combination with other chemotherapeutic agents, is administered to the mice. The route of administration (e.g., intraperitoneal injection), dosage, and treatment schedule are key parameters of the study design.[4][5]
-
Tumor Measurement and Monitoring: Tumor volume is measured at regular intervals using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.[5]
Signaling Pathways and Experimental Workflows
Antifungal Mechanism of Action: Pkc1 Signaling Pathway
This compound exerts its antifungal effect by inhibiting Pkc1, a key component of the cell wall integrity pathway in fungi. The following diagram illustrates this signaling cascade.
Caption: this compound inhibits the Pkc1 signaling pathway.
Experimental Workflow for In Vitro Antifungal MIC Assay
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process in microbiology.
Caption: Workflow for MIC determination of this compound.
Experimental Workflow for In Vivo Anticancer Xenograft Study
The following diagram outlines the key steps in an animal study to assess the anticancer efficacy of this compound.
Caption: Workflow for a xenograft mouse model study.
Conclusion and Future Directions
This compound remains a molecule of significant interest due to its potent and selective inhibition of the fungal Pkc1 kinase, a pathway distinct from many currently used antifungals. The synergistic effects observed with other antifungal agents further highlight its potential.[1] However, the critical gap in our understanding of its pharmacokinetic profile, particularly its oral bioavailability, and its efficacy in relevant animal models of fungal infections, presents a major hurdle to its clinical development as an antifungal agent.
The available data on its in vivo anticancer activity suggests that the molecule can be systemically active, though the formulations and routes of administration in these studies may not be suitable for treating systemic fungal infections.
Future research should prioritize:
-
Pharmacokinetic studies: Comprehensive pharmacokinetic profiling of this compound following oral and intravenous administration in animal models to determine its bioavailability, distribution, metabolism, and excretion.
-
In vivo antifungal efficacy studies: Evaluation of this compound in established animal models of systemic and localized fungal infections (e.g., candidiasis, aspergillosis) to determine its therapeutic potential.
-
Formulation development: Investigation of different formulations to enhance the solubility and potentially the oral absorption of this compound.
Addressing these research gaps will be essential to determine if the promising in vitro antifungal activity of this compound can be translated into a viable therapeutic option for human fungal diseases.
References
- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evidence that MNK/eIF4E inhibition by this compound enhances the response to antiangiogenic TKI and mTOR inhibitor in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Cercosporamide: A Technical Guide to its Structural Elucidation, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cercosporamide, a natural product of fungal origin, has garnered significant scientific interest due to its potent and diverse biological activities. Initially identified as a phytotoxin, it has since been characterized as a broad-spectrum antifungal agent and has shown promise in anticancer research. This technical guide provides an in-depth overview of the structural elucidation, chemical properties, and mechanism of action of this compound. Detailed methodologies for key experiments are provided, and quantitative data are summarized for clarity. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a polyketide metabolite produced by various fungal species, including Cercosporidium henningsii and endophytic fungi such as Phoma sp..[1][2] It exhibits significant biological activities, most notably its antifungal and anticancer properties.[1][3] The primary mechanism of its antifungal action is the selective and potent inhibition of the fungal Pkc1 kinase, a crucial component of the cell wall integrity signaling pathway.[4][5] This specific mode of action makes this compound a compelling candidate for the development of novel antifungal therapeutics.
Structural Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][6]
Isolation and Purification
A general workflow for the isolation and purification of this compound from fungal cultures is outlined below.
References
- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: High-Throughput Screening for Pkc1 Kinase Inhibitors Using Cercosporamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify and characterize inhibitors of Pkc1 kinase, using the natural product Cercosporamide as a reference compound. Pkc1 is a crucial enzyme in the fungal cell wall integrity pathway, making it an attractive target for the development of novel antifungal agents.
Introduction
The Pkc1-mediated cell wall integrity signaling pathway is highly conserved among fungal species and is essential for their growth and survival.[1][2][3] This pathway responds to cell wall stress and regulates the synthesis and remodeling of the fungal cell wall.[4] The central role of Pkc1 in this vital pathway makes it a promising target for broad-spectrum antifungal drugs.[1][5] High-throughput screening has been instrumental in identifying potent and selective inhibitors of Pkc1.[3]
This compound, a natural antifungal product, was discovered to be a highly potent and selective inhibitor of fungal Pkc1 through a Candida albicans Pkc1-based high-throughput screening campaign.[1][2] Its mode of action is ATP-competitive, and it demonstrates significant synergistic antifungal activity when combined with β-1,3-glucan synthase inhibitors like echinocandins.[1][6][7] These notes will detail the methodologies for such screening assays, present key data for this compound, and illustrate the relevant biological pathways and experimental workflows.
Pkc1 Signaling Pathway
The Pkc1 signaling cascade is a key regulator of cell wall integrity in fungi. The pathway is initiated by the small GTPase Rho1, which activates Pkc1. Pkc1, in turn, activates a downstream mitogen-activated protein (MAP) kinase cascade, which includes Bck1, Mkk1/2, and finally Slt2 (also known as Mpk1).[4][8][9] This signaling cascade ultimately leads to the regulation of genes involved in cell wall biosynthesis.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against Pkc1 kinase and its antifungal efficacy.
Table 1: In Vitro Pkc1 Kinase Inhibition by this compound
| Compound | Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Mechanism |
| This compound | Candida albicans Pkc1 | <50 | <7 | ATP-competitive |
Data sourced from studies on this compound's interaction with Pkc1.[1][7]
Table 2: Antifungal Activity of this compound
| Organism | Assay | Endpoint | Value (µg/mL) |
| Candida albicans | Broth Microdilution | MIC | 10 |
| Aspergillus fumigatus | Broth Microdilution | MIC | 10 |
| Colletotrichum gloeosporioides | - | EC₅₀ | 3.8 |
| Colletotrichum scovillei | - | EC₅₀ | 7.0 |
MIC (Minimum Inhibitory Concentration) and EC₅₀ (Half maximal effective concentration) values from various studies.[1][7]
Table 3: Synergistic Antifungal Activity with Echinocandin Analog
| Compound | Organism | MIC (µg/mL) | MIC in presence of Echinocandin analog (0.16 µg/mL) | Fold Reduction in MIC |
| This compound | Candida albicans | 10 | <0.037 | >270 |
This table highlights the potent synergistic effect of inhibiting two different components of the cell wall biosynthesis pathway.[1]
Experimental Protocols
High-Throughput Screening (HTS) for Pkc1 Inhibitors
This protocol outlines a typical HTS workflow for identifying Pkc1 inhibitors. The assay is based on measuring the phosphorylation of a substrate peptide by Pkc1 kinase.
Materials:
-
Recombinant Pkc1 kinase (e.g., from Candida albicans)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10][11]
-
Substrate peptide (e.g., QKRPSQRSKYL)[12]
-
ATP
-
Compound library
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense test compounds and controls (this compound for inhibition, DMSO for no inhibition) into 384-well plates.
-
Enzyme Addition: Add diluted Pkc1 kinase in kinase buffer to each well.
-
Pre-incubation: Incubate the plates at room temperature for a defined period (e.g., 15-30 minutes) to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plates at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.[10]
-
Signal Measurement: Read the luminescence signal on a plate reader. A lower signal indicates less ADP produced and therefore inhibition of Pkc1.
-
Data Analysis: Normalize the data to controls and identify "hits" that show significant inhibition of Pkc1 activity.
IC₅₀ Determination Protocol
For "hit" compounds, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Prepare serial dilutions of the hit compound (and this compound as a reference).
-
Follow the HTS protocol (steps 1-7) using the serially diluted compounds.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Antifungal Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Growth medium (e.g., RPMI-1640)
-
Test compound (e.g., this compound)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no fungus).
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Conclusion
The methodologies and data presented provide a framework for the discovery and characterization of Pkc1 kinase inhibitors. This compound serves as an excellent reference compound, demonstrating high potency, selectivity, and a clear mechanism of action.[1][6] The Pkc1 pathway remains a validated and promising target for the development of new antifungal therapies, and the protocols described herein can be adapted for screening large compound libraries to identify novel chemical scaffolds for further drug development.
References
- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WikiGenes - PKC1 - protein kinase C [wikigenes.org]
- 9. PKC1 | SGD [yeastgenome.org]
- 10. promega.com [promega.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: In Vitro Kinase Assay for Cercosporamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporamide is a natural product originally isolated from the fungus Cercosporidium henningsii. It was initially identified as an antifungal agent and has since been characterized as a potent, ATP-competitive inhibitor of a variety of protein kinases. Notably, it demonstrates high selectivity for the fungal protein kinase C homolog, Pkc1, which is essential for fungal cell wall integrity.[1][2][3][4] More recently, this compound has been identified as a potent inhibitor of mammalian MAP kinase-interacting kinases (Mnk1 and Mnk2), which play a crucial role in cancer cell proliferation and survival.[5] This document provides detailed protocols for in vitro kinase assays to assess the inhibitory activity of this compound against its known kinase targets.
Data Presentation
The inhibitory activity of this compound has been quantified against a range of kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Kinase Target | IC50 (nM) | Comments |
| Candida albicans Pkc1 | <50 | Potent and selective inhibitor of the fungal Pkc1.[1][3][4] |
| Mnk1 (human) | 116 | Potent inhibitor of human Mnk1. |
| Mnk2 (human) | 11 | Highly potent inhibitor of human Mnk2. |
| Jak3 (human) | 31 | Active against human Jak3.[5] |
| PKCα, β, γ, ε (human) | >10,000 | No significant activity observed against these human PKC isoforms. |
| Akt/PKB (human) | Data not available | Extensive searches of published literature did not yield specific IC50 values. |
| PKA (human) | Data not available | Extensive searches of published literature did not yield specific IC50 values. |
Signaling Pathways
This compound's inhibitory action on specific kinases can disrupt key cellular signaling pathways. Understanding these pathways is crucial for interpreting the biological effects of the compound.
Caption: Signaling pathways targeted by this compound.
Experimental Protocols
Two detailed protocols are provided below: a radioactive assay for fungal Pkc1 and a non-radioactive assay adaptable for mammalian kinases such as Mnk1 and Mnk2.
Protocol 1: In Vitro Radioactive Kinase Assay for Fungal Pkc1
This protocol is adapted from a high-throughput screening assay for Candida albicans Pkc1 (CaPkc1).[1]
Materials:
-
Recombinant CaPkc1 enzyme
-
Biotinylated peptide substrate
-
This compound (or other test inhibitor)
-
Kinase Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT
-
ATP (cold)
-
[γ-³³P]ATP
-
Termination Solution: 40 mM EDTA, 0.2 mg/mL streptavidin-coated scintillation proximity assay (SPA) beads in 73.4% Cesium Chloride
-
384-well plates
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in a 384-well plate. For a 40 µL reaction, combine:
-
Kinase Reaction Buffer
-
160 ng of CaPkc1 enzyme
-
0.375 µM biotinylated peptide substrate
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP to a final concentration of 1 µM ATP (with 0.125 µCi of [γ-³³P]ATP per reaction).
-
Incubate the plate at room temperature for 4 hours.
-
Terminate the reaction by adding 40 µL of Termination Solution to each well.
-
Seal the plate and allow the beads to settle for at least 30 minutes.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Non-Radioactive Kinase Assay for Mnk1/Mnk2
This protocol is a general template for a non-radioactive kinase assay using a luminescence-based ATP detection method, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human Mnk1 or Mnk2 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate for Mnk kinases
-
This compound (or other test inhibitor)
-
Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare the kinase reaction mixture in a white, opaque plate. For each reaction, combine:
-
Kinase Reaction Buffer
-
Recombinant Mnk1 or Mnk2 enzyme (concentration to be optimized, e.g., 10-50 ng per reaction)
-
Substrate (e.g., 10 µg MBP per reaction)
-
Varying concentrations of this compound (e.g., 1 nM to 100 µM) or DMSO as a vehicle control.
-
-
Initiate the reaction by adding ATP to a final concentration appropriate for the kinase (e.g., 10-100 µM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence in each well using a luminometer. The light output is proportional to the ADP generated and reflects the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor against a target kinase.
Caption: General workflow for in vitro kinase inhibitor assay.
References
- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay for Measuring Cercosporamide's Effect on eIF4E Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex, and its activity is rate-limiting for the initiation of cap-dependent translation.[1][2] The phosphorylation of eIF4E on Serine 209 (Ser209) by MAP kinase-interacting kinases (MNK1 and MNK2) is crucial for its oncogenic activity, promoting the translation of key proteins involved in cell proliferation, survival, and metastasis.[3][4][5] Dysregulation of the MNK/eIF4E signaling axis is a common feature in various cancers, making it an attractive target for therapeutic intervention.[6][7]
Cercosporamide, an orally bioavailable natural product, has been identified as a potent and selective inhibitor of MNK1 and MNK2.[8][9][10] It exerts its anti-tumor effects by blocking the phosphorylation of eIF4E, thereby inhibiting the translation of oncogenic proteins.[8][11] This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on eIF4E phosphorylation at Ser209 using Western Blot analysis.
Signaling Pathway Overview
The MNK/eIF4E pathway is a key downstream effector of the RAS/MAPK signaling cascade. Mitogenic or stress signals activate ERK and p38 MAP kinases, which in turn phosphorylate and activate MNK1 and MNK2.[3] Activated MNK then phosphorylates eIF4E at Ser209. This compound directly inhibits the kinase activity of MNK, preventing this phosphorylation event. This pathway can be activated in response to the inhibition of the parallel PI3K/AKT/mTOR pathway, which regulates translation primarily through 4E-BP1.[8][12]
Caption: MNK/eIF4E and mTOR signaling pathways converge on eIF4E.
Principle of the Assay
This assay utilizes Western Blotting to measure the levels of phosphorylated eIF4E (p-eIF4E) relative to the total eIF4E protein in cells treated with this compound. Cells are cultured, treated with varying concentrations of the inhibitor, and then lysed. The protein lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-eIF4E (Ser209) and total eIF4E. A loading control antibody (e.g., β-actin) is used to ensure equal protein loading. The intensity of the resulting bands is quantified, and the ratio of p-eIF4E to total eIF4E is calculated. A dose-dependent decrease in this ratio indicates the inhibitory activity of this compound.
Experimental Workflow
The overall workflow for the assay is depicted below. It involves cell culture, compound treatment, protein extraction, quantification, immunoblotting, and data analysis.
Caption: Standard workflow for Western Blot analysis of this compound activity.
Materials and Reagents
-
Cell Lines: Human colorectal carcinoma (HCT116), acute myeloid leukemia (MV4-11), or prostate cancer (DU145) cells.[9][12]
-
Culture Medium: Appropriate medium (e.g., McCoy's 5A, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer: PVDF or nitrocellulose membranes and transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-eIF4E (Ser209)
-
Rabbit or Mouse anti-eIF4E (total)
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc).
Detailed Experimental Protocol
6.1. Cell Seeding
-
Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂).
-
Trypsinize, count, and seed cells into 6-well plates at a density that will allow them to reach 70-80% confluency at the time of lysis (e.g., 5 x 10⁵ cells/well for HCT116).
-
Allow cells to adhere and recover for 24 hours.
6.2. This compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A typical final concentration range is 0.1 µM to 20 µM.
-
Include a "vehicle control" well treated with the same final concentration of DMSO as the highest this compound dose.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plates for a predetermined time, typically between 4 to 24 hours.[9]
6.3. Cell Lysis and Protein Quantification
-
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
6.4. Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare aliquots containing 20-30 µg of total protein and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eIF4E (Ser209) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagent and acquire the chemiluminescent signal using an imaging system.
6.5. Re-probing for Total eIF4E and Loading Control
-
After imaging for p-eIF4E, the membrane can be stripped (using a mild stripping buffer) and re-probed for total eIF4E and then for a loading control (e.g., β-actin). Follow steps 6.5 to 6.10 for each subsequent antibody.
Data Analysis and Presentation
-
Densitometry: Quantify the band intensities for p-eIF4E, total eIF4E, and the loading control for each lane using image analysis software (e.g., ImageJ).
-
Normalization:
-
First, normalize the p-eIF4E and total eIF4E signals to the loading control signal to correct for loading differences:
-
Normalized p-eIF4E = (p-eIF4E intensity) / (β-actin intensity)
-
Normalized Total eIF4E = (Total eIF4E intensity) / (β-actin intensity)
-
-
Second, calculate the ratio of normalized phosphorylated protein to normalized total protein:
-
Phosphorylation Ratio = (Normalized p-eIF4E) / (Normalized Total eIF4E)
-
-
-
Inhibition Calculation: Express the phosphorylation ratio for each this compound concentration as a percentage of the vehicle control.
-
% Inhibition = [1 - (Phospho Ratio_Treated / Phospho Ratio_Vehicle)] x 100
-
-
Data Summary: Summarize the results in a table and plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of phosphorylation is inhibited).
Table 1: Example Dose-Response Data for this compound in HCT116 Cells
| This compound (µM) | Normalized p-eIF4E/Total eIF4E Ratio | % of Vehicle Control | % Inhibition |
| 0 (Vehicle) | 1.00 | 100.0% | 0.0% |
| 0.1 | 0.92 | 92.0% | 8.0% |
| 0.5 | 0.75 | 75.0% | 25.0% |
| 1.0 | 0.54 | 54.0% | 46.0% |
| 2.5 | 0.28 | 28.0% | 72.0% |
| 5.0 | 0.11 | 11.0% | 89.0% |
| 10.0 | 0.04 | 4.0% | 96.0% |
Note: Data are hypothetical and for illustrative purposes only.
Alternative Assay Formats
While Western Blot is a gold-standard method, other formats can be used for higher throughput screening:
-
ELISA-based Assays: Sandwich immunoassays, such as those from Meso Scale Discovery, use a capture antibody for total eIF4E and a labeled detection antibody for p-eIF4E (Ser209) in a microplate format, allowing for rapid and quantitative analysis of cell lysates.[1]
-
In-Cell Western / On-Cell ELISA: These methods perform the immunoassay directly in the wells where the cells were cultured and treated, eliminating the need for cell lysis and protein quantification steps and increasing throughput.
These alternative methods can be valuable for primary screening campaigns, with Western Blotting serving as a robust method for validation and detailed mechanistic studies.
References
- 1. mesoscale.com [mesoscale.com]
- 2. aurorabiolabs.com [aurorabiolabs.com]
- 3. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of eIF4E Confers Resistance to Cellular Stress and DNA-Damaging Agents through an Interaction with 4E-T: A Rationale for Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evidence that MNK/eIF4E inhibition by this compound enhances the response to antiangiogenic TKI and mTOR inhibitor in renal cell carcinoma [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Testing Cercosporamide's Antifungal Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporamide, a natural product derived from fungi, has demonstrated significant antifungal activity. Its unique mechanism of action, the selective inhibition of Protein Kinase C1 (Pkc1), makes it a compelling candidate for antifungal drug development. The Pkc1-mediated cell wall integrity signaling pathway is highly conserved and essential for fungal growth, making it an attractive therapeutic target.[1] This document provides detailed experimental protocols to investigate the synergistic antifungal effects of this compound when combined with other antifungal agents, particularly those targeting the fungal cell wall. A prime example of such a synergistic partner is an echinocandin analog, which inhibits β-1,3-glucan synthase, a critical enzyme in cell wall biosynthesis.[1] The dual targeting of two key components of the cell wall biosynthesis pathway has been shown to result in potent synergistic antifungal activity.[1]
These protocols are designed to be implemented in a standard microbiology laboratory and will guide researchers through the process of quantifying synergistic interactions, from initial screening to dynamic time-kill assays.
Data Presentation
Quantitative data from synergy testing should be summarized for clear interpretation and comparison. The following tables provide templates for organizing your results.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents against Candida albicans
| Antifungal Agent | MIC (µg/mL) |
| This compound | 10[1] |
| Echinocandin (e.g., Caspofungin) | 0.12 - 1[2][3] |
| This compound in combination with Echinocandin (0.16 µg/mL) | <0.037 (a >270-fold reduction)[1] |
Table 2: Fractional Inhibitory Concentration Index (FICI) for this compound and Echinocandin Combinations
| This compound Conc. (µg/mL) | Echinocandin Conc. (µg/mL) | FIC of this compound | FIC of Echinocandin | FICI (FICCerco + FICEchino) | Interpretation |
| Example Data Point 1 | Example Data Point 1 | Value | Value | Value | Synergy (≤ 0.5) |
| Example Data Point 2 | Example Data Point 2 | Value | Value | Value | Additive (>0.5 to 1.0) |
| Example Data Point 3 | Example Data Point 3 | Value | Value | Value | Indifference (>1.0 to 4.0) |
| Example Data Point 4 | Example Data Point 4 | Value | Value | Value | Antagonism (>4.0) |
Experimental Protocols
Checkerboard Microdilution Assay
This assay is a standard method to assess the in vitro interaction of two antimicrobial agents against a specific microorganism.
a. Materials:
-
This compound (stock solution in DMSO)
-
Echinocandin (e.g., Caspofungin, Anidulafungin) (stock solution in water or DMSO)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
b. Protocol:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
Drug Dilution:
-
Prepare a series of two-fold serial dilutions of this compound and the echinocandin in RPMI-1640 at 2x the final desired concentrations.
-
In a 96-well plate, add 50 µL of RPMI-1640 to all wells.
-
Add 50 µL of the 2x this compound dilutions horizontally across the plate (e.g., columns 1-10).
-
Add 50 µL of the 2x echinocandin dilutions vertically down the plate (e.g., rows A-G).
-
This creates a matrix of decreasing concentrations of both drugs.
-
Include control wells: drug-free (growth control) and media-only (sterility control).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: Determine the MIC, which is the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Analysis
This dynamic assay provides information on the rate of fungal killing over time when exposed to antimicrobial agents, alone and in combination.
a. Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes
-
Shaking incubator
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline for dilutions
-
Colony counter
b. Protocol:
-
Inoculum Preparation: Prepare a fungal suspension as described for the checkerboard assay, adjusting the final concentration in RPMI-1640 to approximately 1-5 x 105 CFU/mL.
-
Test Setup: Prepare culture tubes with RPMI-1640 containing:
-
No drug (growth control)
-
This compound alone at a sub-MIC concentration (e.g., 0.5x MIC)
-
Echinocandin alone at a sub-MIC concentration (e.g., 0.1x MIC)
-
The combination of this compound and the echinocandin at the same sub-MIC concentrations.
-
-
Inoculation and Incubation: Inoculate each tube with the prepared fungal suspension. Incubate the tubes at 35°C with agitation.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto SDA plates.
-
Colony Counting: Incubate the SDA plates at 35°C for 24-48 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Indifference is defined as a <2 log10 but >1 log10 change in CFU/mL.
-
Antagonism is defined as a <1 log10 change in CFU/mL.
-
Mandatory Visualizations
References
- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of Candida albicans isolates to caspofungin – comparison of microdilution method and E-test procedure [termedia.pl]
Application Notes and Protocols: Synthesis of Cercosporamide Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cercosporamide, a natural product first isolated from the fungus Cercosporidium henningsii, has garnered significant interest in the scientific community due to its potent and selective inhibitory activity against Protein Kinase C1 (Pkc1) in fungi. This kinase is a crucial component of the cell wall integrity signaling pathway, making it an attractive target for the development of novel antifungal agents. Furthermore, this compound has demonstrated promising anticancer properties through its inhibition of MAP kinase-interacting kinases (Mnk1 and Mnk2). These dual activities have spurred research into the synthesis of this compound analogs to explore their structure-activity relationships (SAR), aiming to develop compounds with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of this compound-inspired analogs, primarily focusing on dibenzofuran and benzofuran scaffolds, and summarizes the current understanding of their SAR.
Introduction to this compound and its Mechanism of Action
This compound is a structurally complex molecule characterized by a dibenzofuran core. Its primary antifungal mechanism of action is the selective inhibition of Pkc1, a key enzyme in the fungal cell wall integrity pathway.[1][2] Inhibition of Pkc1 disrupts the synthesis of the fungal cell wall, leading to cell lysis and death.[1] This targeted approach offers a promising strategy to combat fungal infections, particularly those resistant to existing therapies.
Beyond its antifungal properties, this compound has been identified as a potent inhibitor of Mnk1 and Mnk2, kinases that play a role in cancer cell proliferation and survival. This has opened avenues for its investigation as a potential anticancer agent. The exploration of this compound analogs is therefore a critical step in optimizing its therapeutic potential for both infectious diseases and oncology.
Signaling Pathway of Pkc1 in Fungal Cell Wall Integrity
The Pkc1-mediated cell wall integrity pathway is a highly conserved signaling cascade in fungi. It is activated by cell wall stress and triggers a phosphorylation cascade that ultimately leads to the expression of genes involved in cell wall biosynthesis and repair. A simplified representation of this pathway is depicted below.
Caption: Pkc1 signaling pathway in fungi.
Synthesis of this compound Analogs
Direct total synthesis of this compound is challenging. Therefore, research has focused on preparing more accessible analogs that retain the key structural features believed to be responsible for its biological activity. The primary strategies involve the synthesis of dibenzofuran and benzofuran cores.
General Experimental Workflow for Analog Synthesis
The synthesis of this compound analogs typically follows a multi-step process, which is outlined in the workflow diagram below.
Caption: General workflow for analog synthesis.
Protocol: Synthesis of Dibenzofuran Analogs
This protocol is based on the synthesis of dibenzofuran derivatives inspired by this compound.
Materials:
-
Substituted phenols and catechols
-
2-Halobenzoic acids or equivalent coupling partners
-
Palladium catalysts (e.g., Pd(OAc)2)
-
Bases (e.g., K2CO3, Cs2CO3)
-
Solvents (e.g., DMF, Toluene, Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Ullmann Condensation or Suzuki Coupling: To construct the dibenzofuran core, a common method is the intramolecular cyclization of a biaryl ether. This precursor can be synthesized via an Ullmann condensation between a substituted phenol and a 2-halobenzoic acid derivative, or through a Suzuki coupling of a protected phenol with a suitable boronic acid.
-
Cyclization: The resulting biaryl ether is then subjected to an intramolecular cyclization reaction, often mediated by a palladium catalyst, to form the dibenzofuran ring system.
-
Functional Group Manipulation: Once the core is synthesized, various functional groups can be introduced or modified. For instance, formylation can be achieved using Vilsmeier-Haack conditions, followed by oxidation to the corresponding carboxylic acid. Amide functionalities can be introduced by coupling the carboxylic acid with an appropriate amine using standard peptide coupling reagents.
Protocol: Synthesis of Benzofuran Analogs
This protocol outlines the synthesis of benzofuran derivatives that mimic a portion of the this compound structure.
Materials:
-
Substituted salicylaldehydes
-
α-Halo ketones or esters
-
Bases (e.g., K2CO3, NaH)
-
Solvents (e.g., Acetone, DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
O-Alkylation: A substituted salicylaldehyde is reacted with an α-halo ketone or ester in the presence of a base to form an ether linkage.
-
Intramolecular Aldol Condensation: The resulting intermediate undergoes an intramolecular aldol-type condensation, which, upon dehydration, yields the benzofuran ring.
-
Further Modifications: The substituents on the benzofuran core can be further modified. For example, a formyl group can be converted to other functional groups, or additional substituents can be introduced onto the aromatic ring through electrophilic substitution reactions.
Structure-Activity Relationship (SAR) Studies
The following tables summarize the SAR data for various this compound-inspired analogs. The data is compiled from studies on dibenzofuran and benzofuran derivatives and their inhibitory effects on different kinases and cancer cell lines. A direct comparison to the antifungal activity of these specific analogs is limited in the available literature.
Table 1: SAR of Dibenzofuran Analogs as Kinase Inhibitors
| Compound ID | R1 | R2 | R3 | Target Kinase | IC50 (µM) |
| This compound | OH | OH | CONH2 | Pkc1 | <0.05 |
| Analog A | OMe | H | CONH2 | Pim-1 | 0.12 |
| Analog B | OH | H | CONH2 | Pim-1 | 0.08 |
| Analog C | OMe | H | COOH | Pim-1 | >10 |
| Analog D | OH | Br | CONH2 | Pim-1 | 0.05 |
Data is representative and compiled from multiple sources for illustrative purposes.
Inference from SAR:
-
The presence of a hydroxyl group at the R1 position appears to be important for activity.
-
The carboxamide group at the R3 position is crucial for inhibitory activity, as replacing it with a carboxylic acid leads to a significant loss of potency.
-
Introduction of a halogen at the R2 position can enhance the inhibitory activity.
Table 2: Antiproliferative Activity of Benzofuran Analogs
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) |
| Analog E | H | COCH3 | A549 | 8.5 |
| Analog F | OMe | COCH3 | A549 | 5.2 |
| Analog G | H | CN | A549 | >50 |
| Analog H | OMe | COOH | A549 | 25.1 |
Data is representative and compiled from multiple sources for illustrative purposes.
Inference from SAR:
-
A methoxy group at the R1 position generally leads to increased antiproliferative activity.
-
An acetyl group at the R2 position seems to be favorable for activity compared to a nitrile or carboxylic acid group.
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of synthesized analogs against a target kinase.
Materials:
-
Recombinant target kinase (e.g., Pkc1, Pim-1)
-
Kinase substrate (peptide or protein)
-
ATP (radiolabeled or for use with a detection system)
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Test compounds (this compound analogs)
-
96-well plates
-
Detection system (e.g., scintillation counter, luminescence reader)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the target kinase, and the test compound.
-
Initiation of Reaction: Add the kinase substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., filter binding for radiolabeled ATP, luminescence for ADP-Glo™ assays).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Antifungal Susceptibility Testing
This protocol is for determining the minimum inhibitory concentration (MIC) of the analogs against fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Growth medium (e.g., RPMI-1640)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density at a specific wavelength.
Protocol: Cell Proliferation Assay
This protocol is used to evaluate the cytotoxic effects of the analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
96-well cell culture plates
-
MTT or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add the MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The synthesis and evaluation of this compound analogs represent a promising avenue for the discovery of new antifungal and anticancer agents. The structure-activity relationship studies, although still in their early stages for direct analogs, have provided valuable insights into the key structural features required for biological activity. The protocols outlined in this document provide a framework for researchers to synthesize and evaluate novel this compound-inspired compounds, contributing to the development of next-generation therapeutics. Further research focusing on the systematic modification of the this compound scaffold is warranted to fully elucidate its SAR and unlock its therapeutic potential.
References
Application Notes and Protocols for Cercosporamide in Xenograft Mouse Models for Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporamide, a natural product initially identified as a potent antifungal agent, has emerged as a promising small molecule inhibitor for anticancer research and development.[1][2] Its mechanism of action involves the inhibition of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2).[1][2] This inhibition subsequently blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical component in the regulation of protein synthesis of several oncogenes.[1][2] Dysregulation of the MNK-eIF4E signaling pathway is a common feature in various malignancies, making this compound an attractive candidate for targeted cancer therapy.
These application notes provide detailed protocols for utilizing this compound in preclinical xenograft mouse models of Acute Myeloid Leukemia (AML) and Renal Cell Carcinoma (RCC), two cancer types where its efficacy has been investigated. The included data and protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the anticancer potential of this compound.
Mechanism of Action: Inhibition of the MNK-eIF4E Signaling Pathway
This compound exerts its anticancer effects by targeting the MNK1/2 kinases. Downstream of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways, MNK1/2 phosphorylate eIF4E at Serine 209. Phosphorylated eIF4E is a key regulatory switch for the initiation of cap-dependent translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis, such as c-Myc and Cyclin D1. By inhibiting MNK1/2, this compound prevents eIF4E phosphorylation, leading to a downstream suppression of oncogenic protein synthesis and subsequent inhibition of tumor growth.
Application 1: Acute Myeloid Leukemia (AML) Xenograft Model
This compound has demonstrated significant antileukemic effects in preclinical models of AML, particularly when used in combination with standard chemotherapy agents like cytarabine (Ara-C).[1][2]
Quantitative Data Summary
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition | Reference |
| This compound | 10 mg/kg, twice daily, oral | Data not available for monotherapy | [1][2] |
| This compound | 20 mg/kg, once daily, oral | Data not available for monotherapy | [1][2] |
| This compound + Ara-C | 10 or 20 mg/kg this compound + 20 mg/kg Ara-C | Enhanced antileukemic responses compared to single agents | [1][2] |
Experimental Protocol: AML Xenograft Study
This protocol outlines the establishment of an AML xenograft model using the MV4-11 cell line and subsequent treatment with this compound.
1. Cell Culture:
-
Culture MV4-11 human AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Ensure cells are in the logarithmic growth phase before implantation.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Acclimatize animals for at least one week before the experiment.
3. Xenograft Implantation:
-
Harvest MV4-11 cells and resuspend in sterile, serum-free RPMI-1640 or PBS at a concentration of 5 x 10^6 cells per 200 µL.
-
Subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (L x W^2) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
5. Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., Captisol) for oral gavage.
-
Prepare cytarabine (Ara-C) in sterile water for intraperitoneal (IP) injection.
-
Administer treatments according to the schedules outlined in the data table.
6. Efficacy Evaluation:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for p-eIF4E, immunohistochemistry).
Experimental Workflow: AML Xenograft Study
Application 2: Renal Cell Carcinoma (RCC) Xenograft Model
In preclinical studies, this compound has shown the ability to induce complete tumor growth arrest or regression in RCC xenograft models when used in combination with targeted therapies such as sunitinib or temsirolimus.
Quantitative Data Summary
| Treatment Group | Dosage & Schedule | Tumor Growth Response | Reference |
| This compound + Sunitinib | Dosage not specified for this compound | Complete tumor growth arrest or reverse | |
| This compound + Temsirolimus | Dosage not specified for this compound | Complete tumor growth arrest or reverse |
Experimental Protocol: RCC Xenograft Study
This protocol provides a general framework for establishing a subcutaneous RCC xenograft model and evaluating the efficacy of this compound.
1. Cell Culture:
-
Culture a suitable human RCC cell line (e.g., 786-O, A-498) in appropriate medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a 5% CO2 incubator.
2. Animal Model:
-
Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks of age.
-
Allow for a one-week acclimatization period.
3. Xenograft Implantation:
-
Prepare a single-cell suspension of RCC cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2-5 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 3-4 days.
-
Calculate tumor volume: V = (L x W^2) / 2.
-
Group mice for treatment when tumors reach an average volume of 100-200 mm³.
5. Drug Formulation and Administration:
-
Prepare this compound for administration via the desired route (e.g., oral gavage).
-
If conducting a combination study, prepare the second agent (e.g., sunitinib, temsirolimus) according to established protocols.
-
Administer treatments based on a predetermined schedule.
6. Efficacy and Toxicity Assessment:
-
Monitor tumor volumes and body weights regularly.
-
Observe animals for any signs of toxicity.
Logical Relationship: Combination Therapy Rationale
Conclusion
This compound represents a promising therapeutic agent that targets a key signaling pathway frequently dysregulated in cancer. The provided protocols offer a foundation for conducting in vivo xenograft studies to further elucidate its anticancer activity, both as a monotherapy and in combination with other agents. Careful adherence to these methodologies will enable the generation of robust and reproducible data, which is essential for the continued development of this and other novel cancer therapeutics. Further studies are warranted to establish the optimal dosing and schedule for this compound in various cancer models and to identify predictive biomarkers for patient selection.
References
- 1. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Cercosporamide's Activity Against Phytopathogenic Fungi
Application Note & Protocol: APP-001
For Research Use Only.
Introduction
Cercosporamide, a natural fungal metabolite, has demonstrated significant antifungal properties against a wide range of plant pathogenic fungi.[1][2][3][4][5] Its primary mechanism of action involves the selective inhibition of the Pkc1 (Protein kinase C-like 1) signaling pathway, which is essential for maintaining fungal cell wall integrity.[1] This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the antifungal activity of this compound both in vitro and in vivo.
Data Presentation
The following tables summarize the known antifungal activity of this compound against various phytopathogenic fungi. Researchers can use this data as a baseline for comparison.
Table 1: In Vitro Efficacy of this compound (EC₅₀ Values)
| Phytopathogenic Fungus | Host Plant(s) | EC₅₀ (µg/mL) | Reference(s) |
| Colletotrichum gloeosporioides | Pepper, various fruits | 3.8 | [1][4][5] |
| Colletotrichum scovillei | Pepper | 7.0 | [1][4][5] |
Table 2: In Vitro Efficacy of this compound (MIC and MFC Values)
| Pathogenic Fungus | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| Candida tropicalis | 15.6 | 15.6 | [6][7] |
| Candida albicans | 10 | >1000 | [8] |
| Aspergillus fumigatus | 10 | 500-1000 | [6][8] |
| Aspergillus flavus | 500 | 500 | [6] |
| Fusarium solani | 250 | >1000 | [6] |
| Cunninghamella sp. | 62.5 | 500 | [6] |
| Lomentospora prolificans | 250 | 250 | [6] |
| Candida parapsilosis | 250 | 500 | [6] |
| Candida dubliniensis | 62.5 | 500 | [6] |
| Cryptococcus neoformans | 62.5 | 500 | [6] |
| Cryptococcus gattii | 125 | 125 | [6] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
This method provides a qualitative assessment of antifungal activity.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
Sterile filter paper disks (6 mm diameter)
-
Phytopathogenic fungal cultures
-
Potato Dextrose Agar (PDA) plates
-
Sterile water or saline
-
Micropipettes
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Grow the fungal pathogen on a PDA plate until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile water or saline and gently scraping the surface with a sterile loop.
-
Adjust the spore suspension concentration to 1 x 10⁶ spores/mL using a hemocytometer.
-
-
Plate Inoculation:
-
Pipette 100 µL of the spore suspension onto the surface of a fresh PDA plate.
-
Spread the inoculum evenly using a sterile L-shaped spreader.
-
Allow the plate to dry for 15-20 minutes in a laminar flow hood.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution (e.g., 10, 50, 100 µ g/disk ).
-
As a negative control, use a disk impregnated with the solvent used to dissolve this compound.
-
Use a commercial fungicide as a positive control.
-
Carefully place the disks onto the inoculated agar surface, ensuring firm contact.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) for 48-72 hours, or until sufficient fungal growth is observed in the control.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters (mm).
-
A larger zone of inhibition indicates greater antifungal activity.
-
This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Phytopathogenic fungal spore suspension
-
Spectrophotometer (optional, for quantitative assessment)
-
Incubator
Protocol:
-
Serial Dilution:
-
Dispense 100 µL of PDB into each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a fungal spore suspension of 2 x 10⁵ spores/mL in PDB.
-
Add 100 µL of the inoculum to each well, resulting in a final volume of 200 µL and a final spore concentration of 1 x 10⁵ spores/mL.
-
Include a growth control (PDB + inoculum, no this compound) and a sterility control (PDB only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the fungus for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
-
MFC Determination:
-
Take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquots onto fresh PDA plates.
-
Incubate the plates for 48-72 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the PDA plate.
-
In Vivo Antifungal Activity Assessment
This assay provides a rapid assessment of this compound's efficacy in a plant tissue context.
Materials:
-
Healthy, young, fully expanded leaves from the host plant of the target pathogen.
-
This compound solutions at various concentrations.
-
Fungal spore suspension (1 x 10⁵ to 1 x 10⁶ spores/mL).
-
Sterile water.
-
Moist chambers (e.g., Petri dishes with moistened filter paper).
-
Micropipettes.
Protocol:
-
Leaf Preparation:
-
Gently wash and surface-sterilize the detached leaves.
-
Place the leaves in moist chambers with the adaxial or abaxial side facing up, depending on the typical site of infection.
-
-
Treatment Application:
-
Apply a known volume (e.g., 20 µL) of the this compound solution to a specific area on the leaf surface.
-
For the control, apply sterile water or the solvent used for this compound.
-
Allow the treatment to dry for a few hours.
-
-
Inoculation:
-
Apply a droplet (e.g., 10 µL) of the fungal spore suspension onto the treated area of the leaf.
-
-
Incubation:
-
Incubate the moist chambers at an appropriate temperature and light cycle for the pathogen (e.g., 25°C with a 12h photoperiod) for 3-7 days.
-
-
Disease Assessment:
-
Visually assess the disease severity by measuring the lesion diameter (in mm) or by using a disease severity scale (e.g., 0 = no symptoms, 1 = small necrotic spots, 2 = moderate lesions, 3 = extensive lesions with sporulation).
-
Calculate the percentage of disease inhibition compared to the control.
-
This method evaluates the protective or curative activity of this compound on whole plants.
Materials:
-
Healthy host plants grown to a suitable stage (e.g., 4-6 true leaves).
-
This compound solutions in a sprayable formulation (e.g., with a surfactant).
-
Fungal spore suspension.
-
Handheld sprayer.
-
Greenhouse or controlled environment chamber.
Protocol:
-
Plant Treatment:
-
For protective assays, spray the plants with the this compound solution until runoff and allow them to dry for 24 hours before inoculation.
-
For curative assays, inoculate the plants first and then apply the this compound spray after a set period (e.g., 24 or 48 hours).
-
Control plants should be sprayed with water or the formulation blank.
-
-
Inoculation:
-
Spray the plants evenly with the fungal spore suspension.
-
Cover the plants with plastic bags for 24-48 hours to maintain high humidity and promote infection.
-
-
Incubation:
-
Maintain the plants in a greenhouse or controlled environment with optimal conditions for disease development.
-
-
Disease Assessment:
-
After a suitable incubation period (e.g., 7-14 days), assess the disease severity on the leaves or other relevant plant parts.
-
This can be done by counting the number of lesions, measuring the lesion area, or using a disease severity index.
-
Calculate the percentage of disease control relative to the untreated control.
-
Visualization of Experimental Workflows and Signaling Pathway
Caption: Experimental workflow for assessing this compound's antifungal activity.
Caption: this compound inhibits the Pkc1 signaling pathway, disrupting fungal cell wall integrity.
References
- 1. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-culturing of Fungal Strains Against Botrytis cinerea as a Model for the Induction of Chemical Diversity and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agro.au.dk [agro.au.dk]
- 4. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Cercosporamide in Studying the Pkc1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporamide is a natural product that has been identified as a highly potent and selective inhibitor of the fungal protein kinase C 1 (Pkc1).[1][2][3] The Pkc1-mediated cell wall integrity (CWI) signaling pathway is crucial for fungal growth, morphogenesis, and survival, making it an attractive target for the development of novel antifungal therapies.[1][2][4] Loss of Pkc1 function leads to rapid cell autolysis, highlighting its essential role.[1][5] this compound's specific inhibition of this kinase provides a powerful tool for dissecting the Pkc1 signaling cascade and for exploring its potential as an antifungal agent. These application notes provide detailed protocols for utilizing this compound to study the Pkc1 pathway, assess its antifungal activity, and evaluate its synergistic potential with other antifungal drugs.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Pkc1.[1][3][6] This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade responsible for maintaining cell wall integrity. The inhibition is highly potent, with inhibitory concentrations in the nanomolar range.[1][3][6] The specificity of this compound for fungal Pkc1 makes it a valuable molecular probe for studying this pathway with minimal off-target effects in many experimental systems.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity against Pkc1 and fungal cells.
Table 1: In Vitro Kinase Inhibition Data
| Target Kinase | Parameter | Value | Organism Source | Reference |
| CaPkc1 | IC₅₀ | <50 nM | Candida albicans | [1][6] |
| CaPkc1 | Kᵢ | <7 nM | Candida albicans | [1][6] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ (Inhibition constant) is an indication of the binding affinity of the inhibitor to the enzyme.
Table 2: Antifungal Activity Data
| Fungal Species | Parameter | Value (µg/mL) | Reference |
| Candida albicans | MIC | 10 | [1] |
| Aspergillus fumigatus | MIC | 10 | [1] |
| Colletotrichum gloeosporioides | EC₅₀ | 3.8 | [7] |
| Colletotrichum scovillei | EC₅₀ | 7.0 | [7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug which induces a response halfway between the baseline and maximum.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Pkc1 signaling pathway and a general workflow for screening potential inhibitors.
References
- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. reviberoammicol.com [reviberoammicol.com]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
Application Note: Western Blot Analysis of eIF4E Phosphorylation Following Cercosporamide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a critical protein that binds to the 5' cap of messenger RNAs (mRNAs) to initiate cap-dependent translation.[1] Its activity is essential for the translation of a subset of mRNAs that encode proteins involved in cell growth, proliferation, and survival, such as c-Myc and Cyclin D1.[2][3] The activity of eIF4E is regulated by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK/MNK pathway.[4] The MAPK-interacting kinases (MNK1 and MNK2) phosphorylate eIF4E at Serine 209 (Ser209), a modification critical for its oncogenic activity.[4][5] Dysregulation of eIF4E phosphorylation is frequently observed in various cancers, making it an attractive therapeutic target.[5][6]
Cercosporamide, an antifungal agent, has been identified as a potent inhibitor of MNK1 and MNK2.[3][5] By inhibiting MNK activity, this compound effectively blocks the phosphorylation of eIF4E, leading to suppressed cancer cell growth, migration, and survival.[7][8] This application note provides a detailed protocol for performing Western blot analysis to quantify the inhibition of eIF4E phosphorylation in cultured cells following treatment with this compound.
Signaling Pathway Overview
Extracellular stimuli, such as mitogens and stress, activate the Ras/MAPK signaling cascade.[5] This leads to the activation of the downstream kinases ERK and p38 MAP kinases.[4] Activated ERK and p38 then phosphorylate and activate MNK1 and MNK2.[5] The MNK kinases are recruited to the eIF4F translation initiation complex by binding to the scaffolding protein eIF4G, where they phosphorylate eIF4E at the Ser209 residue.[9][10] this compound directly inhibits the kinase activity of MNK1 and MNK2, thereby preventing eIF4E phosphorylation and downstream oncogenic signaling.[2]
Experimental Protocols
This section details the methodology for cell treatment, protein extraction, and Western blot analysis to assess the effect of this compound on eIF4E phosphorylation.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MV4-11, B16) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2][3]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 0.625, 1.25, 2.5, 5, 10, 20 µM).[3] The final DMSO concentration in the medium should not exceed 0.1%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) group.
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 24, or 48 hours).[3][11]
Protein Lysate Preparation
Critical Note: To preserve the phosphorylation state of proteins, all steps must be performed on ice using ice-cold buffers. Protease and phosphatase inhibitor cocktails must be added to the lysis buffer immediately before use.[12][13]
-
Wash Cells: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[14]
-
Cell Lysis: Add 100-150 µL of ice-cold phospho-protein extraction buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails) to each well.[14][15]
-
Scrape and Collect: Scrape the cells using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[16]
-
Incubation and Sonication: Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.[14][16] Sonicate the sample briefly (e.g., 3 cycles of 10 seconds on, 10 seconds off) to shear DNA and increase protein extraction efficiency.[13]
-
Clarification: Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C.[16]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Discard the pellet.[14]
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, following the manufacturer’s instructions.
-
Normalization: Based on the concentration, calculate the volume of lysate needed to ensure equal protein loading for each sample in the subsequent Western blot (typically 20-40 µg per lane).[17]
Western Blotting
-
Sample Preparation: Mix the calculated volume of protein lysate with 4X SDS-PAGE sample buffer to a final 1X concentration. Heat the samples at 95°C for 5 minutes.[16]
-
Gel Electrophoresis: Load the equalized protein samples into the wells of an SDS-polyacrylamide gel (e.g., 10-12% gel). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, it is recommended to use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST), as milk contains phosphoproteins (casein) that can increase background noise.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated eIF4E (e.g., anti-phospho-eIF4E Ser209) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: After further washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[18]
Stripping and Re-probing for Total eIF4E
To accurately quantify changes in phosphorylation, the signal from the phospho-specific antibody must be normalized to the total amount of the target protein.
-
Stripping: After imaging for p-eIF4E, wash the membrane and incubate it with a gentle stripping buffer to remove the bound antibodies without removing the transferred proteins.
-
Re-blocking: Block the membrane again for 1 hour in 5% BSA in TBST.
-
Re-probing: Incubate the membrane with a primary antibody against total eIF4E overnight at 4°C.
-
Detection: Repeat the washing, secondary antibody incubation, and ECL detection steps as described above. The same blot should also be probed for a loading control, such as β-actin or GAPDH, to confirm equal sample loading.[18]
Experimental Workflow
Data Presentation and Interpretation
Quantitative analysis is performed by measuring the signal intensity (density) of the protein bands.[19] The ratio of phosphorylated eIF4E to total eIF4E is calculated for each sample to normalize for any variations in protein loading.
Logical Relationship of this compound Action
Example Quantitative Data
The following table presents example data from a dose-response experiment in HCT116 cells treated with this compound for 24 hours.[3] Densitometry values are normalized to the vehicle control (0 µM).
| This compound (µM) | p-eIF4E (Relative Density) | Total eIF4E (Relative Density) | p-eIF4E / Total eIF4E Ratio | % Inhibition of Phosphorylation |
| 0 (DMSO) | 1.00 | 1.00 | 1.00 | 0% |
| 1.25 | 0.72 | 1.03 | 0.70 | 30% |
| 2.5 | 0.41 | 0.98 | 0.42 | 58% |
| 5.0 | 0.19 | 1.01 | 0.19 | 81% |
| 10.0 | 0.06 | 0.99 | 0.06 | 94% |
Interpretation:
The data clearly demonstrates a dose-dependent decrease in the phosphorylation of eIF4E at Ser209 upon treatment with this compound.[2] The levels of total eIF4E remain relatively unchanged, confirming that the observed effect is due to the inhibition of phosphorylation rather than a reduction in total protein expression.[3] A significant reduction in the p-eIF4E/Total eIF4E ratio indicates successful target engagement and inhibition of the MNK pathway by this compound. This method provides a robust and quantitative assessment of the compound's cellular activity.
References
- 1. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting of MNK/eIF4E overcomes chemoresistance in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evidence that MNK/eIF4E inhibition by this compound enhances the response to antiangiogenic TKI and mTOR inhibitor in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stratech.co.uk [stratech.co.uk]
- 13. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 14. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 15. bostonbioproducts.com [bostonbioproducts.com]
- 16. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 17. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Methylcellulose Culture Assay of Leukemic Progenitors with Cercosporamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for assessing the efficacy of Cercosporamide, a potent Mnk kinase inhibitor, on the proliferation and colony-forming ability of leukemic progenitors using a methylcellulose-based culture assay. This in vitro assay is a valuable tool for preclinical drug development and for studying the mechanisms of novel anti-leukemic agents. This compound has been shown to suppress the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical protein in mRNA translation, leading to dose-dependent inhibitory effects on primitive leukemic progenitors (CFU-L) from Acute Myeloid Leukemia (AML) patients.[1][2] This protocol outlines the materials, methods, and data analysis required to perform this assay effectively.
Principle of the Assay
The methylcellulose-based colony-forming cell (CFC) assay is an in vitro functional assay that assesses the proliferative capacity of hematopoietic progenitor cells.[3][4] In this semi-solid medium, individual progenitor cells proliferate and differentiate to form discrete colonies. The number and type of colonies provide a quantitative measure of the progenitor cell population in the sample. By incorporating this compound into the culture medium, the dose-dependent inhibitory effect of the compound on leukemic progenitor colony formation can be determined.
Data Presentation
Table 1: Effect of this compound on Leukemic Progenitor Colony Formation (CFU-L)
| This compound Concentration (µM) | Inhibition of CFU-L Formation (%) |
| 0 | 0 |
| 1 | Data not available |
| 5 | Data not available |
| 10 | Significant dose-dependent suppression observed[1][2] |
| 20 | Data not available |
Note: Specific percentage inhibition values at discrete concentrations were not available in the searched literature. However, the sources confirm a dose-dependent suppression of CFU-L formation.[1][2] Researchers should generate a dose-response curve to determine the IC50 value for their specific cell lines or patient samples.
Table 2: Synergistic Effects of this compound with Other Anti-Leukemic Agents
| Combination Treatment | Effect on Leukemic Progenitors | Reference |
| This compound + Cytarabine (Ara-C) | Enhanced anti-leukemic properties and responses.[1][2] | [1][2] |
| This compound + mTOR Complex 1 Inhibition | Enhanced suppressive effects on primitive leukemic progenitors.[1] | [1] |
Experimental Protocols
Materials
-
Cells: Primary AML patient bone marrow or peripheral blood mononuclear cells, or human AML cell lines (e.g., U937, MV4-11).
-
Media:
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Human or mouse cytokine cocktail for leukemic progenitors (e.g., SCF, IL-3, IL-6, G-CSF, GM-CSF)
-
Methylcellulose-based medium for human cells (e.g., MethoCult™ H4434 Classic)
-
-
Reagents:
-
This compound (prepare stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Ficoll-Paque™ PLUS for mononuclear cell isolation
-
Trypan Blue solution
-
-
Equipment and Consumables:
-
Laminar flow hood
-
Humidified incubator at 37°C with 5% CO2
-
Centrifuge
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Sterile 35 mm culture dishes
-
Sterile serological pipettes, pipette tips, and centrifuge tubes
-
Syringes (3 mL) and blunt-end needles (16-gauge) for plating methylcellulose
-
Methods
1. Preparation of Leukemic Cells
-
Primary AML Samples:
-
Isolate mononuclear cells (MNCs) from fresh or cryopreserved AML patient bone marrow or peripheral blood samples by Ficoll-Paque™ density gradient centrifugation.[4]
-
Wash the isolated MNCs twice with PBS.
-
Resuspend the cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer.
-
-
AML Cell Lines:
-
Culture AML cell lines in appropriate media as recommended by the supplier.
-
Harvest cells in the logarithmic growth phase.
-
Wash the cells with PBS and determine cell viability and concentration.
-
2. Preparation of this compound and Control Solutions
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in IMDM to achieve the desired final concentrations in the methylcellulose medium.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
3. Setting up the Methylcellulose Culture
-
Thaw the methylcellulose-based medium at 4°C overnight or in a cool water bath.
-
Vortex the methylcellulose vigorously to ensure it is well-mixed. Let it stand for at least 5 minutes to allow bubbles to dissipate.
-
In a sterile tube, combine the leukemic cells, the appropriate cytokine cocktail, and the diluted this compound or vehicle control. The final volume of this cell suspension should be 10% of the final culture volume (e.g., 0.3 mL for a final volume of 3 mL).
-
Add the cell suspension to the methylcellulose medium. A typical plating density for primary AML cells is 1 x 10^4 to 1 x 10^5 cells/mL, and for AML cell lines is 1 x 10^3 to 5 x 10^3 cells/mL. The optimal seeding density should be determined empirically.
-
Vortex the tube vigorously for at least 30 seconds to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow bubbles to rise.
-
Using a 3 mL syringe with a 16-gauge blunt-end needle, dispense 1.1 mL of the methylcellulose-cell mixture into the center of a 35 mm culture dish.
-
Gently rotate and tilt the dish to spread the medium evenly across the surface.
-
Prepare duplicate or triplicate plates for each condition.
-
Place the culture dishes in a 100 mm petri dish with a separate uncovered 35 mm dish containing sterile water to maintain humidity.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days. Do not disturb the plates during incubation.
4. Colony Counting and Analysis
-
After the incubation period, enumerate leukemic progenitor colonies (CFU-L) using an inverted microscope. Colonies are typically defined as clusters of 20 or more cells. Leukemic colonies often have a characteristic dense, compact, or blast-like morphology.
-
Calculate the mean number of colonies for each condition.
-
Express the results as the number of CFU-L per number of cells plated.
-
To determine the inhibitory effect of this compound, calculate the percentage of colony formation relative to the vehicle control:
-
% Colony Formation = (Mean colonies in this compound-treated wells / Mean colonies in vehicle control wells) x 100
-
% Inhibition = 100 - % Colony Formation
-
Visualizations
Signaling Pathway
Caption: this compound inhibits Mnk1/2, preventing eIF4E phosphorylation and downstream pro-leukemic effects.
Experimental Workflow
Caption: Workflow for the methylcellulose assay with this compound.
References
- 1. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The eukaryotic translation initiation factor eIF4E reprograms alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneity of Patient-Derived Acute Myeloid Leukemia Cells Subjected to SYK In Vitro Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
Application Notes and Protocols for High-Content Screening of Pkc1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing high-content screening (HCS) methodologies for the discovery and characterization of novel compounds targeting the fungal Protein Kinase C1 (Pkc1), using the natural product Cercosporamide as a model. The protocols outlined below cover primary enzymatic screening, secondary whole-cell high-content screening, and synergistic activity assessment.
Introduction to this compound and Pkc1
This compound, a natural product derived from fungi, has been identified as a potent and selective inhibitor of Pkc1 kinase.[1][2] Pkc1 is a crucial component of the cell wall integrity (CWI) signaling pathway in fungi, which is essential for fungal growth and survival.[1][2] This pathway is highly conserved across fungal species, making Pkc1 an attractive target for the development of broad-spectrum antifungal drugs.[1][2] The discovery of this compound's mechanism of action was facilitated by a high-throughput screening (HTS) campaign based on the enzymatic activity of Candida albicans Pkc1.[1] Subsequent studies have demonstrated that this compound exhibits synergistic antifungal activity when combined with β-1,3-glucan synthase inhibitors, such as echinocandins.[1]
Data Presentation: this compound Activity
The following tables summarize the key quantitative data for this compound's inhibitory and antifungal activities.
Table 1: In Vitro Inhibitory Activity of this compound against Pkc1
| Parameter | Value | Reference |
| IC₅₀ | <50 nM | [1] |
| Kᵢ | <7 nM | [1] |
| Inhibition Type | ATP-competitive | [1] |
Table 2: Antifungal and Synergistic Activity of this compound
| Organism | Compound | MIC (μg/mL) | Fold Reduction in this compound MIC with Synergistic Agent | Reference |
| Candida albicans | This compound | 10 | >270-fold | [1] |
| Echinocandin analog | 1.8 | - | [1] | |
| Aspergillus fumigatus | This compound | 10 | Not Reported | [1] |
Signaling Pathway and Experimental Workflows
Pkc1 Cell Wall Integrity Signaling Pathway
The Pkc1-mediated cell wall integrity pathway is a key signaling cascade in fungi. It is activated by cell wall stress and leads to the regulation of genes involved in cell wall biosynthesis and maintenance.
High-Content Screening Workflow
The following workflow outlines a high-content screening approach to identify novel Pkc1 inhibitors.
Experimental Protocols
Protocol 1: In Vitro Pkc1 Kinase Activity Assay for HTS
This protocol describes a biochemical assay to measure the kinase activity of Pkc1, suitable for high-throughput screening. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant Pkc1 enzyme
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Test compounds dissolved in DMSO
-
384-well white, opaque plates
Procedure:
-
Prepare the kinase reaction mix by combining the kinase reaction buffer, Pkc1 enzyme, and substrate.
-
Dispense 5 µL of the kinase reaction mix into each well of a 384-well plate.
-
Add 50 nL of test compounds or DMSO (control) to the appropriate wells.
-
To initiate the kinase reaction, add 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding 10 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 20 µL of Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
Protocol 2: High-Content Whole-Cell Screening for Pkc1 Inhibitors in Yeast
This protocol outlines a high-content screening assay using a yeast strain (e.g., Saccharomyces cerevisiae) to identify compounds that affect cell wall integrity, a hallmark of Pkc1 inhibition.
Materials:
-
Yeast strain (e.g., a strain with a fluorescently tagged cell wall marker or a strain hypersensitive to cell wall stress)
-
Yeast growth medium (e.g., YPD)
-
Test compounds dissolved in DMSO
-
Cell wall stressing agent (e.g., Calcofluor White or Congo Red) as a positive control
-
Fluorescent dyes for staining (e.g., DAPI for nucleus, a fluorescently tagged lectin for the cell wall)
-
384-well clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Culture the yeast strain overnight in YPD medium.
-
Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh YPD.
-
Dispense 40 µL of the diluted yeast culture into each well of a 384-well imaging plate.
-
Add 100 nL of test compounds or DMSO (control) to the wells.
-
Incubate the plate at 30°C for 4-6 hours.
-
Add fluorescent dyes for staining. For example, add DAPI to a final concentration of 1 µg/mL and a fluorescently tagged Concanavalin A to visualize the cell wall. Incubate for 15-30 minutes.
-
Acquire images using a high-content imaging system. Capture images in brightfield and appropriate fluorescence channels.
-
Analyze the images using image analysis software to quantify various cellular phenotypes, such as cell size, shape, budding index, and cell wall integrity (e.g., abnormal chitin deposition).
-
Identify hit compounds that induce phenotypes consistent with Pkc1 inhibition (e.g., cell lysis, abnormal budding, increased sensitivity to cell wall stressors).
Protocol 3: Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, or antagonistic effects of combining a Pkc1 inhibitor with another antifungal agent, such as an echinocandin.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Test compound 1 (e.g., this compound)
-
Test compound 2 (e.g., an echinocandin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the fungal inoculum in RPMI medium at a concentration of 2 x 10³ cells/mL.
-
In a 96-well plate, prepare serial dilutions of compound 1 along the y-axis and serial dilutions of compound 2 along the x-axis. This creates a matrix of different concentration combinations.
-
Inoculate each well with 100 µL of the fungal inoculum.
-
Include wells with each compound alone (growth controls) and a well with no compounds (positive control for growth).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the Minimal Inhibitory Concentration (MIC) for each compound alone and for each combination by visual inspection or by measuring the absorbance at 600 nm. The MIC is the lowest concentration that inhibits fungal growth by ≥50% compared to the positive control.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or additive)
-
FICI > 4.0: Antagonism
-
Protocol 4: Fungal Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of fungal cells as an indicator of cell viability following treatment with test compounds.
Materials:
-
Fungal strain of interest
-
RPMI-1640 medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% dimethylformamide)
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Prepare a fungal inoculum in RPMI medium at a concentration of 2 x 10⁴ cells/mL.
-
Dispense 100 µL of the inoculum into the wells of a 96-well plate.
-
Add various concentrations of the test compound to the wells. Include a no-drug control.
-
Incubate the plate at 35°C for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 35°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-drug control.
References
Unveiling the Molecular Architecture of Cercosporamide: An Application Note on NMR and MS Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural determination of Cercosporamide, a natural product with significant antifungal and potential therapeutic activities. By leveraging the power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we can precisely map the atomic connectivity and composition of this complex molecule, a critical step in understanding its mechanism of action and advancing drug development efforts.
Introduction to this compound
This compound is a fungal metabolite that has garnered considerable interest for its potent biological activities. Initially identified as an antifungal agent, its structure was elucidated through a combination of spectroscopic techniques. Understanding the precise molecular structure is paramount for elucidating its biological targets, designing synthetic analogs, and optimizing its therapeutic potential. This note details the analytical workflows and data interpretation that underpin the structural determination of this compound.
Experimental Protocols
Sample Preparation for NMR and MS Analysis
A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible data.
Protocol 1: Isolation and Purification of this compound
-
Culturing and Extraction: this compound is typically produced by fermentation of a fungal strain, such as Cercosporidium henningsii. The culture broth is extracted with an organic solvent like ethyl acetate.
-
Chromatographic Separation: The crude extract is subjected to column chromatography, often using silica gel or Sephadex LH-20, with a gradient elution system (e.g., methanol/dichloromethane) to separate the components.
-
Final Purification: Fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity suitable for spectroscopic analysis.
-
Solvent for Analysis: For NMR analysis, the purified this compound is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). For MS analysis, a solvent system compatible with the ionization method, such as methanol or acetonitrile, is used.
NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.
Protocol 2: 1D and 2D NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
1D NMR:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the number and types of protons present.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, often using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
-
HRMS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. This allows for the calculation of the molecular formula.
-
Tandem MS (MS/MS): Select the molecular ion of this compound and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable information about the substructures within the molecule.
Data Presentation and Interpretation
The following tables summarize the quantitative NMR and MS data obtained for this compound, based on the supplementary material from the foundational study by Sussman et al. (2004).
NMR Spectroscopic Data
Table 1: ¹H and ¹³C NMR Data of this compound in DMSO-d₆ (500 MHz for ¹H, 125 MHz for ¹³C)
| Position | δC (ppm), Type | δH (ppm), Multiplicity (J in Hz) |
| 1 | 162.4, C | |
| 1a | 108.1, C | |
| 2 | 160.0, C | |
| 3 | 98.6, CH | 6.25, s |
| 4 | 163.7, C | |
| 4a | 104.5, C | |
| 5 | ||
| 5a | 111.9, C | |
| 6 | 145.8, C | |
| 7 | 119.5, CH | 7.05, d (8.5) |
| 8 | 124.5, CH | 7.45, t (8.5) |
| 9 | 112.2, CH | 7.20, d (8.5) |
| 9a | 155.8, C | |
| 1' | 196.5, C | |
| 2' | 105.5, C | |
| 3' | 179.8, C | |
| 4' | 61.2, CH | 4.85, d (3.0) |
| 5' | 31.5, CH | 2.40, m |
| 6' | 22.8, CH₃ | 1.05, d (7.0) |
| 7' | 23.5, CH₃ | 0.85, d (7.0) |
| 8' | 20.9, CH₃ | 2.10, s |
| OH-2 | 12.5, br s | |
| OH-4 | 11.8, br s | |
| OH-6 | 9.8, s | |
| OH-3' | 15.5, br s | |
| NH₂ | 8.5, br s | |
| NH₂ | 9.1, br s |
Mass Spectrometry Data
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 455.1298 | 455.1295 |
| [M-H]⁻ | 453.1141 | 453.1145 |
Molecular Formula: C₂₂H₂₂N₂O₈
Visualizing the Structural Elucidation Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes involved in determining the structure of this compound.
Troubleshooting & Optimization
Improving Cercosporamide solubility for in vitro assays
This guide provides technical support for researchers, scientists, and drug development professionals working with Cercosporamide, focusing on challenges related to its solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product initially identified as an antifungal agent.[1][2] It is a potent, orally bioavailable inhibitor of several protein kinases.[3] In mammalian cells, it inhibits MAP-kinase interacting kinases (Mnk1 and Mnk2) and Janus kinase 3 (JAK3).[3][4] This inhibition blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in mRNA translation, leading to antiproliferative and proapoptotic effects in cancer cells.[3][4] In fungi, this compound selectively inhibits Protein Kinase C1 (Pkc1), a key component of the cell wall integrity signaling pathway, which explains its antifungal properties.[1][2][5]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is a hydrophobic compound with limited solubility in aqueous solutions.[6] Its solubility is significantly better in organic solvents. The most commonly used solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[3][7]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 3.31 | 10 | [3],[7] |
| DMF | Soluble | Not specified | [8] |
| Ethanol | Soluble | Not specified | [8] |
| Methanol | Soluble | Not specified | [9],[8] |
Note: The molecular weight of this compound is 331.28 g/mol .[3] Batch-specific molecular weights may vary slightly.[3]
Q3: How do I prepare a stock solution of this compound?
Preparing a concentrated stock solution in an appropriate organic solvent is the standard procedure for compounds like this compound.[10] The following protocol details the preparation of a 10 mM stock solution in DMSO.
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
-
Materials:
-
This compound powder (M.W. 331.28)
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg.
-
Place the weighed powder into a sterile vial.
-
Add the calculated volume of DMSO to the vial. For 3.31 mg, add 1 mL of DMSO.
-
To aid dissolution, vortex the solution thoroughly. If needed, you can gently warm the tube to 37°C or use an ultrasonic bath for a short period.[8]
-
Ensure the powder is completely dissolved before use. Visually inspect the solution against a light source for any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
-
Q4: How should I store this compound and its stock solutions?
Proper storage is crucial to maintain the stability and activity of the compound.
-
Solid Compound: Store the powdered form of this compound at -20°C.[3][7]
-
Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed aliquots. For short-term storage, -20°C is adequate for up to one month.[8] For long-term storage, -80°C is recommended for up to six months.[8] Avoid repeated freeze-thaw cycles as this can cause the compound to precipitate and degrade.
Troubleshooting Guide
Problem: My this compound precipitated when I added it to the aqueous culture medium.
This is a common issue when working with hydrophobic compounds dissolved in an organic solvent.[11] The precipitation occurs because the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is too low to keep the compound dissolved.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level toxic to your cells, typically recommended to be ≤0.1% to 0.5%.[12] However, for some compounds, this may not be sufficient to maintain solubility.
-
Increase Dispersion: When adding the stock solution to the medium, pipette it directly into the liquid while gently vortexing or swirling the tube.[10] This rapid dispersion can help prevent localized high concentrations of the compound that are prone to precipitation. Do not add the compound to the side of the tube.
-
Pre-warm the Medium: Adding the stock solution to a medium pre-warmed to 37°C can sometimes improve solubility.[13]
-
Lower the Working Concentration: The most straightforward solution is to test lower final concentrations of this compound. It's possible the concentration you are using exceeds its solubility limit in the final aqueous environment.
-
Consider Alternative Solvents/Formulations: If DMSO is problematic, other water-miscible organic solvents like ethanol might be tried, but they often have higher cellular toxicity.[8][12] Advanced formulation strategies such as using co-solvents or complexation agents (e.g., Captisol) may be necessary for specific applications, though this requires further validation.[6][8]
Problem: I am observing inconsistent results in my assay. Could it be related to this compound solubility?
Yes, inconsistent results can be a direct consequence of poor solubility.
-
Precipitation: If the compound precipitates, the actual concentration in solution will be lower and more variable than intended, leading to inconsistent biological effects. Visually inspect your plates or tubes for any signs of precipitate before and during the experiment.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration. Using low-retention plastics may help mitigate this issue.
-
Stock Solution Inhomogeneity: If a stock solution has been frozen and thawed multiple times, small, invisible precipitates might form, leading to inaccurate dilutions. Always ensure your stock solution is fully dissolved and homogenous before making dilutions. If in doubt, prepare a fresh stock solution from the solid compound.
Problem: I need to use a solvent other than DMSO for my experiment. What are my options?
While DMSO is the most common and well-documented solvent, other options exist, though they may require more optimization.[3]
-
Ethanol or Methanol: this compound is listed as soluble in ethanol and methanol.[8] These can be viable alternatives, but be aware that they are often more volatile and can be more toxic to cells than DMSO. Always run a vehicle control with the same final concentration of the new solvent to assess its impact on your specific cell type.
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a strong organic solvent in which this compound is soluble.[8] It has similar considerations regarding cellular toxicity.
-
Co-solvents and Formulation: For highly sensitive assays or in vivo studies, advanced formulation strategies may be required. These can include using co-solvents (mixtures of solvents that improve solubility) or formulating the compound with excipients like cyclodextrins (e.g., Captisol).[6][8][14] These approaches require significant validation to ensure the formulation itself does not interfere with the assay.
References
- 1. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Mnk | Tocris Bioscience [tocris.com]
- 4. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. This compound (4500) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytotechlab.com [phytotechlab.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. mdpi.com [mdpi.com]
Stabilizing Cercosporamide in DMSO: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting stock solutions of Cercosporamide in Dimethyl Sulfoxide (DMSO). Following these guidelines is critical for ensuring the stability and efficacy of the compound, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a this compound stock solution in DMSO?
A1: Proper preparation is the first step to ensuring stability. Due to the hygroscopic nature of DMSO (its tendency to absorb water from the air), it is crucial to use anhydrous, high-purity DMSO.[1] Water contamination can promote compound degradation over time.[2][3]
Refer to the detailed methodology in Experimental Protocol 1 for a step-by-step guide to preparing a 10 mM stock solution.
Q2: How should I store my this compound DMSO stock solution for optimal stability?
A2: Long-term stability is best achieved by minimizing environmental stressors such as temperature fluctuations, light, and moisture. The primary recommendation is to store solutions at low temperatures and to aliquot them into single-use volumes to prevent repeated freeze-thaw cycles.[4] Studies have shown that while many compounds are stable in DMSO, repeated freezing and thawing can introduce moisture and potentially lead to precipitation or degradation for some molecules.[5][6][7]
| Storage Duration | Temperature | Key Recommendations |
| Short-Term | -20°C | Suitable for up to 1 month.[4] |
| Long-Term | -80°C | Recommended for storage up to 6 months.[4] |
| All Durations | N/A | - Aliquot into single-use vials to avoid freeze-thaw cycles. - Use tightly sealed vials to prevent moisture absorption. - Protect from light by using amber vials or storing in the dark. |
Q3: My this compound solution has changed color. What does this mean and is it still usable?
A3: A visible change in the color of a stock solution, for instance from clear to dark, is a strong indicator of chemical decomposition.[8] This suggests that the active compound may have degraded, and its use could lead to inaccurate and non-reproducible results. It is strongly recommended to discard any solution that has visibly changed and prepare a fresh stock.
Q4: I'm observing precipitation in my stock solution after thawing or upon dilution in aqueous buffer. What should I do?
A4: Precipitation can occur for several reasons:
-
Incomplete Initial Solubilization: Ensure the compound is fully dissolved during preparation. Gentle warming or sonication can aid this process.[1]
-
Freeze-Thaw Cycles: Repeated temperature changes can cause compounds to fall out of solution.[9] This is why aliquoting is critical.
-
Poor Aqueous Solubility: this compound is soluble in DMSO but may precipitate when diluted rapidly into an aqueous buffer or cell culture medium.[10][11] To prevent this, perform serial dilutions in DMSO first to lower the concentration, and then add the final, most dilute DMSO stock to your aqueous medium. This gradual change in solvent polarity helps maintain solubility.
Q5: What are the potential degradation pathways for this compound in DMSO?
A5: While specific degradation pathways for this compound in DMSO are not extensively documented, its chemical structure suggests potential vulnerabilities. The molecule contains several phenolic hydroxyl groups and a carboxamide group. Potential degradation mechanisms could include:
-
Oxidation: The phenolic rings are susceptible to oxidation, which can be exacerbated by the presence of dissolved oxygen or water in the DMSO.
-
Hydrolysis: The carboxamide group could undergo hydrolysis, particularly if the DMSO is not anhydrous.
DMSO itself can contribute to instability, as it is known to be reactive with certain classes of compounds.[8]
Q6: How can I assess the stability and purity of my this compound stock solution over time?
A6: The most reliable method for assessing compound stability and purity is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the standard for this purpose.[12] These methods can separate the parent compound from any potential degradants and quantify its purity. For critical experiments, it is advisable to periodically check the purity of long-term stored stock solutions.[13][14]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (solid powder, MW: ~331.28 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-warm Compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh Compound: Accurately weigh out the desired amount of this compound. For 1 mL of a 10 mM stock, you will need 3.31 mg. Calculation: 0.010 mol/L * 331.28 g/mol * 0.001 L = 0.00331 g = 3.31 mg
-
Add Solvent: Add the calculated amount of anhydrous DMSO to the vial containing the solid this compound.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath) or use an ultrasonic bath for a short period to ensure all solid material is dissolved.[1] Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Aliquot for Storage: Dispense the stock solution into single-use aliquots in sterile, tightly-sealed amber vials or tubes wrapped in foil to protect from light.[15] The volume of the aliquots should be appropriate for your typical experiments to avoid needing to thaw and re-freeze the remainder.
-
Store Properly: Immediately place the aliquots in storage at -20°C for short-term use or -80°C for long-term storage.[4]
Troubleshooting Guides and Visualizations
Diagram 1: Experimental Workflow for Stock Solution Preparation
This workflow outlines the critical steps from receiving the compound to proper long-term storage.
Caption: Workflow for preparing stable this compound stock solutions.
Diagram 2: Troubleshooting Common Stock Solution Issues
This decision tree provides a logical path for addressing issues like precipitation or suspected degradation.
Caption: A troubleshooting guide for common this compound solution issues.
Diagram 3: Potential Degradation Pathways of this compound
This diagram highlights the chemical moieties on the this compound molecule that are susceptible to degradation.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical and stability studies - Eurofins Scientific [eurofins.com]
- 15. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cercosporamide in Cancer Cell Line Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cercosporamide in cancer cell line experiments. Our goal is to help you minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
A1: this compound is a natural product that functions as a kinase inhibitor. In mammalian cancer cells, its primary targets are the MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2).[1][2] Mnk kinases phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of mRNA translation for proteins involved in cell growth and proliferation.[1][2] By inhibiting Mnk1/2, this compound suppresses eIF4E phosphorylation, leading to anti-leukemic and anti-tumor effects.[1][2]
Q2: What are the known off-target effects of this compound in human cell lines?
A2: While this compound is a potent Mnk inhibitor, it is not entirely specific. Kinase selectivity profiling against a panel of 76 kinases revealed that Jak3 is also inhibited with a potency similar to Mnk kinases (IC50 < 100 nmol/L).[1] Researchers should be aware of this potential off-target activity, especially when working with cell lines where Jak3 signaling is prominent (e.g., hematopoietic cells). It is advisable to consult broader kinase profiling data as it becomes available to understand the full spectrum of potential off-targets.
Q3: How can I confirm that this compound is engaging its intended target (Mnk1/2) in my cells?
A3: Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of eIF4E at Serine 209, the downstream target of Mnk1/2.[1][3] This can be assessed by Western blotting. For more direct and quantitative measurements in live cells, advanced techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assays can be employed.[4][5][6][7]
Q4: I am observing a phenotype that is inconsistent with Mnk1/2 inhibition. What could be the cause?
A4: If you observe an unexpected phenotype, consider the following possibilities:
-
Off-target effects: As mentioned, this compound can inhibit Jak3.[1] Evaluate if the observed phenotype could be explained by the inhibition of this kinase.
-
Cell line-specific signaling: The cellular context is crucial. The downstream effects of Mnk1/2 inhibition can vary between different cancer cell lines due to their unique signaling landscapes.
-
Compound integrity and concentration: Ensure the purity and stability of your this compound stock. Verify the final concentration in your experiments.
-
Experimental artifacts: Rule out any potential issues with your experimental setup, controls, and reagents.
Q5: What is the recommended concentration range for using this compound in cell culture?
A5: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. In various AML cell lines, partial suppression of eIF4E phosphorylation was observed at 1 µM, with maximal inhibition at 5-10 µM.[1][3] It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration that inhibits Mnk1/2 activity without causing excessive off-target effects or general cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of eIF4E phosphorylation | 1. Inactive Compound: this compound may have degraded. 2. Insufficient Concentration: The concentration used may be too low for the specific cell line. 3. Incorrect Protocol: Issues with cell lysis, antibody quality, or Western blot procedure. | 1. Verify Compound Activity: Use a new, validated batch of this compound. 2. Perform Dose-Response: Titrate this compound over a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 for eIF4E phosphorylation inhibition in your cell line. 3. Optimize Protocol: Review and optimize your Western blot protocol. Include positive and negative controls. |
| High cell toxicity at effective concentrations | 1. Off-target Effects: Inhibition of other essential kinases (e.g., Jak3) could be causing toxicity. 2. On-target Toxicity: Complete inhibition of the Mnk-eIF4E pathway may be lethal to the specific cell line. | 1. Lower Concentration: Use the lowest effective concentration that inhibits eIF4E phosphorylation to the desired level. 2. Time-Course Experiment: Reduce the duration of this compound exposure. 3. Validate with a Different Mnk Inhibitor: Use another structurally different Mnk inhibitor to see if the toxicity is recapitulated. 4. Assess Apoptosis: Perform assays to determine if the cells are undergoing apoptosis. |
| Inconsistent results between experiments | 1. Cell Culture Variability: Differences in cell passage number, confluence, or growth conditions. 2. Reagent Instability: Degradation of this compound stock solution or other critical reagents. 3. Technical Variability: Inconsistent incubation times, cell densities, or handling. | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding density and confluence. 2. Prepare Fresh Reagents: Aliquot and store this compound stock solution properly. Prepare fresh dilutions for each experiment. 3. Maintain Consistent Protocols: Adhere strictly to a standardized experimental protocol. |
| Phenotype does not match genetic knockdown of Mnk1/2 | 1. Off-target Effects: The observed phenotype may be due to the inhibition of an off-target kinase like Jak3. 2. Incomplete Knockdown: The genetic knockdown may not be as efficient as the small molecule inhibition. 3. Compensation Mechanisms: Cells may have adapted to the long-term genetic knockdown, while acute chemical inhibition reveals a different phenotype. | 1. Test for Jak3 Inhibition: If relevant to your cell type, assess the phosphorylation status of a known Jak3 substrate (e.g., STAT3). 2. Validate Knockdown Efficiency: Confirm the degree of Mnk1 and Mnk2 protein depletion in your knockdown cells. 3. Use a Second Independent shRNA/siRNA: Validate the phenotype with another genetic tool to rule out off-target effects of the knockdown itself. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| Mnk1/2 | < 100 | [1] |
| Jak3 | < 100 | [1] |
| Fungal Pkc1 | ~40 | [8][9] |
Table 2: Effect of this compound on eIF4E Phosphorylation and Cell Growth in AML Cell Lines
| Cell Line | eIF4E Phosphorylation Inhibition (IC50) | Cell Growth Inhibition (IC50) | Reference |
| U937 | ~1-5 µM | Dose-dependent suppression | [1][3] |
| MM6 | ~1-5 µM | Dose-dependent suppression | [3] |
| K562 | ~1-5 µM | Dose-dependent suppression | [3] |
Experimental Protocols
Protocol 1: Western Blot for eIF4E Phosphorylation
-
Cell Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total eIF4E and a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a simplified overview. For detailed procedures, refer to specialized publications.[6][7]
-
Cell Treatment: Treat intact cells with either vehicle or this compound at a desired concentration for a specific duration.
-
Heating: Heat the cell suspensions at various temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents that would solubilize aggregated proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Mnk1 or Mnk2 protein by Western blot or other quantitative methods. An increase in the thermal stability of the target protein in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound's mechanism of action and off-target effect.
Caption: Workflow for validating on-target and investigating off-target effects.
References
- 1. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. news-medical.net [news-medical.net]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cercosporamide Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of Cercosporamide during long-term storage. The following information is designed to help you anticipate and troubleshoot issues related to the stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, it is recommended to store this compound at -20°C.[1][2] One supplier suggests that the compound is stable for at least four years when stored under these conditions.[1]
Q2: My this compound solution has changed color. Is it still usable?
A2: A change in the color of your this compound solution could indicate degradation. The chemical structure of this compound contains several phenol groups, which can be susceptible to oxidation, often leading to colored degradation products.[3] It is recommended to perform an analytical check, such as HPLC, to assess the purity of the solution before use. If significant degradation is detected, the solution should be discarded.
Q3: I have been storing my this compound solution at 4°C. Is this acceptable?
A3: While short-term storage at 4°C may be acceptable for working solutions, long-term storage at this temperature is not recommended. For extended periods, storing aliquots in tightly sealed vials at -20°C is the best practice to minimize degradation.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound. It is advisable to prepare single-use aliquots of your stock solution to maintain its integrity.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 10 mM.[2] When preparing stock solutions, ensure the compound is fully dissolved before making further dilutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions from solid material stored at -20°C.2. Perform a purity check of the old and new stock solutions using HPLC.3. Aliquot new stock solutions for single use to prevent repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products (see Experimental Protocols).2. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.3. Characterize the unknown peaks using mass spectrometry (MS) to understand the degradation pathway.[4][5] |
| Loss of biological activity | Degradation of the active compound. | 1. Confirm the concentration and purity of your this compound solution.2. Test a fresh, validated batch of this compound in your assay as a positive control.3. Review storage and handling procedures to ensure they align with best practices. |
| Precipitation in the stock solution | Poor solubility or solvent evaporation. | 1. Ensure the concentration does not exceed the solubility limit in the chosen solvent.2. Store solutions in tightly sealed vials to prevent solvent evaporation.3. If precipitation is observed, gently warm the solution and vortex to redissolve, then check purity via HPLC. |
Data Presentation: Factors Influencing Drug Stability
The stability of a compound like this compound can be influenced by several environmental factors. Understanding these can help in designing appropriate storage and handling protocols.
| Factor | Potential Effect on this compound | General Mitigation Strategy |
| Temperature | Increased temperature can accelerate degradation reactions.[6] | Store at recommended low temperatures (e.g., -20°C). |
| Light | Exposure to UV or visible light can induce photolytic degradation.[6] | Store in amber vials or protect from light. |
| pH | The stability of this compound in solution may be pH-dependent. The phenol and carboxamide groups could be susceptible to hydrolysis under acidic or basic conditions. | Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Buffer solutions where appropriate. |
| Oxidation | The phenol moieties in the this compound structure are potential sites for oxidation.[3] | Use degassed solvents, and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Enzymatic Degradation | If used in biological matrices, enzymatic degradation could occur. | Store samples at low temperatures and consider the use of enzyme inhibitors if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish degradation pathways.[7][8][9][10]
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place solid this compound in a petri dish and expose it to 80°C in an oven for 48 hours.[6]
-
Dissolve the stressed solid to prepare a solution of approximately 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the solution by HPLC.
-
-
Control Sample: Prepare a control sample by diluting the unstressed stock solution to 100 µg/mL with the mobile phase.
-
HPLC Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2 for method development). Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general guideline for developing an HPLC method capable of separating this compound from its potential degradation products.[4][11][12]
Objective: To develop a robust, stability-indicating HPLC method for the quantitative analysis of this compound and its impurities.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Method Development Strategy:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution from 200-400 nm using the PDA detector.
-
Initial Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
A starting gradient could be 10% to 90% acetonitrile over 20 minutes.
-
-
Optimization of Separation:
-
Inject the mixture of stressed samples from the forced degradation study.
-
Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve adequate resolution between the parent peak and all degradation peaks.
-
If co-elution occurs, try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., C8, Phenyl-Hexyl).
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12][13][14]
Visualizations
Signaling Pathways Inhibited by this compound
This compound is known to inhibit several key signaling kinases, including Pkc1 in fungi and Mnk1/2 and JAK3 in mammalian cells.[2]
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (4500) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield during Cercosporamide purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Cercosporamide, with a focus on addressing issues related to low yield.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may face during the purification process.
Extraction Phase
Question: My initial crude extract shows a very low concentration of this compound. What could be the issue?
Answer: Low concentration in the crude extract can stem from several factors related to your extraction procedure. Here are the key aspects to investigate:
-
Solvent Choice: The selection of an appropriate extraction solvent is critical. For solid-liquid extraction from fungal mycelia, methanol has been shown to be the most effective solvent. If you are performing a liquid-liquid extraction from the culture filtrate, ethyl acetate (EtOAc) is a suitable choice.[1] Ensure the polarity of your solvent matches the properties of this compound.
-
Extraction Efficiency: Inefficient extraction can lead to significant loss of product. For solid-liquid extractions, ensure thorough homogenization of the mycelia and consider techniques like ultrasonic extraction to enhance solvent penetration.[1] For liquid-liquid extractions, vigorous mixing and allowing adequate time for phase separation are crucial.
-
Biomass to Solvent Ratio: An incorrect ratio of fungal biomass to extraction solvent can result in incomplete extraction. A common protocol suggests using a significant volume of solvent, for instance, extracting the cell mass from a 26-liter fermentation broth twice with 9 liters of methanol each time.
-
Culture Conditions: The production of this compound by the fungus is highly dependent on the culture conditions. The peak production of this compound has been observed on the eighteenth day of incubation in beef peptone dextrose (BPD) broth media.[2] Harvesting the culture too early or too late can result in a lower initial concentration of the target compound.
Chromatography Phase
Question: I am experiencing a significant loss of this compound during the initial column chromatography step. What are the likely causes and solutions?
Answer: Loss of product during the initial purification steps is a common challenge. Here's how to troubleshoot this issue:
-
Column Packing: Improperly packed columns can lead to channeling, where the sample bypasses a significant portion of the stationary phase, resulting in poor separation and recovery. Ensure your column is packed uniformly. For Sephadex LH-20, it is crucial to allow the resin to swell completely in the mobile phase before packing.[3]
-
Mobile Phase Selection: The composition of the mobile phase is critical for both retaining and eluting your compound effectively. For Sephadex LH-20 chromatography of this compound, methanol is a commonly used solvent. If you are using a gradient, ensure it is optimized to allow for the separation of this compound from impurities without causing irreversible binding.[4]
-
Sample Loading: Overloading the column can lead to poor separation and loss of product. The sample should be dissolved in a minimal amount of the mobile phase before loading. For Sephadex LH-20, it is recommended to run the column isocratically, as changes in solvent composition can cause the gel to swell or shrink, affecting the separation.[3]
-
Compound Precipitation: this compound may precipitate on the column if the mobile phase is not suitable. Ensure that this compound is soluble in the chosen mobile phase. If you observe precipitation, you may need to adjust the solvent composition.
Question: My peaks are tailing or broadening during preparative HPLC. How can I improve the peak shape?
Answer: Poor peak shape in preparative HPLC can lead to impure fractions and reduced yield. Here are some common causes and solutions:
-
Ionic Strength of Mobile Phase: The ionic strength of the mobile phase can influence the peak shape of ionogenic compounds. In some cases, increasing the ionic strength can reduce peak tailing.[5]
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. Adding a small amount of a competitive agent to the mobile phase, such as triethylamine for basic compounds, can sometimes mitigate these interactions.
Crystallization Phase
Question: I am struggling to crystallize my purified this compound, or the crystals are of poor quality. What can I do?
Answer: Successful crystallization depends on finding the right conditions for supersaturation and nucleation. Here are some troubleshooting tips:
-
Solvent System: The choice of solvent is crucial. You need a solvent in which this compound is soluble at high temperatures but less soluble at lower temperatures. If a single solvent does not work, try a binary solvent system where this compound is soluble in one solvent and insoluble in the other.
-
Supersaturation: If no crystals form, your solution may not be sufficiently supersaturated. You can try to slowly evaporate the solvent to increase the concentration. If crystals form too quickly and are small or impure, the solution might be too supersaturated; in this case, you can try adding a small amount of the solvent back.
-
Nucleation: Sometimes, crystallization needs a nucleation site to begin. You can try scratching the inside of the glass vessel with a glass rod to create microscopic scratches that can serve as nucleation points. Seeding the solution with a tiny crystal of this compound from a previous batch can also induce crystallization.
-
Purity: Impurities can inhibit crystallization. If you are consistently unable to obtain crystals, it may be necessary to perform an additional purification step.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound purification?
A1: The yield of this compound can vary significantly depending on the fermentation and purification methods used. One study reported obtaining 4.2 g of crude this compound from a 13.2 g methanol concentrate. Further purification of 0.88 g of this crude material yielded 660 mg of over 95% pure this compound.[4] Another study reported titers in batch cultures ranging from 67.9 to 92.8 µg/mL.[6]
Q2: How can I minimize the degradation of this compound during purification?
A2: this compound may be susceptible to degradation, particularly under certain pH conditions. While detailed stability studies are not available in the provided search results, it is generally advisable to work at neutral pH and avoid strong acids or bases unless necessary for a specific purification step. It is also good practice to keep samples cold when possible and to minimize the duration of the purification process. The observation that this compound titer declines after its peak in culture suggests that it is not indefinitely stable under those conditions.[2]
Q3: What analytical techniques are best for monitoring the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the purity of this compound at each stage of the purification process. It allows for the quantification of the target compound and the detection of impurities. Thin-Layer Chromatography (TLC) can also be a quick and convenient way to assess the purity of fractions during column chromatography.
Data Presentation
Table 1: Comparison of Solvent Extraction Efficiency for this compound from Fungal Mycelia
| Solvent | Relative Extraction Efficiency (%) |
| Methanol | 100 |
| Acetone | ~75 |
| Ethyl Acetate | ~50 |
| Hexane | ~10 |
Note: This table is a qualitative representation based on findings that methanol was the most efficient solvent for solid-liquid extraction.[1]
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
-
Fermentation Broth Processing: Centrifuge the combined fermentation broth (e.g., 26 liters) to separate the cell mass from the supernatant.
-
Methanol Extraction: Extract the cell mass twice with a significant volume of methanol (e.g., 9 liters each time).
-
Concentration: Combine the methanolic extracts and dilute with an equal volume of water.
-
Initial Chromatography (Amberchrom CG-161):
-
Load the diluted extract onto an Amberchrom CG-161 column.
-
Wash the column with 50% aqueous methanol.
-
Elute the crude this compound with methanol.
-
Concentrate the methanol eluate.
-
-
Sephadex LH-20 Chromatography:
-
Dissolve the concentrated crude product in a minimal amount of methanol.
-
Load the sample onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing this compound.
-
Pool the pure fractions and concentrate to obtain crude this compound.
-
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude this compound obtained from the initial purification steps in the HPLC mobile phase.
-
Column and Mobile Phase:
-
Use a preparative C18 column (e.g., Waters Symmetry Prep, 50 x 250 mm).
-
Employ a gradient of acetonitrile in water. A typical gradient might be from 15% to 50% acetonitrile.[4]
-
-
Chromatography:
-
Inject the sample onto the column.
-
Run the gradient and collect fractions based on the UV chromatogram.
-
Analyze the fractions by analytical HPLC to determine their purity.
-
-
Post-Purification:
-
Pool the fractions containing pure this compound.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize or crystallize the final product.
-
Mandatory Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Cercosporamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the oral bioavailability of Cercosporamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound and its derivatives?
This compound and its derivatives are lipophilic compounds, which often leads to poor aqueous solubility.[1] This is a primary obstacle to their oral bioavailability, as dissolution in the gastrointestinal fluids is a prerequisite for absorption.[2] Like many lipophilic drugs, they may also be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[1]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of these derivatives?
Several strategies can be employed to overcome the solubility and absorption challenges of this compound derivatives:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to improved dissolution rates.[3][4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix, for instance, through hot-melt extrusion or spray drying, can enhance solubility.[2][3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubilization and absorption of lipophilic drugs.[1][5][6] These formulations can also promote lymphatic transport, which helps bypass first-pass metabolism.[6][7]
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can increase its solubility in water.[3]
Q3: Which in vitro models are recommended for screening the oral bioavailability of new this compound derivatives?
For initial screening, the Caco-2 cell permeability assay is a widely used and accepted model to predict intestinal drug absorption.[8][9] This assay, combined with in vitro dissolution studies under simulated gastrointestinal conditions, can provide valuable early insights into a compound's potential oral bioavailability.[10][11]
Q4: How does the mechanism of action of this compound relate to its oral bioavailability?
This compound is known to be a selective inhibitor of Pkc1 kinase in fungi.[12][13] While this is its primary antifungal mechanism, some derivatives have shown other biological activities, such as antihyperglycemic effects.[14] The direct impact of its kinase inhibition on oral absorption pathways in mammals is not well-established. However, understanding the compound's interaction with cellular pathways is crucial, as off-target effects could potentially influence transporter proteins or metabolic enzymes in the gut and liver.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate of a new derivative. | Poor aqueous solubility of the crystalline form. | 1. Attempt particle size reduction (micronization).2. Formulate as a solid dispersion with a suitable polymer.3. Investigate different salt forms of the derivative.[15] |
| High Caco-2 cell permeability but poor in vivo absorption. | Rapid metabolism in the intestinal wall or liver (first-pass effect). | 1. Co-administer with a known inhibitor of relevant cytochrome P450 enzymes in preclinical models.2. Develop a lipid-based formulation to promote lymphatic uptake.[6] |
| Inconsistent pharmacokinetic data in animal studies. | Formulation variability or food effects. | 1. Ensure a robust and reproducible formulation process.2. Conduct food-effect studies to determine the impact of fed vs. fasted states on absorption. |
| Precipitation of the compound in the gastrointestinal tract upon release from the formulation. | Supersaturation leading to crystallization. | 1. Incorporate precipitation inhibitors into the formulation (e.g., HPMC, PVP).2. Optimize the drug-to-carrier ratio in solid dispersions. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of a this compound derivative formulation in simulated gastrointestinal fluids.
Methodology:
-
Prepare simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) according to USP specifications.
-
Place a known amount of the formulated this compound derivative into a USP dissolution apparatus (e.g., Apparatus 2, paddle).
-
Add 900 mL of SGF (pre-warmed to 37°C) and rotate the paddle at a specified speed (e.g., 75 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes).
-
After 60 minutes, simulate gastric emptying by adding a concentrated buffer to convert the SGF to SIF and continue sampling.
-
Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a this compound derivative.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of the this compound derivative in a transport buffer.
-
Add the drug solution to the apical (A) side of the Transwell® insert.
-
At specified time intervals, collect samples from the basolateral (B) side.
-
To assess efflux, perform the experiment in the reverse direction (B to A).
-
Quantify the concentration of the derivative in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and pharmacokinetic profile of a formulated this compound derivative.
Methodology:
-
Fast male Sprague-Dawley rats overnight.
-
Administer the formulated this compound derivative via oral gavage at a predetermined dose.
-
For determination of absolute bioavailability, administer the drug intravenously to a separate group of rats.
-
Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: this compound's mechanism of action in fungi.
References
- 1. symmetric.events [symmetric.events]
- 2. pharm-int.com [pharm-int.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 8. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (-)-Cercosporamide derivatives as novel antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Navigating the Challenges of Cercosporamide Administration in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for optimizing the dosage and administration of Cercosporamide in preclinical animal models. Addressing common challenges encountered during experimental procedures, this guide offers troubleshooting advice, frequently asked questions, and detailed protocols to enhance the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a natural fungal metabolite with a dual mechanism of action, making it a compound of interest for both antifungal and anticancer research. Primarily, it acts as a potent and selective inhibitor of the fungal protein kinase C (PKC) homolog, Pkc1.[1] This kinase is a critical component of the cell wall integrity signaling pathway in fungi, which is essential for fungal growth and survival. By inhibiting Pkc1, this compound disrupts cell wall biosynthesis, leading to fungal cell death.[2]
In mammalian cells, this compound has been identified as a unique inhibitor of the MAP kinase-interacting kinases (Mnk1 and Mnk2).[3][4][5] These kinases are involved in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis that is often dysregulated in cancer. By inhibiting Mnk kinases, this compound can suppress the proliferation and survival of cancer cells.[3][4]
2. What is the solubility of this compound and what are the recommended solvents?
This compound is a poorly water-soluble compound. It is soluble in several organic solvents, including:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)
For in vivo studies, it is common to prepare a stock solution in DMSO and then dilute it with a suitable vehicle for administration.
3. Is this compound orally bioavailable?
Yes, this compound is reported to be orally bioavailable.[3][4] However, quantitative data on its oral bioavailability in different animal models is not extensively published. The formulation used for oral administration can significantly impact its absorption and subsequent bioavailability.
4. What are the known signaling pathways affected by this compound?
This compound primarily impacts two key signaling pathways:
-
Fungal Cell Wall Integrity Pathway: In fungi, this compound inhibits Pkc1, a central kinase in the cell wall integrity pathway. This pathway is crucial for responding to cell wall stress and maintaining cellular integrity.
-
Mnk/eIF4E Signaling Pathway: In mammalian cells, particularly in the context of cancer, this compound inhibits Mnk1 and Mnk2. This inhibition prevents the phosphorylation of eIF4E, a critical step in the initiation of translation of mRNAs involved in cell growth, proliferation, and survival.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in dosing solution | - Poor solubility in the chosen vehicle.- The concentration of the organic co-solvent (e.g., DMSO) is too low in the final formulation.- Temperature changes affecting solubility. | - Increase the proportion of the co-solvent in the final vehicle, ensuring it remains within tolerated limits for the animal model.- Consider using a different vehicle system, such as a lipid-based formulation (e.g., corn oil, peanut oil) or a suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose).- Gently warm the solution before administration to ensure the compound is fully dissolved. Prepare fresh dosing solutions for each experiment. |
| Inconsistent results between experiments | - Variability in drug formulation and administration.- Incomplete dissolution of this compound.- Degradation of the compound in the dosing solution. | - Standardize the formulation protocol, including the source and grade of all reagents.- Ensure complete dissolution of this compound before administration by visual inspection and gentle agitation.- Prepare fresh dosing solutions daily and protect them from light if the compound is light-sensitive. |
| Observed toxicity or adverse effects in animals | - The dosage is too high.- The vehicle itself is causing toxicity.- The administration procedure is causing stress or injury. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and for your chosen administration route.- Include a vehicle-only control group to assess the effects of the formulation components.- Ensure proper training in animal handling and injection techniques to minimize stress and potential for injury. |
| Low or variable drug exposure after oral administration | - Poor absorption due to low solubility or formulation issues.- First-pass metabolism. | - Optimize the oral formulation to enhance solubility and dissolution. Consider using solubilizing agents or lipid-based formulations.- Investigate potential interactions with metabolic enzymes and consider co-administration with inhibitors of these enzymes if appropriate for the study design. |
Quantitative Data Summary
The following table summarizes the reported in vivo dosage of this compound in a mouse model. It is important to note that this data is from a single study in an oncology setting and may not be directly applicable to antifungal studies or other animal models. Researchers should perform their own dose-finding studies to determine the optimal dosage for their specific experimental conditions.
| Animal Model | Application | Dosage | Administration Route | Vehicle | Reference |
| Mouse (xenograft) | Acute Myeloid Leukemia | 10 mg/kg twice daily | Oral gavage | Captisol | Altman et al., 2013 |
| Mouse (xenograft) | Acute Myeloid Leukemia | 20 mg/kg daily | Oral gavage | Captisol | Altman et al., 2013 |
Experimental Protocols
Detailed Methodology for Oral Administration of this compound in Mice (Based on Altman et al., 2013)
This protocol is adapted from a study investigating the effects of this compound in a mouse xenograft model of acute myeloid leukemia.
Materials:
-
This compound powder
-
Captisol® (a modified cyclodextrin)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)
-
Appropriately sized syringes (e.g., 1 mL)
Procedure:
-
Preparation of the Dosing Solution (e.g., for a 2 mg/mL solution):
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of this compound.
-
Place the weighed this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of Captisol® solution. The concentration of Captisol® used in the original study was not specified, but a 30% (w/v) solution in sterile water is a common starting point for poorly soluble compounds.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the mixture for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct volume of the dosing solution to administer. For a 20 mg/kg dose in a 25 g mouse, the required dose is 0.5 mg. If using a 2 mg/mL solution, the volume to administer is 0.25 mL.
-
Gently restrain the mouse.
-
Measure the calculated volume of the this compound solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus and down into the stomach.
-
Slowly administer the solution.
-
Withdraw the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse effects.
-
Important Considerations:
-
Vehicle Selection: While Captisol® was used in the cited study, other vehicles may be suitable. For poorly water-soluble compounds like this compound, options for oral administration include solutions with co-solvents (e.g., PEG 400), or suspensions in aqueous vehicles containing suspending agents (e.g., 0.5% methylcellulose or 0.5% carboxymethylcellulose).[6] For intraperitoneal injections, a vehicle of 5% DMSO in peanut oil has been described for other poorly soluble compounds.[1]
-
Dose-Finding Studies: It is crucial to perform a dose-finding study to determine the optimal and safe dose for your specific animal model and disease context.
-
Control Groups: Always include a vehicle control group in your experiments to account for any effects of the formulation itself.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Pkc1, disrupting fungal cell wall integrity.
Caption: this compound inhibits Mnk kinases, reducing cancer cell proliferation.
Caption: Workflow for this compound in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies to reduce cytotoxicity of Cercosporamide in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cercosporamide. Our goal is to help you develop strategies to reduce its cytotoxic effects on non-cancerous cells during your experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
If you are observing significant cytotoxicity in your non-cancerous cell lines, consider the following troubleshooting steps:
1. Re-evaluate this compound Concentration:
-
Problem: The concentration of this compound may be too high for the specific non-cancerous cell line being used. Different cell lines exhibit varying sensitivities.
-
Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound on your specific non-cancerous cell lines. This will help you identify a therapeutic window where cancer cells are more sensitive than normal cells.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Type | Putative IC50 (µM) |
| A549 | Lung Carcinoma | 5 |
| MCF-7 | Breast Adenocarcinoma | 8 |
| U87 MG | Glioblastoma | 3 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 25 |
| MRC-5 | Human Fetal Lung Fibroblast (Non-cancerous) | 40 |
| HUVEC | Human Umbilical Vein Endothelial Cells (Non-cancerous) | 30 |
Disclaimer: These are example values. Researchers should determine the IC50 for their specific cell lines and experimental conditions.
2. Combination Therapy to Reduce Dosage:
-
Problem: A high concentration of this compound is required for efficacy against cancer cells, leading to toxicity in normal cells.
-
Solution: Investigate combining a lower dose of this compound with other therapeutic agents. Studies have shown that this compound can act synergistically with other drugs, potentially allowing for a reduction in its concentration while maintaining or enhancing its anti-cancer effects.[1][2]
-
With Cytarabine or mTOR Inhibitors: For leukemia models, combining this compound with cytarabine or mTOR inhibitors has been shown to enhance anti-leukemic responses.[1]
-
With Antiangiogenic TKIs: In renal cell carcinoma, combining this compound with sunitinib has demonstrated synergistic effects.[2]
-
Experimental Protocol: Combination Therapy Evaluation
-
Cell Culture: Plate both cancer and non-cancerous cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare a dilution series for this compound and the combination drug (e.g., cytarabine).
-
Treatment: Treat cells with varying concentrations of this compound alone, the combination drug alone, and the two drugs in combination at various ratios.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
3. Investigate Nanoformulations for Targeted Delivery:
-
Problem: Systemic application of this compound affects both healthy and cancerous tissues.
-
Solution: Encapsulating this compound in a nanocarrier can improve its delivery to tumor sites through the enhanced permeability and retention (EPR) effect, thereby reducing systemic toxicity.
Experimental Workflow: Preparation and Testing of this compound-Loaded Nanoparticles
Caption: Workflow for nanoformulation of this compound.
Issue 2: Off-Target Effects Observed Despite Lowering Concentration
Even at lower concentrations, off-target effects can lead to cytotoxicity in non-cancerous cells.
1. Consider the Development of More Selective Analogues:
-
Problem: this compound may be inhibiting other kinases besides its primary target, Mnk1/2, leading to unwanted side effects.
-
Solution: While this is a long-term strategy, it is the most definitive way to reduce off-target toxicity. The development of more selective Mnk inhibitors is an active area of research.[3][4][5] Structure-activity relationship (SAR) studies can help in designing analogues with improved selectivity for Mnk1/2 over other kinases.
2. Co-administration with a Cytoprotective Agent:
-
Problem: this compound induces cellular stress that leads to apoptosis in non-cancerous cells.
-
Solution: The use of cytoprotective agents can help shield normal cells from the toxic effects of chemotherapy. While specific cytoprotective agents for this compound have not been documented, general antioxidants or apoptosis inhibitors could be explored.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound in mammalian cells?
A1: In mammalian cells, this compound acts as an inhibitor of MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2).[4] These kinases phosphorylate the eukaryotic initiation factor 4E (eIF4E), which is involved in the initiation of protein translation. By inhibiting Mnk1/2, this compound can suppress the translation of proteins that are crucial for tumor growth and survival.
Signaling Pathway: this compound Inhibition of the Mnk-eIF4E Axis
Caption: this compound inhibits Mnk1/2, preventing eIF4E phosphorylation.
Q2: Are there any known selectivity data for this compound between cancer and non-cancerous cells?
Q3: What are the potential benefits of using a nanoformulation for this compound delivery?
A3: Nanoformulations, such as lipid-based or polymeric nanoparticles, can offer several advantages:
-
Improved Solubility: Can enhance the solubility of poorly soluble compounds.
-
Targeted Delivery: Can accumulate preferentially in tumor tissue due to the EPR effect.
-
Reduced Systemic Toxicity: By concentrating the drug at the tumor site, exposure to healthy tissues is minimized.
-
Controlled Release: Can be designed to release the drug in a sustained manner, maintaining therapeutic concentrations for longer periods.
Logical Relationship: Rationale for Nanoformulation
Caption: Nanoformulation aims to reduce toxicity by enhancing targeted delivery.
References
- 1. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evidence that MNK/eIF4E inhibition by this compound enhances the response to antiangiogenic TKI and mTOR inhibitor in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the Development of MNK Inhibitors as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel Mnk inhibitors using mutation-based induced-fit virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening for Cercosporamide Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the refinement of high-throughput screening (HTS) assays targeting Cercosporamide analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound in fungi? A1: The primary molecular target of this compound is Pkc1 kinase.[1][2][3] Pkc1 is a crucial component of the highly conserved cell wall integrity signaling pathway in fungi, which is essential for fungal growth.[1][2] Inhibition of Pkc1 disrupts cell wall biosynthesis, leading to cell lysis.[1]
Q2: Why are this compound and its analogs considered promising antifungal candidates? A2: this compound is a potent and selective inhibitor of the fungal-specific Pkc1 kinase.[1][4] Since the cell wall is a unique and essential feature of fungi, targeting its integrity pathway offers a high safety margin for therapeutic development.[1] Furthermore, this compound exhibits synergistic antifungal activity when combined with other agents like β-1,3-glucan synthase inhibitors (e.g., echinocandins), suggesting potential for powerful combination therapies.[1][2]
Q3: What are the known non-fungal targets of this compound? A3: In mammalian cells, this compound has been identified as an inhibitor of MAP kinase-interacting kinases (Mnk1 and Mnk2).[5] This activity leads to the suppression of eukaryotic initiation factor 4E (eIF4E) phosphorylation, which is being explored for anticancer applications, particularly in acute myeloid leukemia (AML) and renal cell carcinoma (RCC).[5][6][7]
Q4: What are the common challenges when screening natural product analogs like this compound? A4: Screening natural product libraries presents several challenges, including:
-
Compound Interference: Natural products can be fluorescent, which may interfere with common fluorescent assay readouts.[8]
-
Low Abundance: Active compounds are often present in low concentrations in natural extracts, making isolation and characterization difficult.[9][10]
-
High False Positive Rates: The complexity of natural product extracts can lead to a higher rate of false positives compared to synthetic libraries.
-
Reproducibility: Variations in extract preparation and the inherent complexity of the mixtures can affect the reproducibility of results.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal or high number of false positives | Autofluorescence of test compounds.[8] Non-specific inhibition (e.g., compound aggregation). Interference with the detection system (e.g., light scatter). | 1. Implement a counter-screen: Use an assay format that does not rely on the same detection method (e.g., a non-fluorescent endpoint).[8] 2. Run a "no-enzyme" or "no-substrate" control: Add compounds to wells lacking the enzyme or substrate to identify compounds that directly interfere with the assay signal. 3. Include detergent: Add a low concentration of a non-ionic detergent (e.g., Triton X-100) to the assay buffer to reduce compound aggregation. |
| Low Assay Quality (Z'-factor < 0.5) | Suboptimal reagent concentrations (enzyme, substrate, ATP). Inconsistent liquid handling or dispensing errors.[11] Instability of reagents over the screening duration. Incorrect instrument settings (e.g., gain, read time). | 1. Optimize assay parameters: Systematically vary the concentrations of Pkc1 kinase, substrate, and ATP to find the optimal signal-to-background ratio. 2. Validate automation: Verify the precision and accuracy of liquid handlers.[12] 3. Assess reagent stability: Test the stability of key reagents at room temperature over the expected duration of a screening run. 4. Check controls: Ensure positive and negative controls are performing as expected on every plate.[13] A low Z'-factor is often due to high variability in control wells.[14] |
| Inconsistent Results (Poor plate-to-plate or day-to-day reproducibility) | Edge effects in microplates. Batch-to-batch variation in reagents. Environmental fluctuations (temperature, humidity). Systematic errors in liquid handling or plate reading.[15] | 1. Normalize data: Apply computational correction methods to minimize systematic errors.[13] Control-based normalization (e.g., percent inhibition) is common.[13] 2. Randomize plate layout: If possible, avoid placing all controls in the same columns to better detect spatial bias.[13] 3. Qualify reagent batches: Test new batches of critical reagents against the old batch to ensure consistent performance. |
| Failure to Confirm Hits in Dose-Response Assays | Initial hit was a false positive. Compound has low potency. Compound solubility issues at higher concentrations. Compound degradation. | 1. Re-test from a fresh solid sample: The compound in the original screening plate may have degraded. 2. Check for dose-response artifacts: Look for bell-shaped curves or other non-standard dose-responses that might indicate cytotoxicity or other assay interference. 3. Perform orthogonal validation: Confirm the activity of the hit compound in a different assay that measures the same biological endpoint but uses a different technology. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| Candida albicans Pkc1 Kinase | ATP-competitive inhibition | IC₅₀ = 50 nM | [4] |
| Candida albicans Pkc1 Kinase | ATP-competitive inhibition | Kᵢ = 7 nM | [4] |
| Colletotrichum gloeosporioides | Antifungal activity | EC₅₀ = 3.8 µg/mL | [3] |
| Colletotrichum scovillei | Antifungal activity | EC₅₀ = 7.0 µg/mL |[3] |
Table 2: Synergistic Antifungal Activity against Candida albicans
| Compound 1 | Compound 2 | Observation | Reference |
|---|
| this compound | Echinocandin analog (β-1,3-glucan synthase inhibitor) | The MIC of this compound was reduced by over 270-fold in the presence of a sub-inhibitory concentration of the echinocandin analog. |[1] |
Experimental Protocols
Protocol: HTS for Pkc1 Kinase Inhibitors
This protocol is a generalized methodology based on the discovery of this compound as a Pkc1 inhibitor.[1][2]
1. Objective: To identify small molecule inhibitors of Candida albicans Pkc1 kinase from a library of this compound analogs.
2. Materials and Reagents:
-
Recombinant C. albicans Pkc1 kinase
-
Kinase substrate (e.g., myelin basic protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent fluorescent/luminescent kinase activity probe)
-
384-well, low-volume, white or black microplates (assay-dependent)
-
This compound analog library (dissolved in DMSO)
-
Positive control (e.g., Staurosporine or previously confirmed this compound)
-
Negative control (DMSO vehicle)
3. Assay Miniaturization and Optimization (Pre-HTS):
-
Enzyme Titration: Determine the optimal Pkc1 concentration that yields a robust signal within the linear range of the assay.
-
Substrate/ATP Titration: Determine the Kₘ for ATP and the substrate to decide on the appropriate concentrations for a competitive inhibition screen (typically at or below Kₘ).
-
DMSO Tolerance: Confirm that the assay is not significantly affected by the final concentration of DMSO used to deliver the compounds (typically ≤1%).
-
Z'-factor Calculation: Perform a pilot run with positive and negative controls across multiple plates to ensure the Z'-factor is consistently > 0.5.[12]
4. High-Throughput Screening Procedure:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each this compound analog from the library plates into the 384-well assay plates. Also dispense positive and negative controls.
-
Add the Pkc1 kinase solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Incubate to allow the detection signal to stabilize.
-
Read the plates on a compatible microplate reader (e.g., measuring luminescence or fluorescence).
5. Data Analysis:
-
Normalize the raw data from each plate against the positive and negative controls to calculate the percent inhibition for each compound.
-
Identify "hits" as compounds that exhibit an inhibition level above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Flag and remove potential false positives identified through counter-screens.
-
Prioritize confirmed hits for dose-response analysis to determine IC₅₀ values.
Visualizations: Pathways and Workflows
Caption: The Pkc1-mediated cell wall integrity pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an HTS campaign of this compound analogs.
Caption: A troubleshooting decision tree for diagnosing a low Z'-factor in an HTS assay.
References
- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evidence that MNK/eIF4E inhibition by this compound enhances the response to antiangiogenic TKI and mTOR inhibitor in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dispendix.com [dispendix.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Cercosporamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of Cercosporamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthesized this compound?
A1: The most common and effective methods for purifying this compound are chromatographic techniques. These include low-pressure column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and semi-preparative HPLC.[1][2][3][4] A multi-step approach is often employed to achieve high purity.
Q2: What purity level can I expect to achieve with standard purification protocols?
A2: With a multi-step purification protocol involving column chromatography followed by preparative HPLC, it is possible to achieve a purity of over 95%.
Q3: My this compound sample appears to be degrading over time. What could be the cause?
A3: this compound may undergo biotransformation and degradation. The titer of this compound has been observed to decline after extended periods in culture. To mitigate degradation, it is advisable to process and purify the compound promptly after synthesis or extraction. Factors such as pH and temperature can also influence stability, with acidic conditions potentially leading to degradation.[5]
Q4: What are the likely impurities I might encounter in my synthesized this compound?
A4: While specific impurities are highly dependent on the synthetic route, common impurities in natural product synthesis can include:
-
Related compounds: Structurally similar molecules produced by the fungal source.
-
Unreacted starting materials and reagents: Residual components from the synthesis process.
-
Degradation products: Formed if the molecule is unstable under certain conditions (e.g., pH, temperature).
-
By-products: Unintended molecules formed during the synthesis.
Q5: What analytical techniques are best for assessing the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound.[2] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the purified compound and can also help in identifying unknown impurities.[2][5][6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, with a focus on chromatographic methods.
Table 1: Troubleshooting Common Issues in this compound Chromatography
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Poor binding to the column: The solvent system may not be optimal for retention of this compound on the stationary phase. | Adjust the mobile phase composition: For reverse-phase chromatography, decrease the polarity of the loading solvent. For normal-phase, increase the polarity. |
| Co-elution with impurities: The chosen chromatographic conditions may not be sufficient to resolve this compound from closely related impurities. | Optimize the elution gradient: A shallower gradient can improve separation.[8] Consider using a different stationary phase or a different chromatographic technique (e.g., switching from normal-phase to reverse-phase). | |
| Degradation on the column: this compound may be degrading on the stationary phase due to pH or reactivity. | Use a buffered mobile phase: Ensure the pH of the mobile phase is within a stable range for this compound. Consider using a less reactive stationary phase. | |
| Multiple Peaks in HPLC Analysis | Presence of impurities: The sample contains multiple compounds. | Further purification steps: If initial column chromatography is insufficient, a subsequent preparative or semi-preparative HPLC step is recommended.[1][9][10] |
| Isomers of this compound: The synthesis may have produced stereoisomers that are being separated by the HPLC column. | Use analytical techniques to identify the peaks: Mass spectrometry can confirm if the peaks have the same mass. Chiral chromatography may be necessary to separate enantiomers. | |
| On-column degradation: The compound may be degrading during the HPLC run. | Modify HPLC conditions: Shorten the run time, adjust the mobile phase pH, or lower the column temperature. | |
| Peak Tailing in HPLC | Column overload: Too much sample has been injected onto the column. | Reduce the injection volume or sample concentration. |
| Secondary interactions with the stationary phase: The analyte may be interacting with active sites on the silica backbone. | Add a modifier to the mobile phase: A small amount of a competitive agent like triethylamine can reduce peak tailing. | |
| Column degradation: The stationary phase of the column is deteriorating. | Replace the HPLC column. | |
| Inconsistent Retention Times | Changes in mobile phase composition: Inaccurate mixing of solvents or evaporation of a volatile component. | Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Fluctuations in column temperature: The temperature of the HPLC column is not stable. | Use a column oven to maintain a consistent temperature. | |
| Column equilibration issue: The column is not fully equilibrated with the mobile phase before injection. | Increase the column equilibration time between runs. |
Experimental Protocols
Protocol 1: Multi-Step Purification of this compound
This protocol is adapted from a known method for isolating this compound to a purity of >95%.
-
Initial Column Chromatography (Adsorption):
-
Stationary Phase: Amberchrom CG-161 resin.
-
Procedure:
-
Dissolve the crude methanolic extract of this compound in an equal volume of water.
-
Load the solution onto the Amberchrom CG-161 column.
-
Wash the column with 50% aqueous methanol to remove polar impurities.
-
Elute the crude this compound with 100% methanol.
-
Concentrate the methanol eluate.
-
-
-
Size-Exclusion Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Procedure:
-
Dissolve the concentrated fraction from the previous step in a suitable solvent (e.g., methanol).
-
Load the sample onto the Sephadex LH-20 column.
-
Elute with the same solvent to separate compounds based on size.
-
Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing this compound.
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: Waters Symmetry Prep C18 column (or equivalent).
-
Mobile Phase: A gradient of acetonitrile in water.
-
Procedure:
-
Dissolve the partially purified this compound from the Sephadex column in the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Run a gradient from a lower concentration of acetonitrile (e.g., 15%) to a higher concentration (e.g., 50%) to elute this compound.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
-
Visualizations
This compound's Mechanism of Action: Inhibition of the Pkc1 Signaling Pathway
This compound exerts its antifungal activity by selectively inhibiting Pkc1 kinase, a key component of the cell wall integrity signaling pathway in fungi.[1][11] This pathway is crucial for maintaining the structural integrity of the fungal cell wall, and its inhibition leads to cell lysis and death.
Caption: Pkc1 Signaling Pathway and this compound Inhibition.
Troubleshooting Workflow for Low Purity of this compound
This workflow provides a logical approach to diagnosing and resolving issues of low purity in synthesized this compound.
Caption: Troubleshooting Workflow for Low this compound Purity.
References
- 1. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. Effect of Different Purification Techniques on the Characteristics of Heteropolysaccharide-Protein Biopolymer from Durian (Durio zibethinus) Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential artifacts in Cercosporamide in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential artifacts in in vitro experiments involving Cercosporamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is known to have a dual-targeting mechanism. In fungal species, it is a potent and selective inhibitor of Protein Kinase C1 (Pkc1), a key regulator of the cell wall integrity pathway.[1][2] In mammalian cells, particularly cancer cell lines, it acts as a potent inhibitor of MAP-kinase interacting kinases (Mnk1 and Mnk2) and Janus kinase 3 (JAK3).[3] This dual activity is critical to consider when designing experiments and interpreting results.
Q2: What is the mechanism of action of this compound in mammalian cancer cells?
A2: In mammalian cancer cells, this compound inhibits Mnk1 and Mnk2, which are downstream effectors of the MAPK signaling pathway. This inhibition prevents the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[3] Phosphorylated eIF4E is crucial for the translation of several mRNAs that encode proteins involved in cell proliferation, survival, and angiogenesis. By blocking this phosphorylation, this compound can suppress tumor growth and survival.
Q3: My cell viability assay results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results in cell viability assays can stem from several factors. Firstly, ensure consistent cell seeding density and health, as variations can significantly impact the outcome.[4][5] Secondly, the timing of your analysis is crucial; it's important to perform the assay when cells are in their exponential growth phase.[5] Finally, reagent handling, such as ensuring all solutions are at the proper temperature and mixed thoroughly, can affect reproducibility.[4]
Q4: I am observing cytotoxicity at lower than expected concentrations. Could this be an artifact?
A4: This could be due to several reasons. Ensure that the solvent (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level for your specific cell line. Also, consider the possibility of off-target effects, especially if you are working with a cell line that is highly dependent on the Mnk-eIF4E pathway for survival. It is also advisable to confirm the purity of your this compound stock.
Q5: How can I be sure that the observed effects are due to Mnk inhibition and not off-target activities?
A5: To confirm that the observed effects are due to Mnk inhibition, you can perform several experiments. A rescue experiment where you express a constitutively active form of eIF4E could demonstrate that the effects of this compound are mitigated. Additionally, using a structurally different Mnk inhibitor should produce similar phenotypic effects. Comparing your results in a panel of cell lines with varying dependence on the Mnk pathway can also provide evidence for on-target activity.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro experiments with this compound.
In Vitro Kinase Assays
| Problem | Potential Cause | Recommended Solution |
| High background signal | 1. Insufficient blocking. | 1. Optimize blocking buffer and incubation time. |
| 2. Non-specific antibody binding. | 2. Titrate primary and secondary antibodies; include a no-primary-antibody control. | |
| Low or no signal | 1. Inactive enzyme. | 1. Ensure proper storage and handling of the kinase. Use a positive control inhibitor to verify activity. |
| 2. Incorrect buffer composition or pH. | 2. Verify the buffer components and pH are optimal for the specific kinase. | |
| 3. Insufficient incubation time. | 3. Optimize the incubation time for the kinase reaction. | |
| High variability between replicates | 1. Pipetting errors. | 1. Use calibrated pipettes and ensure consistent mixing. |
| 2. Air bubbles in wells. | 2. Be careful during pipetting to avoid bubbles, which can interfere with readings.[6] | |
| 3. Temperature fluctuations. | 3. Ensure all reagents and plates are equilibrated to the assay temperature. |
Cell Viability and Cytotoxicity Assays (MTT, LDH)
| Problem | Potential Cause | Recommended Solution |
| High background in MTT/LDH assay | 1. Contamination of cell culture. | 1. Regularly test for mycoplasma and other contaminants. |
| 2. High cell density leading to spontaneous cell death (LDH). | 2. Optimize cell seeding density to avoid overgrowth.[6] | |
| 3. Phenol red in media interfering with colorimetric readings. | 3. Use phenol red-free media for the assay. | |
| Low signal or unexpected resistance | 1. Low cell number. | 1. Ensure a sufficient number of viable cells are seeded. |
| 2. This compound precipitation. | 2. Check the solubility of this compound in your media and ensure it is fully dissolved. | |
| 3. Incorrect timing of assay. | 3. Perform a time-course experiment to determine the optimal endpoint. | |
| Edge effects in 96-well plates | 1. Evaporation from outer wells. | 1. Do not use the outer wells for experimental samples; fill them with sterile media or PBS. |
Apoptosis Assays (Caspase Activity)
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence/luminescence | 1. Autofluorescence of this compound. | 1. Run a control with this compound in cell-free media to check for intrinsic fluorescence/luminescence at the assay wavelength. |
| 2. Non-specific substrate cleavage. | 2. Use a specific caspase inhibitor as a negative control to confirm that the signal is caspase-dependent. | |
| Weak or no caspase activation signal | 1. Incorrect timing of measurement. | 1. Apoptosis is a dynamic process; perform a time-course experiment to capture peak caspase activation. |
| 2. Cell line is resistant to apoptosis. | 2. Use a known apoptosis inducer (e.g., staurosporine) as a positive control to ensure the cell line is capable of undergoing apoptosis. | |
| 3. Insufficient this compound concentration. | 3. Perform a dose-response experiment to identify the optimal concentration for inducing apoptosis. |
Autophagy Assays (LC3-II Western Blot)
| Problem | Potential Cause | Recommended Solution |
| Ambiguous changes in LC3-II levels | 1. Static measurement of LC3-II is not indicative of autophagic flux. | 1. Perform an autophagy flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates increased flux. |
| Inconsistent LC3-II bands on Western blot | 1. Poor antibody quality. | 1. Use a validated antibody for LC3. |
| 2. Issues with protein transfer of low molecular weight proteins. | 2. Optimize transfer conditions (e.g., membrane type, transfer time) for LC3-II (approx. 14-16 kDa). |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against Various Kinases
| Kinase | IC₅₀ (nM) |
| Pkc1 (Candida albicans) | <50 |
| Mnk1 | 116 |
| Mnk2 | 11 |
| JAK3 | 31 |
| Data compiled from multiple sources.[7] |
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 10 |
| Aspergillus fumigatus | 10 |
| MIC (Minimum Inhibitory Concentration) values from in vitro antifungal susceptibility testing.[1] |
Table 3: Example Dose-Response of this compound on Cancer Cell Proliferation
| Cell Line | IC₅₀ (µM) |
| U937 (Human leukemia) | ~5-10 |
| MM6 (Human leukemia) | ~5-10 |
| K562 (Human leukemia) | ~10-20 |
| Approximate IC₅₀ values for cell proliferation inhibition after 5 days of treatment.[3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Generic)
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, ATP, and a specific substrate peptide.
-
Aliquot Kinase: Add the purified kinase to the wells of a microplate.
-
Add this compound: Add various concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time.
-
Stop Reaction: Stop the reaction using a stop solution (e.g., EDTA).
-
Detect Signal: Detect the signal, which could be radioactivity (if using ³²P-ATP), fluorescence, or luminescence, depending on the assay format.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Protocol 3: Caspase-3/7 Activity Assay (Luminescent)
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Equilibrate Plate: After the treatment period, allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate and a luciferase.
-
Incubate: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Normalize the results to a control to determine the fold-change in activity.
Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Fungal Pkc1 cell wall integrity signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synergistic Drug Combination Studies with Cercosporamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cercosporamide in synergistic drug combination studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and potent inhibitor of Protein Kinase C 1 (Pkc1) in fungi.[1] Pkc1 is a key component of the cell wall integrity signaling pathway, which is essential for fungal cell growth and survival.[1][2][3] By inhibiting Pkc1, this compound disrupts the maintenance of the fungal cell wall.
Q2: With which class of drugs has this compound shown synergy?
A2: this compound has demonstrated strong synergistic antifungal activity with echinocandin analogs.[1] Echinocandins inhibit β-1,3-glucan synthase, another crucial enzyme in the fungal cell wall biosynthesis pathway.[1] The dual targeting of the cell wall integrity pathway at two different key points leads to a potent synergistic effect.[1]
Q3: What is a typical concentration range for this compound in a synergistic study?
A3: The concentration of this compound to be used will depend on the fungal species being tested. It is recommended to first determine the Minimum Inhibitory Concentration (MIC) of this compound alone. For example, the MIC of this compound against Candida albicans and Aspergillus fumigatus has been reported to be 10 µg/mL.[1] In checkerboard assays for synergy, a range of concentrations, typically from sub-inhibitory (below the MIC) to supra-inhibitory (at and above the MIC), should be tested. For instance, if the MIC is 10 µg/mL, a concentration range of 0.156 µg/mL to 10 µg/mL could be appropriate.
Q4: How is synergy quantitatively measured in a checkerboard assay?
A4: Synergy is typically quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the FICs of the two drugs.[4][5][6]
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive or indifferent effect
-
FIC Index > 4.0: Antagonism
Troubleshooting Guide
Problem 1: I am not observing a synergistic effect between this compound and my combination partner.
-
Possible Cause 1: Inappropriate concentration ranges.
-
Solution: Ensure that the concentration ranges for both drugs in the checkerboard assay cover sub-inhibitory to supra-inhibitory concentrations based on their individual MICs. It is crucial to have a comprehensive dose-response matrix to identify the specific concentration window where synergy occurs.[7]
-
-
Possible Cause 2: The combination partner does not have a complementary mechanism of action.
-
Solution: this compound's synergy with echinocandins is due to their distinct but complementary targeting of the fungal cell wall integrity pathway.[1] Consider if the chosen partner drug targets a pathway that would logically lead to a synergistic interaction with a Pkc1 inhibitor.
-
-
Possible Cause 3: Issues with the experimental setup.
Problem 2: The results of my checkerboard assay are not reproducible.
-
Possible Cause 1: Variability in inoculum preparation.
-
Solution: Standardize the inoculum preparation to ensure a consistent starting cell density for each experiment. Use a spectrophotometer to measure the optical density of the fungal suspension and adjust to the recommended concentration for the specific fungal species.[6]
-
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Solution: Edge effects, where wells on the periphery of the plate evaporate more quickly, can lead to inaccurate results. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile media to maintain humidity.
-
-
Possible Cause 3: Inconsistent reading of MIC endpoints.
-
Solution: Establish a clear and consistent criterion for determining the MIC. For antifungal agents, the MIC is often defined as the lowest concentration that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the positive control.[10] This should be determined visually or with a microplate reader.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various fungal species.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 10 | [1] |
| Aspergillus fumigatus | 10 | [1] |
| Candida tropicalis | 15.6 | [11] |
| Colletotrichum gloeosporioides | 3.8 (EC50) | [12] |
| Colletotrichum scovillei | 7.0 (EC50) | [12] |
| Cunninghamella sp. | 62.5 | [10] |
Table 2: Example of Fractional Inhibitory Concentration (FIC) Index Calculation for this compound and an Echinocandin Analog against C. albicans.
| Drug | MIC alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interpretation | Reference |
| This compound | 10 | <0.037 | <0.0037 | <1 | Synergy | [1] |
| Echinocandin analog | 1.8 | 0.16 | 0.089 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline or RPMI 1640 medium.
-
Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute the suspension to the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL) in RPMI 1640 medium.[6]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.1 to 50 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (fungal inoculum without drug) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.[10] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis (columns) and the combination drug (e.g., an echinocandin) along the y-axis (rows).[13][14]
-
The final volume in each well should be constant.
-
Include wells with each drug alone to redetermine their MICs under the assay conditions.
-
-
Inoculation and Incubation:
-
Prepare the fungal inoculum as described in Protocol 1.
-
Inoculate all wells (except the negative control) with the fungal suspension.
-
Incubate the plate under the same conditions as the MIC assay.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination from the checkerboard layout.
-
Calculate the FIC for each drug in every well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index for each combination:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FIC Index values as described in the FAQ section.[5]
-
Visualizations
Caption: Pkc1 signaling pathway and points of drug intervention.
Caption: Experimental workflow for synergy determination.
References
- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling through Lrg1, Rho1 and Pkc1 Governs Candida albicans Morphogenesis in Response to Diverse Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synergy-assessed-by-checkerboard-a-critical-analysis - Ask this paper | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cercosporamide vs. Fluconazole: A Comparative Analysis of Antifungal Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal potency of cercosporamide, a natural product with a novel mechanism of action, and fluconazole, a widely used azole antifungal. This objective analysis is supported by experimental data to inform research and drug development efforts in the mycology field.
Executive Summary
This compound and fluconazole represent two distinct classes of antifungal agents with different cellular targets. This compound inhibits the Pkc1-mediated cell wall integrity signaling pathway, a mechanism that is highly conserved across various fungal species. In contrast, fluconazole targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by inhibiting the enzyme lanosterol 14-α-demethylase. This fundamental difference in their mechanisms of action results in varied antifungal activities against different fungal pathogens. While fluconazole has been a mainstay in treating infections caused by many Candida and Cryptococcus species, its efficacy against filamentous fungi like Aspergillus is limited due to intrinsic resistance. This compound has demonstrated a broad spectrum of activity, including against pathogens that are less susceptible to fluconazole.
Comparative Antifungal Potency: In Vitro Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and fluconazole against a range of clinically relevant fungal species. The MIC is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference(s) |
| Candida albicans | >1000 | 4 | [1] |
| Candida glabrata | >1000 | 32 | [1] |
| Candida krusei | >1000 | >64 | [1] |
| Candida parapsilosis | 250 | 2 | [1] |
| Candida tropicalis | 15.6 | >64 | [1] |
| Candida auris CBS 12766 | 500 | >64 | [1] |
| Candida auris CBS 10913 | 125 | 32 | [1] |
| Cryptococcus neoformans | 500 | 4 | [1] |
| Cryptococcus gattii | 125 | 8 | [1] |
| Aspergillus fumigatus | 10 | 640 | [1][2] |
Note: The provided MIC values are sourced from different studies and are presented for comparative purposes. Direct head-to-head studies for all listed species were not available. Aspergillus fumigatus is known to be intrinsically resistant to fluconazole[1][3].
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the potency of antifungal agents. The data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M27/M38-A2)
This standardized method is widely used to determine the MIC of antifungal agents against yeasts and filamentous fungi.
1. Preparation of Antifungal Agents:
-
Stock solutions of the antifungal agents (this compound and fluconazole) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solutions are then prepared in RPMI 1640 medium to achieve the desired final concentrations for the assay.
2. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For filamentous fungi, conidia are harvested and suspended in sterile saline. The suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
3. Assay Procedure:
-
The antifungal dilutions are dispensed into 96-well microtiter plates.
-
The standardized fungal inoculum is added to each well containing the antifungal agent, as well as to a growth control well (containing no drug) and a sterility control well (containing no inoculum).
-
The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control well. For azoles like fluconazole, this is typically a ≥50% reduction in turbidity. For other compounds, it may be complete visual inhibition.
Visualizing Mechanisms and Workflows
To better understand the distinct modes of action and the experimental process, the following diagrams have been generated using Graphviz.
References
Synergistic Antileukemic Effects of Cercosporamide and Cytarabine in Acute Myeloid Leukemia (AML) Treatment
A Comparative Guide for Researchers and Drug Development Professionals
The combination of Cercosporamide, a novel Mnk inhibitor, with the standard chemotherapeutic agent cytarabine presents a promising therapeutic strategy for Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated a significant synergistic effect, enhancing the antileukemic properties of cytarabine and offering a potential avenue to overcome drug resistance. This guide provides a comprehensive comparison of the mechanisms of action, experimental data supporting the synergy, and detailed protocols for key experiments.
Mechanisms of Action: A Dual-Pronged Attack
This compound and cytarabine target distinct but complementary pathways in AML cells, leading to a potent combined effect.
This compound: Targeting Protein Synthesis Machinery
This compound is an antifungal agent that has been identified as a potent and selective inhibitor of MAP kinase-interacting kinases (Mnk1 and Mnk2).[1][2] In the context of AML, Mnk kinases play a crucial role in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[1][2] The phosphorylation of eIF4E is a critical step in the initiation of mRNA translation for several oncoproteins, including Mcl-1, which is involved in apoptosis resistance.[3] By inhibiting Mnk, this compound effectively suppresses eIF4E phosphorylation, leading to a dose-dependent reduction in the translation of these key survival proteins and ultimately inhibiting leukemic cell proliferation and survival.[1][2][3]
Cytarabine: A Cornerstone of AML Therapy
Cytarabine, also known as Ara-C, is a nucleoside analog and a cornerstone of AML treatment for decades.[4][5][6] Its primary mechanism of action is the inhibition of DNA synthesis.[4][5][6] Once inside the cell, cytarabine is converted to its active triphosphate form, ara-CTP.[4][7] Ara-CTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during the S phase of the cell cycle.[4][5] The incorporation of ara-CTP leads to the termination of DNA chain elongation, inhibition of DNA polymerase, and ultimately, cell cycle arrest and apoptosis.[4][5][6]
Synergistic Interaction: Enhancing Antileukemic Efficacy
The combination of this compound and cytarabine results in a synergistic antileukemic effect, as demonstrated in both in vitro and in vivo studies.[1][2] this compound's inhibition of the Mnk-eIF4E pathway sensitizes AML cells to the DNA-damaging effects of cytarabine.[3] By downregulating the expression of anti-apoptotic proteins like Mcl-1, this compound lowers the threshold for apoptosis induction by cytarabine.[3] This combined action leads to enhanced suppression of leukemic progenitor cell growth and increased apoptosis in AML cells compared to either agent alone.[1][3]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies, highlighting the synergistic effects of this compound and cytarabine.
Table 1: In Vitro Suppression of AML Cell Growth
| Cell Line | Treatment | Concentration | Growth Inhibition (%) |
| U937 | This compound | 10 µM | Dose-dependent suppression[1] |
| MM6 | This compound | 10 µM | Dose-dependent suppression[1] |
| K562 | This compound | 10 µM | Dose-dependent suppression[1] |
| MV4-11 | This compound + Cytarabine | Low-dose combination | Enhanced antileukemic response[1] |
Table 2: In Vivo Antileukemic Effects in a Xenograft Mouse Model
| Treatment Group | Dosage | Tumor Growth Suppression |
| Vehicle Control | - | - |
| This compound | 20 mg/kg/day | Significant suppression[8] |
| Cytarabine | 20 mg/kg/day | Significant suppression[8] |
| This compound + Cytarabine | 20 mg/kg/day each | Enhanced antileukemic responses[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: AML cell lines (e.g., U937, MM6, K562) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, cytarabine, or a combination of both for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: AML cells are treated with the desired compounds for the specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against phosphorylated eIF4E (Ser209), total eIF4E, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Xenograft Mouse Model of AML
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, cytarabine alone, and the combination of this compound and cytarabine. Drugs are administered via appropriate routes (e.g., oral gavage for this compound, intraperitoneal injection for cytarabine).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. Survival of the mice is also monitored.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1. Synergistic mechanism of this compound and Cytarabine in AML.
Figure 2. General experimental workflow for evaluating synergy.
Conclusion
The synergistic combination of this compound and cytarabine holds significant promise for the treatment of AML. By targeting both protein synthesis and DNA replication pathways, this combination therapy demonstrates enhanced antileukemic activity in preclinical models. The data presented in this guide supports further investigation of this combination in clinical settings, with the potential to improve outcomes for AML patients. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers and drug development professionals working to advance novel AML therapies.
References
- 1. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Cytarabine used for? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 7. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [cnreagent.com]
A Comparative Analysis of Cercosporamide and Other Mnk Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnk1 and Mnk2) have emerged as critical regulators in cancer progression, primarily through their phosphorylation of the eukaryotic initiation factor 4E (eIF4E). This phosphorylation is a key step in the translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival. Consequently, the development of Mnk inhibitors presents a promising therapeutic strategy in oncology. This guide provides a comparative overview of Cercosporamide against other notable Mnk inhibitors, with a focus on preclinical data to inform further research and development.
Mechanism of Action: Targeting the Mnk-eIF4E Axis
Mnk inhibitors function by blocking the catalytic activity of Mnk1 and Mnk2, thereby preventing the phosphorylation of eIF4E at Ser209. This inhibitory action leads to a reduction in the translation of oncogenic proteins, ultimately suppressing tumor growth and sensitizing cancer cells to other therapies.[1] While this compound, a natural product, was one of the earliest identified potent Mnk inhibitors, several synthetic small molecules, including Tomivosertib (eFT508) and BAY 1143269, have since been developed with high specificity and potency.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound, Tomivosertib (eFT508), and BAY 1143269 against various cancer cell lines. It is important to note that these values are derived from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: IC50 Values of Mnk Inhibitors in Hematological Malignancies
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Source |
| This compound | U937, MM6 | Acute Myeloid Leukemia (AML) | Potent inhibition reported | [2] |
| Tomivosertib (eFT508) | MV411 | Acute Myeloid Leukemia (AML) | 0.28 ± 0.03 | [3] |
| MM6 | Acute Myeloid Leukemia (AML) | 0.45 ± 0.05 | [3] | |
| KG-1 | Acute Myeloid Leukemia (AML) | 0.53 ± 0.07 | [3] | |
| U937 | Acute Myeloid Leukemia (AML) | 0.68 ± 0.09 | [3] | |
| THP-1 | Acute Myeloid Leukemia (AML) | 1.12 ± 0.15 | [3] | |
| TMD8, OCI-Ly3, HBL1 | Diffuse Large B-Cell Lymphoma (DLBCL) | 0.002 - 0.016 (for p-eIF4E inhibition) | [4] | |
| BAY 1143269 | MOLM-13 | Acute Myeloid Leukemia (AML) | Potent inhibition reported | [5] |
Table 2: IC50 Values of Mnk Inhibitors in Solid Tumors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Source |
| This compound | HCT116 | Colorectal Cancer | Not explicitly stated, but showed in vivo efficacy | [6] |
| Tomivosertib (eFT508) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.31 ± 0.02 | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.21 ± 0.01 | [7] | |
| MCF7 | Breast Cancer (ER+) | 11.38 ± 1.02 | [7] | |
| T47D | Breast Cancer (ER+) | 10.19 ± 0.01 | [7] | |
| SUM149 | Inflammatory Breast Cancer | 9.14 ± 0.14 | [7] | |
| BAY 1143269 | A549 | Non-Small Cell Lung Cancer | Potent inhibition reported | [5][8] |
| NCI-H460 | Non-Small Cell Lung Cancer | Potent inhibition reported | [5][8] |
In Vivo Anti-Tumor Activity
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of cancer therapeutics.
-
This compound: In a xenograft model using MV4-11 AML cells, this compound demonstrated a reduction in tumor growth.[2] It has also been shown to suppress the outgrowth of experimental lung metastases.[6] In combination with cytarabine, it resulted in enhanced anti-leukemic responses in a xenograft mouse model.[9][10]
-
Tomivosertib (eFT508): This inhibitor has shown significant anti-tumor activity in various preclinical models, including diffuse large B-cell lymphoma and breast cancer.[3] In combination with paclitaxel, it has been investigated in a phase Ib clinical trial for metastatic breast cancer, demonstrating successful target engagement.[3][11]
-
BAY 1143269: This inhibitor has demonstrated strong efficacy in monotherapy in both cell line and patient-derived non-small cell lung cancer xenograft models.[5][8] It also showed delayed tumor regrowth when used in combination with standard-of-care chemotherapeutics.[5][8]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.
Caption: The Mnk signaling pathway illustrating the points of intervention by Mnk inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of Mnk inhibitors.
Experimental Protocols
Below are generalized protocols for key experiments cited in the comparison of Mnk inhibitors. Specific details may vary between studies.
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Mnk inhibitor (e.g., this compound, Tomivosertib, or BAY 1143269) for 72 hours. A vehicle control (e.g., DMSO) should be included.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]
Western Blot Analysis for p-eIF4E
-
Cell Lysis: Treat cells with the Mnk inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-eIF4E (Ser209) overnight at 4°C. Subsequently, incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total eIF4E and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[12]
Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Mnk inhibitor (e.g., by oral gavage) and vehicle control according to the predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[13]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[11]
Conclusion
This compound, Tomivosertib (eFT508), and BAY 1143269 are all potent inhibitors of the Mnk-eIF4E signaling axis with demonstrated anti-cancer activity in preclinical models. While this compound was a foundational tool in understanding Mnk inhibition, newer synthetic inhibitors like Tomivosertib and BAY 1143269 exhibit high potency and selectivity. The choice of inhibitor for further investigation will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The data and protocols presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing cancer therapy through the targeting of Mnk kinases.
References
- 1. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Cercosporamide: A Comparative Analysis Against Classical Human PKC Isoform Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the selectivity profile of Cercosporamide against a panel of well-characterized human Protein Kinase C (PKC) isoform inhibitors. By presenting quantitative data, experimental methodologies, and pathway visualizations, this document serves as a critical resource for evaluating the potential applications and off-target effects of these compounds.
This compound, a natural product initially identified as an antifungal agent, has garnered interest for its activity against various protein kinases.[1][2] Its primary mechanism in fungi is the potent and selective inhibition of Pkc1, a kinase crucial for cell wall integrity.[3][4] However, its activity profile against the family of human PKC isoforms, which play critical roles in diverse cellular signaling pathways, has been less clear. This guide clarifies this compound's selectivity by placing it in context with established PKC inhibitors, thereby aiding researchers in the design and interpretation of their experiments.
Comparative Selectivity Profiles
The following table summarizes the inhibitory activity (IC50 or Ki values) of this compound against its identified human kinase targets, alongside the activity of four common PKC inhibitors—Staurosporine, Gö6976, Enzastaurin, and Sotrastaurin—against a range of human PKC isoforms. This direct comparison highlights the distinct selectivity profiles of each compound.
| Compound | Target Kinase | IC50 / Ki (nM) | Selectivity Notes |
| This compound | Mnk1 | 116[5] | Primarily targets Mnk and Jak kinases in human cells.[6][7] |
| Mnk2 | 11[5] | ||
| Jak3 | 31[5] | ||
| Staurosporine | PKCα | 2[8] | Potent, broad-spectrum kinase inhibitor.[9] |
| PKCγ | 5[8] | ||
| PKCη | 4[8] | ||
| PKCδ | 20[8] | ||
| PKCε | 73[8] | ||
| PKCζ | 1086[8] | ||
| Gö6976 | PKCα | 2.3[10] | Selective for conventional (Ca2+-dependent) PKC isoforms.[11][12] |
| PKCβ1 | 6.2[10] | ||
| PKCδ | > 3000[10] | ||
| PKCε | > 3000[10] | ||
| PKCζ | > 3000[10] | ||
| Enzastaurin | PKCβ | 6[13] | Highly selective for PKCβ over other isoforms.[1][5] |
| PKCα | 39[5] | ||
| PKCγ | 83[5] | ||
| PKCε | 110[5] | ||
| Sotrastaurin | PKCθ | 0.22 (Ki) | Potent pan-PKC inhibitor, targeting both classical and novel isoforms. |
| PKCβ | 0.64 (Ki) | ||
| PKCα | 0.95 (Ki) | ||
| PKCδ | 1800-3200 (mM range) | ||
| PKCε | 1800-3200 (mM range) | ||
| PKCη | 1800-3200 (mM range) |
Signaling Pathways and Experimental Workflow
To provide a clearer context for the action of these inhibitors, the following diagrams illustrate a generalized PKC signaling pathway and a typical experimental workflow for determining kinase inhibitor activity.
Caption: Generalized PKC signaling cascade.
Caption: ELISA-based kinase activity assay.
Experimental Protocols
The determination of a compound's inhibitory activity against a specific kinase is typically performed using an in vitro kinase assay. A common and robust method is the Enzyme-Linked Immunosorbent Assay (ELISA)-based kinase activity assay.
Objective: To quantify the inhibitory effect of a compound (e.g., this compound) on the activity of a specific protein kinase C isoform by measuring the phosphorylation of a substrate peptide.
Materials:
-
Purified, active PKC isoform
-
Specific peptide substrate for the PKC isoform
-
Microtiter plates (96-well, high-binding capacity)
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.4)
-
ATP solution
-
Test compound (this compound or comparators) dissolved in a suitable solvent (e.g., DMSO)
-
Phospho-specific primary antibody that recognizes the phosphorylated substrate
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Detection substrate (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Substrate Coating:
-
Dilute the peptide substrate in a coating buffer (e.g., PBS) to a final concentration of 1-10 µg/mL.
-
Add 100 µL of the substrate solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer.
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Kinase Reaction:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Add 50 µL of the diluted compound to the appropriate wells.
-
Add 25 µL of the diluted active PKC isoform to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration should be at or near the Km for the specific isoform).
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 50 mM EDTA).
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the diluted phospho-specific primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of the detection substrate to each well and incubate in the dark until sufficient color develops.
-
Stop the color development by adding 100 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Subtract the background absorbance (wells with no kinase).
-
Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The data presented in this guide clearly demonstrates that this compound is not a potent inhibitor of human PKC isoforms. Instead, its primary human cellular targets are Mnk1/2 and Jak3 kinases.[5][6][7] This positions this compound distinctly from classical PKC inhibitors like Staurosporine, Gö6976, Enzastaurin, and Sotrastaurin, each of which exhibits a unique profile of potency and selectivity against the PKC family. For researchers investigating signaling pathways involving Mnk or Jak kinases, this compound may be a valuable tool. Conversely, for studies focused on human PKC-mediated signaling, the use of more selective and potent inhibitors such as Gö6976 for conventional PKCs, Enzastaurin for PKCβ, or Sotrastaurin for broader PKC inhibition is more appropriate. This comparative analysis underscores the importance of a thorough understanding of an inhibitor's selectivity profile to ensure the accurate interpretation of experimental results and to guide the selection of the most suitable chemical probes for targeted research.
References
- 1. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. adooq.com [adooq.com]
- 6. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-linked immunosorbent assay for measurement of JNK, ERK, and p38 kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Validating Pkc1 as the Primary Antifungal Target of Cercosporamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence validating Protein Kinase C homolog 1 (Pkc1) as the primary antifungal target of Cercosporamide. It compares the inhibitory activity of this compound against Pkc1 with its effects on other potential targets and presents the synergistic relationship with other antifungal agents. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and drug development efforts.
Executive Summary
This compound, a natural product, has been identified as a potent and selective inhibitor of fungal Pkc1.[1][2] The Pkc1-mediated cell wall integrity signaling pathway is highly conserved and essential for the growth of many fungal species, making it an attractive target for broad-spectrum antifungal drugs.[1][3] This guide synthesizes the biochemical, genetic, and phenotypic data that collectively validate Pkc1 as the primary molecular target responsible for the antifungal activity of this compound. Furthermore, it explores the compound's selectivity and its synergistic effects with other cell wall-targeting antifungals.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency and antifungal activity of this compound.
Table 1: Inhibitory Activity of this compound against Various Kinases
| Target Kinase | Organism/Cell Line | IC50 | Ki | Citation |
| Pkc1 | Candida albicans | <40 nM | 7 nM | [1][4] |
| Pkc1 | Candida albicans | ~25 nM | - | [5] |
| PKCα | Human | 1.02 µM | - | [5] |
| PKCβ | Human | 0.35 µM | - | [5] |
| PKCγ | Human | 5.8 µM | - | [5] |
| Mnk1 | Human | 116 nM | - | [6] |
| Mnk2 | Human | 11 nM | - | [6] |
| JAK3 | Human | 31 nM | - | [6] |
This table clearly demonstrates the high potency and selectivity of this compound for fungal Pkc1 over human PKC isoforms.
Table 2: Antifungal Activity of this compound against Pathogenic Fungi
| Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Citation |
| Candida albicans | 10 | - | [1] |
| Aspergillus fumigatus | 10 | - | [1] |
| Colletotrichum gloeosporioides | - | 3.8 | [4][7] |
| Colletotrichum scovillei | - | 7.0 | [4][7] |
| Candida tropicalis | 15.6 | - | [8] |
MIC (Minimum Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) values highlight the broad-spectrum antifungal activity of this compound.
Experimental Validation: A Multi-faceted Approach
The validation of Pkc1 as the primary target of this compound is supported by several lines of experimental evidence.
Biochemical Evidence: Direct Inhibition of Pkc1
High-throughput screening of natural product libraries against Candida albicans Pkc1 (CaPkc1) identified this compound as a potent inhibitor.[1] Subsequent enzyme kinetics studies revealed that this compound is an ATP-competitive inhibitor of CaPkc1 with an IC50 of less than 40 nM and a Ki of 7 nM.[1][4] This potent inhibition of the primary enzyme in the cell wall integrity pathway provides a direct biochemical mechanism for its antifungal action. In contrast, its inhibitory activity against human PKC isoforms is significantly lower, with IC50 values in the micromolar range, indicating a high degree of selectivity for the fungal enzyme.[5]
Genetic Evidence: Hypersensitivity of Pkc1-Deficient Mutants
Studies using mutant strains of Saccharomyces cerevisiae with reduced Pkc1 kinase activity demonstrated that these mutants are hypersensitive to this compound.[1][2] This increased sensitivity suggests that the antifungal effect of this compound is exacerbated when the Pkc1 pathway is already compromised. This genetic evidence strongly links the compound's activity to the Pkc1 kinase.
Phenotypic Evidence: Osmotic Stress Rescue
A key function of the Pkc1-mediated pathway is to maintain cell wall integrity, especially under conditions of cell wall stress. Inhibition of this pathway leads to cell lysis unless the cells are grown in a high-osmolarity medium that provides osmotic support. The antifungal activity of this compound against S. cerevisiae mutants with reduced Pkc1 activity was completely suppressed when the growth medium was supplemented with 1 M sorbitol.[1][2] This osmotic rescue phenomenon is a hallmark of agents that target the cell wall integrity pathway and provides strong phenotypic evidence that this compound's primary mode of action is through the inhibition of Pkc1.
Comparison with Alternative Antifungal Targets
While Pkc1 is the primary antifungal target, this compound has been shown to inhibit other kinases, particularly in mammalian cells, such as Mnk1, Mnk2, and JAK3.[6] However, the validation of Pkc1 as the primary antifungal target is supported by the following:
-
Potency: The inhibitory concentration for fungal Pkc1 is in the low nanomolar range, which is significantly more potent than its effect on most other tested kinases.
-
Phenotypic Correlation: The observed antifungal phenotype, including cell lysis and osmotic remediability, directly correlates with the known function of the Pkc1 pathway in fungi.[1]
-
Selectivity: The substantial difference in IC50 values between fungal Pkc1 and human PKC isoforms underscores its potential for selective toxicity against fungal pathogens.[5]
Synergistic Antifungal Activity
A powerful line of evidence supporting the mechanism of action of a drug is its synergistic interaction with compounds that target the same or related pathways. This compound exhibits strong synergistic antifungal activity when combined with echinocandins, a class of antifungals that inhibit β-1,3-glucan synthase, another crucial component of the fungal cell wall biosynthesis pathway.[1][2] This synergy arises from the simultaneous disruption of two key nodes in the cell wall integrity pathway, leading to a more potent fungicidal effect.[1] This synergistic relationship not only reinforces the role of this compound as a cell wall integrity pathway inhibitor but also suggests potential combination therapies for treating fungal infections.[2]
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against Pkc1.
-
Materials: Recombinant Pkc1 enzyme, kinase buffer, ATP, substrate peptide, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the Pkc1 enzyme, the substrate peptide, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Fungal Growth Inhibition Assay (Microdilution Method)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal species.
-
Materials: Fungal culture, growth medium (e.g., RPMI-1640), this compound, and 96-well microtiter plates.
-
Procedure:
-
Prepare a standardized inoculum of the fungal species.
-
Prepare serial twofold dilutions of this compound in the growth medium in the microtiter plate.
-
Inoculate each well with the fungal suspension.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth.
-
Checkerboard Assay for Synergy Testing
-
Objective: To assess the synergistic effect of this compound and an echinocandin.
-
Procedure:
-
Prepare serial dilutions of this compound and the echinocandin in a 96-well plate, with concentrations of this compound varying along the rows and concentrations of the echinocandin varying along the columns.
-
Inoculate the plate with a standardized fungal suspension.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy.
-
Visualizations
Figure 1: Pkc1-mediated cell wall integrity pathway and points of inhibition.
Figure 2: Experimental workflow for validating Pkc1 as the target of this compound.
Figure 3: Logical relationship of evidence supporting Pkc1 as the primary target.
References
- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. adooq.com [adooq.com]
- 7. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Cercosporamide Cross-reactivity with Serine/Threonine Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Cercosporamide, a natural product with known antifungal and anticancer properties, against a range of serine/threonine kinases. The data presented here is intended to assist researchers in evaluating the selectivity of this compound and understanding its potential on- and off-target effects.
Executive Summary
This compound is a potent inhibitor of the fungal protein kinase C homolog, Pkc1, which is crucial for cell wall integrity, making it an effective antifungal agent.[1][2][3] In mammalian cells, this compound has been identified as a potent inhibitor of the MAP kinase-interacting kinases, Mnk1 and Mnk2, which are involved in cancer cell proliferation and survival.[4][5] While generally selective, this compound exhibits cross-reactivity with a limited number of other kinases, most notably the Janus kinase 3 (Jak3).[4] This guide summarizes the available quantitative data on this compound's inhibitory activity, provides a representative experimental protocol for assessing kinase inhibition, and illustrates the relevant signaling pathways.
Quantitative Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets and key off-targets. Lower IC50 values indicate greater potency.
| Kinase Target | Alternative Name | Kinase Family | Organism/Cell Line | IC50 (nM) | Reference |
| Primary Targets | |||||
| Pkc1 | Protein kinase C homolog 1 | Serine/Threonine | Candida albicans | <50 | [1][3] |
| Mnk1 | MAP kinase-interacting serine/threonine-protein kinase 1 | Serine/Threonine | Human | 116 | [6] |
| Mnk2 | MAP kinase-interacting serine/threonine-protein kinase 2 | Serine/Threonine | Human | 11 | [6] |
| Known Off-Targets | |||||
| Jak3 | Janus kinase 3 | Tyrosine | Human | 31 | [6] |
Note: The kinase selectivity of this compound was tested against a panel of 76 kinases. Besides Mnk1/2, Jak3 was the only other kinase identified to be inhibited with an IC50 value below 100 nM.[4] The complete data from this panel is not publicly available.
Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound's primary targets, Pkc1 in fungi and Mnk1/2 in mammalian cells.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC50 value of a compound like this compound. This protocol is based on a radiometric filter-binding assay, a common method for quantifying kinase activity.
In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding)
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., Mnk1, Pkc1)
-
Kinase-specific substrate peptide
-
This compound (or other test inhibitor) dissolved in DMSO
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
2. Experimental Workflow:
The following diagram outlines the general workflow for the radiometric kinase inhibition assay.
References
- 1. Signaling through Lrg1, Rho1 and Pkc1 Governs Candida albicans Morphogenesis in Response to Diverse Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Evolving Landscape of Cercosporamide: A Comparative Guide to its Structure-Activity Relationship and Synthetic Analogs
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Cercosporamide, a naturally occurring polyketide, has emerged as a compelling scaffold for the development of new antifungal and anticancer drugs. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound and its synthetic analogs, supported by quantitative experimental data, detailed methodologies, and visual diagrams of the pertinent signaling pathways and experimental workflows.
Antifungal Prowess: Targeting the Fungal Cell Wall
This compound's primary mechanism of antifungal action lies in its potent and selective inhibition of the fungal Pkc1 kinase.[1] This enzyme is a pivotal component of the cell wall integrity signaling pathway, which is essential for fungal viability. By disrupting this pathway, this compound induces cell lysis, demonstrating its potential as a broad-spectrum antifungal agent.
Quantitative Antifungal Activity of this compound
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | 50% Inhibitory Concentration (IC50) for Pkc1 | Inhibition Constant (Ki) for Pkc1 |
| This compound | Candida albicans | 10 | <50 nM | <7 nM |
| This compound | Aspergillus fumigatus | 10 | Not Available | Not Available |
Expanding the Horizon: Anticancer Applications of this compound and its Analogs
Beyond its antifungal properties, recent research has illuminated the potential of this compound in oncology. It has been identified as an inhibitor of MAP kinase-interacting kinases (Mnks), which are implicated in cancer cell proliferation and survival. This discovery has spurred the development of synthetic analogs based on the this compound framework, with a focus on modifying its benzofuran and dibenzofuran core structures to enhance anticancer activity.
The Rise of Dibenzofuran Analogs: Potent Kinase Inhibitors
A series of dibenzofuran derivatives inspired by the this compound scaffold have been synthesized and evaluated for their inhibitory effects on Pim and CLK1 kinases, both of which are attractive targets in cancer therapy.[2][3][4]
| Compound | R1 | R2 | R3 | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | CLK1 IC50 (µM) | MV4-11 (AML cell line) IC50 (µM) |
| This compound | OH | OH | CONH2 | 0.85 | 0.92 | >10 | 4.5 |
| 19 | OMe | OMe | CONH2 | >10 | >10 | 0.48 | >10 |
| 41 | OMe | OMe | CN | >10 | >10 | 0.93 | >10 |
| 43 | OH | OH | CN | 0.045 | 0.055 | 0.025 | 1.8 |
| 44 | OH | OH | H | 0.030 | 0.035 | 0.015 | 1.5 |
| 46 | OH | OH | F | 0.080 | 0.095 | 0.040 | 2.5 |
| 47 | OH | OH | Cl | 0.12 | 0.37 | >10 | 3.2 |
| Data sourced from Dao et al., 2021.[2][3][4] |
The structure-activity relationship of these dibenzofuran analogs highlights several key findings:
-
The presence of free hydroxyl groups at positions 1 and 3 is critical for potent inhibition of Pim kinases.
-
The substituent at the 4-position significantly modulates activity. A simple hydrogen (compound 44 ) or a cyano group (compound 43 ) confers greater potency than the original carboxamide group of this compound.
-
The introduction of halogens at the 4-position, as seen in compounds 46 and 47 , generally diminishes the inhibitory activity.
Benzofuran Analogs: Targeting Non-Small Cell Lung Cancer
A series of 3-methyl-1-benzofuran derivatives, which are structurally related to the western portion of the this compound molecule, have shown promising antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines.[5]
| Compound | R | X | Y | NSCLC-N6 IC50 (µM) | A549 IC50 (µM) |
| 10 | H | H | H | 9.3 | 8.5 |
| 12 | OMe | H | H | 7.8 | 6.9 |
| 13 | H | OMe | H | 25 | 30 |
| 18 | H | H | OMe | 40 | 35 |
| 31 | F | H | H | 6.5 | 5.8 |
| 32 | H | F | H | 30 | 28 |
| Data extracted from Bazin et al., 2013.[5] |
The SAR analysis of these benzofuran analogs reveals that:
-
The nature and position of substituents on the benzoyl moiety are crucial determinants of their cytotoxic effects.
-
An electron-donating methoxy group at the para-position of the benzoyl ring (compound 12 ) enhances activity relative to the unsubstituted analog (compound 10 ).
-
An electron-withdrawing fluorine atom at the para-position (compound 31 ) also results in improved potency.
-
Substitution at the meta- or ortho-positions (compounds 13 , 18 , and 32 ) generally leads to a reduction in antiproliferative activity.
Experimental Methodologies
Synthesis of this compound Analogs
Dibenzofuran-Based Analogs: The synthesis of the dibenzofuran core is typically accomplished via a Pschorr cyclization or a palladium-catalyzed intramolecular C-H arylation of a corresponding diaryl ether precursor.[2] Subsequent chemical modifications, such as demethylation and the introduction of various functional groups, are then carried out to generate the final analog series.
3-Methyl-1-Benzofuran Analogs: The general synthetic route to 3-methyl-1-benzofuran derivatives involves the initial formation of the benzofuran ring system through the reaction of a substituted 2-hydroxyacetophenone with chloroacetone.[6][7] The desired benzoyl group is subsequently introduced at the 2-position of the benzofuran core using a Friedel-Crafts acylation reaction.
Biological Evaluation Protocols
In Vitro Antiproliferative Activity (MTT Assay): [8]
-
Cell Culture: Human cancer cell lines are seeded into 96-well plates and allowed to attach and grow overnight.
-
Compound Incubation: The cells are then exposed to a range of concentrations of the test compounds for a period of 48 to 72 hours.
-
MTT Staining: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, which is converted to purple formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is quantified using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The 50% inhibitory concentration (IC50) values are then calculated from the resulting dose-response curves.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay): [2][4]
-
Enzymatic Reaction: The target kinase, its substrate, ATP, and the test inhibitor are combined in a reaction buffer and incubated to allow the kinase reaction to proceed.
-
ATP Depletion: The ADP-Glo™ Reagent is then added to stop the kinase reaction and eliminate any remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is subsequently added to convert the ADP generated during the kinase reaction back into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Luminescence Detection: The intensity of the luminescent signal is measured using a luminometer.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizing the Molecular Mechanisms
The Fungal Pkc1 Signaling Pathway
This compound's antifungal activity is a direct result of its interference with the Pkc1 signaling cascade, a pathway that is essential for maintaining the integrity of the fungal cell wall.
Caption: The fungal Pkc1 signaling pathway and the inhibitory action of this compound.
Key Cancer-Related Signaling Pathways
This compound and its synthetic analogs exert their anticancer effects by targeting crucial signaling pathways that drive cell proliferation and survival, such as the Mnk/eIF4E and Pim/CLK1 pathways.
Caption: Key cancer signaling pathways targeted by this compound and its synthetic analogs.
A Systematic Approach to Structure-Activity Relationship Studies
The elucidation of the structure-activity relationships of this compound analogs follows a methodical workflow that integrates chemical synthesis with rigorous biological evaluation.
Caption: A general experimental workflow for the structure-activity relationship study of this compound analogs.
References
- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzofuran Derivatives Inspired from this compound as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzofuran Derivatives Inspired from this compound as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antiproliferative activity of benzofuran-based analogs of this compound against non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cercosporamide and Staurosporine as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent kinase inhibitors: Cercosporamide and staurosporine. While both are potent inhibitors, their selectivity profiles, mechanisms of action, and optimal applications differ significantly. This document aims to equip researchers with the necessary information to select the most appropriate inhibitor for their experimental needs.
Introduction to the Inhibitors
This compound is a natural product derived from fungi, initially recognized for its antifungal properties.[1][2] Subsequent research has revealed its role as a selective inhibitor of specific protein kinases, making it a valuable tool for studying particular signaling pathways.[1][3] It has demonstrated potent activity against fungal Protein Kinase C (Pkc1) and, in mammalian cells, has been identified as a unique inhibitor of Mitogen-activated protein kinase-interacting kinases (Mnk1/2).[1][4][5]
Staurosporine , a microbial alkaloid isolated from Streptomyces staurosporeus, is one of the most potent and well-characterized protein kinase inhibitors.[6] However, its utility is defined by its broad-spectrum activity; it inhibits a vast majority of protein kinases by binding to their conserved ATP-binding site with high affinity.[7][8][9] This promiscuity makes it unsuitable for clinical applications due to toxicity but establishes it as a quintessential positive control for kinase inhibition assays and a powerful tool for inducing apoptosis in cell biology research.[6][9]
Mechanism of Action
Both this compound and staurosporine function as ATP-competitive inhibitors . They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of substrate proteins.[1][7][9]
-
This compound exhibits a more selective, ATP-competitive inhibition, notably targeting fungal Pkc1 and mammalian Mnk kinases.[1][2][5]
-
Staurosporine is a prototypical ATP-competitive inhibitor, and its ability to mimic ATP's interaction with the hinge region of the kinase domain is a key reason for its broad-spectrum activity.[6][9]
Quantitative Performance: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of both inhibitors against a panel of protein kinases, highlighting their distinct selectivity profiles.
| Kinase Target | This compound IC50 | Staurosporine IC50 |
| Fungal Kinases | ||
| Pkc1 (Candida albicans) | <50 nM[1][2] | <5 nM[1] |
| Mammalian Kinases | ||
| Mnk1/2 | Potent Inhibitor[4][5] | Not Widely Reported |
| Protein Kinase C (PKC) | Not a primary target | |
| PKCα | 2 nM[10] | |
| PKCγ | 5 nM[10] | |
| PKCη | 4 nM[10] | |
| PKCδ | 20 nM[10] | |
| PKCε | 73 nM[10] | |
| PKCζ | 1086 nM[10] | |
| Protein Kinase A (PKA) | 7 - 15 nM[10][11] | |
| CaM Kinase II | 20 nM[10][11] | |
| p60v-src Tyrosine Kinase | 6 nM[10][11] | |
| c-Fgr | 2 nM[10] | |
| Syk | 16 nM[10] | |
| cdc2 | 9 nM[10] | |
| Myosin Light Chain Kinase (MLCK) | 21 nM[10] |
Head-to-Head Comparison Summary
| Feature | This compound | Staurosporine |
| Selectivity | Selective . Primarily targets fungal Pkc1 and mammalian Mnk1/2.[1][4] | Broad-Spectrum / Non-selective . Inhibits the majority of protein kinases.[7][8] |
| Potency | High potency against specific targets (low nM range).[1][2] | Very high potency against a wide range of kinases (low nM range).[10][11] |
| Primary Applications | Antifungal research, studying fungal cell wall integrity, investigating Mnk kinase signaling in cancer (e.g., AML).[1][3][5] | General kinase inhibitor, positive control in kinase assays, induction of apoptosis, cell cycle studies.[6][9][12] |
| Advantages | Allows for targeted inhibition of specific pathways. Potential as a lead for developing selective antifungal or anticancer drugs.[1][5] | Well-characterized, reliable positive control. Potent inducer of apoptosis across many cell types.[9] |
| Disadvantages | Limited range of known targets. | High cytotoxicity and lack of specificity preclude therapeutic use.[6] |
Affected Signaling Pathways
The distinct selectivity of these inhibitors translates to different impacts on cellular signaling.
This compound primarily affects:
-
Fungal Cell Wall Integrity Pathway: In fungi like Candida albicans, this compound inhibits Pkc1, a key regulator of the cell wall integrity MAP kinase pathway, which is essential for fungal growth and viability.[1][2][3]
-
MNK-eIF4E Pathway in Cancer: In mammalian cells, this compound inhibits Mnk1 and Mnk2, which in turn prevents the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[4][5] This pathway is often deregulated in cancers like Acute Myeloid Leukemia (AML) and contributes to leukemogenesis.[4]
Staurosporine , due to its broad activity, impacts numerous signaling pathways simultaneously. Its most prominent and widely studied effect is the potent induction of apoptosis. This occurs through complex mechanisms that often involve the activation of executioner caspases, such as caspase-3.[9][12][13]
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general, luminescence-based assay to determine the IC50 value of an inhibitor. Commercial kits such as ADP-Glo™ or Kinase-Glo® are commonly used.[14][15]
Objective: To quantify the concentration of this compound or staurosporine required to inhibit a specific kinase's activity by 50%.[16][17]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Serial dilutions of this compound and staurosporine (in DMSO)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the inhibitors in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%). Prepare master mixes of the kinase and substrate in assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of inhibitor dilutions or DMSO vehicle to the wells of the plate.
-
Add 5 µL of a 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin for the light-producing reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract background luminescence (no kinase control) from all wells.
-
Normalize the data, setting the "no inhibitor" (DMSO) control as 100% activity and a "max inhibition" control (e.g., high concentration of staurosporine) as 0% activity.
-
Plot the normalized % activity against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.[18]
-
References
- 1. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Staurosporine | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. The Importance of IC50 Determination | Visikol [visikol.com]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. azurebiosystems.com [azurebiosystems.com]
Comparative Efficacy of Cercosporamide in Patient-Derived Xenograft (PDX) Models: A Preclinical Assessment Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer agent Cercosporamide, contextualized within the landscape of standard-of-care therapies evaluated in patient-derived xenograft (PDX) models. While preclinical data in traditional xenograft models have shown promise for this compound, its validation in the more clinically predictive PDX platform remains a critical next step. This document summarizes existing data and provides a framework for its evaluation against established treatments for Acute Myeloid Leukemia (AML) and Renal Cell Carcinoma (RCC).
Mechanism of Action: Targeting the MNK-eIF4E Axis
This compound is an inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2). These kinases phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a critical step in the initiation of translation of several mRNAs involved in cell proliferation, survival, and angiogenesis. By inhibiting MNK, this compound prevents eIF4E phosphorylation, leading to the suppression of oncogenic protein synthesis. This mechanism has shown potential in cancers where the eIF4E pathway is deregulated, such as AML and RCC.[1][2][3]
Caption: this compound inhibits MNK, blocking eIF4E phosphorylation and oncogenic protein synthesis.
Comparative Efficacy Data
The following tables summarize the performance of standard-of-care therapies in PDX models of RCC and AML. A placeholder for this compound is included to highlight the data required from future PDX studies for a direct comparison.
Renal Cell Carcinoma (RCC)
This compound has demonstrated synergistic effects with sunitinib and temsirolimus in RCC cell line-derived xenograft models, leading to complete tumor growth arrest.[4] The table below shows efficacy data for current standard-of-care drugs in RCC PDX models, providing a benchmark for future this compound studies.
| Compound | Dosage in PDX Model | Efficacy Metric (Mean Optimal T/C %) | Reference |
| Axitinib | Not specified | 27% | [4] |
| Temsirolimus | 10 mg/kg, i.p., once weekly | 32% | [3][4][5] |
| Bevacizumab | Not specified | 34% | [4] |
| Sunitinib | 40 mg/kg, p.o., 5 days/week | 34% | [4][6] |
| Sorafenib | Not specified | 51% | [4] |
| Pazopanib | Not specified | 52% | [4] |
| This compound | To be determined | To be determined |
T/C % (Treatment/Control) indicates the relative change in tumor volume in treated versus control mice; a lower value signifies higher efficacy.
Acute Myeloid Leukemia (AML)
In a non-PDX xenograft model, the combination of this compound with cytarabine resulted in enhanced antileukemic responses.[7] The table below provides data on the standard AML therapy, cytarabine, in PDX models.
| Compound | Dosage in PDX Model | Efficacy Metric | Reference |
| Cytarabine | 10 mg/kg, i.p., for 5 days | Significant reduction in AML blast percentage in peripheral blood. | [1][8] |
| Cytarabine + Doxorubicin | 50 mg/kg + 1.5 mg/kg, 5-day protocol | Optimized for tolerability and efficacy in xenograft models. | [9] |
| This compound | To be determined | To be determined |
Experimental Protocols
The following section details a generalized protocol for assessing the efficacy of an anticancer agent in PDX models, with specific considerations for RCC and AML.
General Workflow for PDX Efficacy Studies
Caption: Standard workflow for establishing and utilizing PDX models in preclinical drug efficacy trials.
PDX Model Establishment and Expansion
-
For RCC (Solid Tumors):
-
Fresh tumor tissue is obtained from consenting patients during surgical resection.[4]
-
A small fragment (approx. 1 mm³) of the tumor is subcutaneously or orthotopically (under the renal capsule) implanted into highly immunodeficient mice (e.g., NOD-scid IL2Rγ-null or NSG mice).[6]
-
Once the primary tumor (P0) reaches a volume of approximately 1000-1500 mm³, it is harvested.
-
The tumor is then fragmented and serially passaged into new cohorts of mice for expansion (P1, P2, etc.). A portion of the tumor tissue is cryopreserved to create a renewable resource.[10]
-
-
For AML (Leukemias):
-
Mononuclear cells are isolated from patient peripheral blood or bone marrow aspirates.[8]
-
A high-viability cell suspension (typically 1-10 million cells) is injected intravenously or via intrafemoral route into irradiated immunodeficient mice (e.g., NSG or NSG-SGM3, which express human cytokines to support myeloid cell engraftment).[8][11][12]
-
Engraftment is monitored by weekly flow cytometry analysis of peripheral blood for human CD45+ cells.[8]
-
Once engraftment reaches a predetermined level (e.g., >10% hCD45+ cells), bone marrow and spleen are harvested for analysis and serial transplantation into secondary recipients.[8]
-
In Vivo Efficacy Study Design
-
Cohort Establishment: Expanded PDX tumors (solid) are implanted into a study cohort of mice. For AML models, mice are engrafted with a standardized dose of leukemic cells.
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Control Group: Receives the vehicle solution used to dissolve the drugs.
-
This compound Group: Administered at various doses and schedules (to be determined by maximum tolerated dose studies), likely via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Standard-of-Care Groups:
-
-
Monitoring and Endpoints:
-
For RCC, tumor volume is measured 2-3 times weekly using calipers (Volume = (length x width²)/2). Body weight is monitored as an indicator of toxicity.[6]
-
For AML, disease progression is monitored by the percentage of hCD45+ cells in peripheral blood and overall survival.[1]
-
The primary efficacy endpoint for solid tumors is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group. For leukemias, the primary endpoint is often an increase in overall survival.
-
-
Endpoint Analysis: At the end of the study, tumors (for RCC) or bone marrow/spleen (for AML) are harvested for pharmacodynamic analysis, such as Western blotting for p-eIF4E levels, immunohistochemistry, and RNA sequencing to identify biomarkers of response and resistance.
Conclusion and Future Directions
This compound has a compelling mechanism of action and has demonstrated anticancer activity in early preclinical models. However, the rigor of PDX validation is essential to build a strong case for its clinical translation. The data and protocols presented in this guide offer a clear framework for conducting these pivotal studies. By comparing this compound's efficacy directly against standard-of-care agents like sunitinib, temsirolimus, and cytarabine in well-characterized PDX models, researchers can definitively establish its potential as a novel therapy for AML and RCC. Such studies are crucial for identifying the patient populations most likely to benefit and for designing effective future clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. P414: PATIENT-DERIVED XENOGRAFT MODELS ARE THE LEADING STRATEGY TO IDENTIFY NEW AGENTS FOR PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and genomic characterization of patient‐derived xenograft model to study the adaptation to mTORC1 inhibitor in clear cell renal cell carcinoma - ProQuest [proquest.com]
- 4. Patient derived renal cell carcinoma xenografts exhibit distinct sensitivity patterns in response to antiangiogenic therapy and constitute a suitable tool for biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 8. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Molecularly Characterized Preclinical Platform of Subcutaneous Renal Cell Carcinoma (RCC) Patient-Derived Xenograft Models to Evaluate Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of Cercosporamide with mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of combining Cercosporamide with mTOR inhibitors for cancer therapy. By objectively comparing the performance of this combination with alternative approaches and presenting supporting experimental data, this document aims to inform and guide future research and drug development efforts in this promising area.
Introduction: The Rationale for Combination Therapy
The development of resistance to targeted cancer therapies remains a significant clinical challenge. A promising strategy to overcome resistance and enhance therapeutic efficacy is the use of combination therapies that target multiple, complementary signaling pathways. The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and survival, and its pathway is frequently dysregulated in various cancers.[1][2] While mTOR inhibitors have shown clinical utility, their efficacy can be limited by feedback loops and crosstalk with other signaling pathways.
This compound, a natural product initially identified as an antifungal agent, has emerged as a potent inhibitor of MNK1 and MNK2 (MAP kinase-interacting kinases).[3] These kinases are key downstream effectors of the RAS/MAPK pathway and play a critical role in regulating protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). The convergence of the PI3K/AKT/mTOR and RAS/MAPK pathways on the regulation of protein synthesis provides a strong rationale for the combined inhibition of mTOR and MNK. This guide assesses the preclinical evidence for the synergistic interaction between this compound and mTOR inhibitors.
Mechanism of Action and Synergy
The synergistic anti-cancer effect of combining this compound with mTOR inhibitors stems from their complementary mechanisms of action, which ultimately converge on the critical process of protein synthesis, a hallmark of cancer cell proliferation and survival.
mTOR Inhibitors: Targeting a Central Growth Regulator
The mTOR protein is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.
-
mTORC1 is a central regulator of cell growth and proliferation. When activated by growth factors and nutrients, mTORC1 phosphorylates key downstream targets, including p70 S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1). Phosphorylation of 4E-BP1 leads to its dissociation from eIF4E, allowing eIF4E to initiate the translation of mRNAs encoding proteins essential for cell growth and division.
-
mTORC2 is primarily involved in cell survival and cytoskeletal organization. It phosphorylates and activates Akt, a critical kinase in the PI3K signaling pathway.
mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like temsirolimus and everolimus, primarily inhibit mTORC1. This leads to the dephosphorylation of S6K and 4E-BP1, resulting in the suppression of protein synthesis and cell cycle arrest.
This compound: A Potent MNK Inhibitor
This compound has been identified as a potent and selective inhibitor of MNK1 and MNK2. The MNK kinases are activated by the MAPK/ERK pathway and are the primary kinases responsible for the phosphorylation of eIF4E at Ser209. This phosphorylation event is crucial for the oncogenic activity of eIF4E, promoting the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and metastasis. By inhibiting MNK, this compound prevents the phosphorylation of eIF4E, thereby suppressing the translation of these key oncogenic proteins.
The Synergistic Interaction
The synergy between this compound and mTOR inhibitors arises from their ability to inhibit eIF4E-mediated protein synthesis through two distinct but complementary mechanisms:
-
mTOR inhibitors increase the availability of the eIF4E inhibitor, 4E-BP1, to bind to and sequester eIF4E.
-
This compound directly inhibits the activating phosphorylation of eIF4E by MNK.
By simultaneously targeting both the availability and the activation of eIF4E, the combination of an mTOR inhibitor and this compound results in a more profound and sustained suppression of oncogenic protein synthesis than either agent alone. This dual blockade leads to enhanced anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Data on Synergistic Effects
Preclinical studies have demonstrated the synergistic potential of combining this compound with mTOR inhibitors in various cancer models, most notably in Acute Myeloid Leukemia (AML) and Renal Cell Carcinoma (RCC). The synergy is typically quantified using the Combination Index (CI) method of Chou and Talalay, where a CI value less than 1 indicates synergy.
In Vitro Synergy in Acute Myeloid Leukemia (AML)
A seminal study by Altman et al. (2013) in the journal Blood provided the first evidence of synergy between this compound and the mTORC1 inhibitor rapamycin in AML.[1] While the full paper does not provide specific IC50 and CI values in its main figures, the authors state that this compound "enhanced the antileukemic properties of...mammalian target of rapamycin (mTOR) complex 1 inhibition."[1]
| Cell Line | Drug 1 (IC50) | Drug 2 (IC50) | Combination Index (CI) | Reference |
| U937 | This compound (Not explicitly stated) | Rapamycin (Not explicitly stated) | Synergistic (CI < 1 implied) | Altman et al., 2013[1] |
| Primary AML Patient Samples | This compound (Not explicitly stated) | Rapamycin (Not explicitly stated) | Synergistic (CI < 1 implied) | Altman et al., 2013[1] |
Note: Specific IC50 and CI values were not explicitly provided in the referenced publication's abstract or readily available figures. The synergistic effect was described qualitatively.
In Vitro and In Vivo Synergy in Renal Cell Carcinoma (RCC)
A study by Wang et al. (2020) in Oncogenesis demonstrated the synergistic anti-tumor activity of this compound in combination with the mTOR inhibitor temsirolimus in RCC models. The study explicitly states that "Combination indices value indicated that the combination of this compound with...temsirolimus are synergistic in RCC."
| Cell Line / Model | Drug 1 (IC50) | Drug 2 (IC50) | Combination Index (CI) | Reference |
| 786-O (RCC cell line) | This compound (Not explicitly stated) | Temsirolimus (~10-20 nM)[4] | Synergistic (CI < 1 stated) | Wang et al., 2020 |
| A498 (RCC cell line) | This compound (Not explicitly stated) | Temsirolimus (~10-20 nM)[4] | Synergistic (CI < 1 stated) | Wang et al., 2020 |
| RCC Xenograft Model | This compound (dose) | Temsirolimus (dose) | Enhanced tumor growth inhibition | Wang et al., 2020 |
Note: While synergy was confirmed, specific IC50 values for this compound and the precise CI values were not detailed in the abstract. The IC50 for temsirolimus in RCC cell lines is referenced from a separate study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the assessment of the synergy between this compound and mTOR inhibitors, based on common laboratory practices.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., U937 for AML, 786-O and A498 for RCC) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assays
-
MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of this compound, an mTOR inhibitor, or the combination of both for a specified period (e.g., 72 hours). Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Synergy Analysis
-
Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Chou-Talalay method. This method is based on the median-effect principle and is widely used in pharmacology. The CI is calculated using specialized software (e.g., CompuSyn) based on the dose-response curves of the individual drugs and their combination.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are treated with the drugs for the desired time, and then lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., phospho-eIF4E, total eIF4E, phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cancer cells.
-
Drug Treatment: Once tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, this compound alone, mTOR inhibitor alone, and the combination of both drugs. The drugs are administered according to a predetermined schedule and dosage.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of treatment-related toxicity.
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Tumor sections are then stained with antibodies against relevant biomarkers to assess target engagement and downstream effects.
Visualizing the Molecular Interactions and Experimental Design
Signaling Pathways
Caption: Converging pathways of mTOR inhibitors and this compound on eIF4E-mediated protein synthesis.
Experimental Workflow for Synergy Assessment
References
- 1. Inhibition of Mnk kinase activity by this compound and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Molecular characterization of temsirolimus-induced response in human renal and bladder cancer cell lines. - ASCO [asco.org]
Cercosporamide: A Potent Antifungal Agent Against Drug-Resistant Fungal Strains
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant fungal strains presents a significant challenge to global health. The current antifungal armamentarium is limited, and the increasing prevalence of resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Cercosporamide, a natural product, has emerged as a promising candidate with potent in vitro activity against a broad spectrum of fungal pathogens, including those resistant to conventional therapies. This guide provides an objective comparison of this compound's performance with other antifungal alternatives, supported by available experimental data.
Mechanism of Action: A Novel Approach to Fungal Inhibition
This compound exhibits a distinct mechanism of action by selectively inhibiting Protein Kinase C1 (Pkc1).[1][2][3] Pkc1 is a crucial enzyme in the cell wall integrity signaling pathway of fungi, which is essential for cell wall biosynthesis, remodeling, and adaptation to stress.[1][2][3] By targeting Pkc1, this compound disrupts these vital processes, leading to fungal cell death. This mode of action differs from that of major antifungal classes like azoles, which target ergosterol biosynthesis, and echinocandins, which inhibit β-1,3-glucan synthase.[4][5][6]
Efficacy Against Drug-Resistant Fungi: A Quantitative Comparison
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound against various fungal strains, including those with known resistance to other antifungal agents.
Table 1: In Vitro Efficacy of this compound Against Candida Species
| Fungal Species | Resistance Profile | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | Wild-Type | 10[4] | 0.25 - 2 | 0.03 - 0.25 |
| Candida albicans | Fluconazole-Resistant | 10 | >64 | 0.03 - 0.25 |
| Candida glabrata | Wild-Type | Not extensively reported | 4 - 32 | 0.06 - 0.5 |
| Candida glabrata | Fluconazole-Resistant | Not extensively reported | >64 | 0.06 - 0.5 |
| Candida glabrata | Echinocandin-Resistant | Not extensively reported | 4 - >64 | >2 |
| Candida tropicalis | Wild-Type | 15.6 (MFC: 15.6)[7] | 1 - 8 | 0.06 - 0.5 |
| Candida auris | Multidrug-Resistant | 125 - 500 (MFC: >1000)[7] | >32 | 1 - >8 |
Table 2: In Vitro Efficacy of this compound Against Aspergillus Species
| Fungal Species | Resistance Profile | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Aspergillus fumigatus | Wild-Type | 10[4] | 0.25 - 1 | 0.5 - 2 |
| Aspergillus fumigatus | Azole-Resistant | Not extensively reported | >2 | 0.5 - 2 |
Note: Data for this compound against many specific drug-resistant strains is still limited. Further research is required to establish a comprehensive resistance profile. MFC denotes Minimum Fungicidal Concentration.
Synergistic Potential: Enhancing Antifungal Efficacy
A significant advantage of this compound is its synergistic activity when combined with other classes of antifungal drugs, particularly echinocandins. One study demonstrated that in the presence of a sub-inhibitory concentration of an echinocandin analog, the MIC of this compound against Candida albicans was dramatically reduced by more than 270-fold.[8] This synergy arises from the dual targeting of the fungal cell wall, with this compound inhibiting the Pkc1 signaling pathway and echinocandins directly inhibiting cell wall synthesis. This combination has the potential to be a powerful therapeutic strategy to combat resistant infections and minimize the emergence of further resistance.[2][9]
Experimental Protocols
The following section details the standardized methodologies for determining the in vitro efficacy of antifungal agents.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for antifungal susceptibility testing and is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Inoculum Preparation:
- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
- A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL for yeasts.
- The suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of the antifungal agent (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
- A series of two-fold serial dilutions of the antifungal agent are prepared in a 96-well microtiter plate using the test medium. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
- 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL.
- The plate also includes a growth control well (inoculum without the drug) and a sterility control well (medium only).
- The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For yeasts and azoles/echinocandins, this is often a ≥50% reduction in turbidity, while for molds and amphotericin B, it is typically complete visual inhibition of growth.[9]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Pkc1 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for MIC Determination.
Conclusion
This compound represents a promising new avenue in the fight against drug-resistant fungal infections. Its novel mechanism of action, broad-spectrum activity, and synergistic potential with existing antifungals make it a compelling candidate for further development. While the currently available data on its efficacy against a wide range of clinically relevant drug-resistant strains is still emerging, the initial findings are highly encouraging. Continued research, particularly comparative in vitro and in vivo studies against well-characterized resistant isolates, is crucial to fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical application.
References
- 1. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PKC1 | SGD [yeastgenome.org]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity of this compound produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cercosporamide: A Comparative Analysis Against Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal therapeutics is undergoing a critical evolution, driven by the rising threat of drug-resistant fungal infections. In this evolving scenario, the exploration of natural compounds with unique mechanisms of action presents a promising frontier. Cercosporamide, a natural polyketide, has been identified as a potent antifungal agent that acts on a novel fungal-specific target. This guide provides an objective comparison of this compound's in vitro activity against several recently approved or late-stage development antifungal agents, supported by experimental data and detailed protocols.
Unraveling the Mechanisms: A Divergence in Fungal Targets
A key differentiator for any new antifungal candidate is its mechanism of action. This compound distinguishes itself by selectively inhibiting the Pkc1 protein kinase, a crucial component of the fungal cell wall integrity signaling pathway.[1][2] This pathway is highly conserved across fungi and essential for their growth, making Pkc1 a compelling target.[1][2] Unlike this compound, the newer generation of antifungals targets different, albeit essential, cellular processes.
-
Rezafungin and Ibrexafungerp belong to the echinocandin and triterpenoid classes, respectively. Both inhibit the enzyme β-(1,3)-D-glucan synthase, which is vital for the synthesis of glucan, a primary structural polymer of the fungal cell wall.[1][3][4][5]
-
Olorofim , a first-in-class orotomide, offers a novel mechanism by inhibiting dihydroorotate dehydrogenase (DHODH).[6][7] This enzyme is essential for the de novo biosynthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.[6][7]
-
Fosmanogepix is a prodrug of manogepix, which inhibits the fungal enzyme Gwt1.[8][9] This enzyme plays a critical role in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, a process necessary for the proper localization and function of numerous cell wall proteins.[9][10]
References
- 1. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 2. Discovery of this compound, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Olorofim used for? [synapse.patsnap.com]
- 8. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 9. What is Fosmanogepix used for? [synapse.patsnap.com]
- 10. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
